5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Description
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Properties
IUPAC Name |
5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-2-1-4-7(10-6)5(3-9-4)11(12)13/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKDTXRWTRDHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a pyrrole ring fused to a pyridine ring, further substituted with a chloro and a nitro group, presents a scaffold with potential for diverse biological activities. This guide provides a comprehensive overview of a proposed synthetic route to this target molecule, based on established chemical principles and analogous reactions. We will delve into the synthesis of the key precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine, and subsequently detail the critical nitration step to yield the final product. This document is intended to serve as a practical resource for researchers, offering detailed protocols, mechanistic insights, and safety considerations.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core, also known as 1-azaindole, is a privileged scaffold in medicinal chemistry. Its structural similarity to indole allows it to mimic this crucial biological motif while the embedded pyridine nitrogen offers unique opportunities for hydrogen bonding and altering electronic properties. This has led to the development of numerous pyrrolopyridine derivatives with a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy, and as agents targeting inflammatory and neurological disorders.[1] The introduction of a chloro group at the 5-position and a nitro group at the 3-position can further modulate the molecule's steric and electronic profile, potentially enhancing its binding affinity to biological targets and providing a handle for further functionalization.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be logically approached in two main stages:
-
Synthesis of the Core Scaffold: Preparation of 5-chloro-1H-pyrrolo[3,2-b]pyridine.
-
Electrophilic Nitration: Introduction of the nitro group at the C3 position of the pyrrole ring.
This strategy leverages a known procedure for the synthesis of the chloro-substituted pyrrolopyridine core and employs a well-established method for the nitration of electron-rich heterocyclic systems.
Figure 1: Overall synthetic strategy for this compound.
Part I: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine
The synthesis of the key intermediate, 5-chloro-1H-pyrrolo[3,2-b]pyridine, can be achieved from 6-chloro-2-[(1E)-2-ethoxyethenyl]-3-pyridinamine. This precursor undergoes an acid-catalyzed cyclization to form the pyrrole ring.
Experimental Protocol
Reaction Scheme:
Table 1: Reagents and Reaction Conditions for the Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Volume/Mass | Role |
| 6-chloro-2-[(1E)-2-ethoxyethenyl]-3-pyridinamine | 198.66 | 5.1 | 1.01 g | Starting Material |
| Methanol | 32.04 | - | 20 mL | Solvent |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 1 mL | Catalyst |
| Saturated Potassium Carbonate Solution | - | - | As needed | Work-up |
| Ethyl Acetate | 88.11 | - | As needed | Extraction |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | Drying Agent |
Step-by-Step Procedure:
-
To a round-bottom flask, add 1.01 g (5.1 mmol) of 6-chloro-2-[(1E)-2-ethoxyethenyl]-3-pyridinamine.
-
Dissolve the starting material in 20 mL of methanol.
-
Carefully add 1 mL of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to 75°C and stir for 21 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.
-
Partition the residue between a saturated potassium carbonate solution and ethyl acetate for extraction.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 33:67 ethyl acetate/hexane) to afford 5-chloro-1H-pyrrolo[3,2-b]pyridine as a light yellow solid.[2]
Mechanistic Insights
The formation of the pyrrolo[3,2-b]pyridine core proceeds via an intramolecular cyclization. The acidic conditions protonate the enol ether, which then undergoes nucleophilic attack by the adjacent amino group. Subsequent elimination of ethanol and tautomerization yields the aromatic pyrrole ring.
Part II: Electrophilic Nitration of 5-chloro-1H-pyrrolo[3,2-b]pyridine
The introduction of a nitro group onto the pyrrole ring is a classic electrophilic aromatic substitution. The pyrrole ring is highly activated towards electrophiles, and the substitution is expected to occur at the C3 position, which is electronically favored. A potent nitrating agent is required to achieve efficient conversion.
Proposed Experimental Protocol
Reaction Scheme:
Table 2: Proposed Reagents and Reaction Conditions for the Nitration Step
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Volume/Mass | Role |
| 5-chloro-1H-pyrrolo[3,2-b]pyridine | 152.58 | 1.0 | 153 mg | Starting Material |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | - | 5 mL | Reagent/Solvent |
| Concentrated Nitric Acid (HNO₃) | 63.01 | 1.1 | ~0.07 mL | Nitrating Agent |
| Ice-water mixture | - | - | As needed | Work-up |
| Diethyl Ether | 74.12 | - | As needed | Extraction |
| Saturated Sodium Bicarbonate | - | - | As needed | Neutralization |
Step-by-Step Procedure:
-
In a round-bottom flask cooled in an ice bath (0-5°C), add 5 mL of trifluoroacetic anhydride.
-
Slowly add 153 mg (1.0 mmol) of 5-chloro-1H-pyrrolo[3,2-b]pyridine to the chilled TFAA with stirring.
-
After the starting material has dissolved, add concentrated nitric acid (~0.07 mL, 1.1 mmol) dropwise while maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into an ice-water mixture.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mechanistic Rationale and Causality
The use of nitric acid in trifluoroacetic anhydride generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The electron-rich pyrrole ring of 5-chloro-1H-pyrrolo[3,2-b]pyridine acts as a nucleophile, attacking the nitronium ion. The regioselectivity of the nitration is directed to the C3 position due to the stabilization of the intermediate sigma complex by the adjacent nitrogen atom of the pyrrole ring. The chloro-substituted pyridine ring is less activated towards electrophilic substitution compared to the pyrrole ring.
Figure 2: Simplified mechanism of electrophilic nitration.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms and the position of the nitro group. The introduction of the nitro group at C3 is expected to cause a downfield shift of the remaining pyrrole proton.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
-
Melting Point: To assess the purity of the final compound.
Safety Considerations
-
Concentrated acids (hydrochloric and nitric acid) and trifluoroacetic anhydride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Nitration reactions can be exothermic. It is crucial to maintain the recommended low temperature to control the reaction rate and prevent side reactions.
-
Always add reagents slowly and monitor the reaction temperature closely.
Conclusion
This technical guide outlines a robust and scientifically sound two-step synthetic route for the preparation of this compound. By first constructing the 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold and then performing a regioselective electrophilic nitration, the target molecule can be obtained in a controlled manner. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to synthesize this and related heterocyclic compounds for further investigation in drug discovery and development.
References
physicochemical properties of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Abstract
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of the 4-azaindole scaffold, it possesses a unique electronic and structural profile conferred by the chloro and electron-withdrawing nitro substituents.[1] A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This technical guide provides a comprehensive analysis of the key physicochemical parameters of this compound, supported by established theoretical principles and detailed experimental protocols for their determination.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine, or 4-azaindole, core is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to indole allows it to interact with a wide array of biological targets, while the integrated pyridine nitrogen imparts distinct properties such as increased polarity and hydrogen bonding capacity.[1] These features often lead to improved solubility and metabolic stability compared to their indole counterparts. The introduction of a chlorine atom at the 5-position and a nitro group at the 3-position further modulates the molecule's electronics, lipophilicity, and potential for intermolecular interactions, making a detailed physicochemical characterization essential for any drug discovery program. Derivatives of the broader pyrrolopyridine family have shown promise in treating a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[1][2]
Chemical and Physical Identity
A precise understanding of the fundamental properties of a compound is the foundation of all further research. The key identifiers and computed physical properties for this compound are summarized below.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 5-Chloro-3-nitro-4-azaindole | - |
| CAS Number | 1116136-63-0 | [3] |
| Molecular Formula | C₇H₄ClN₃O₂ | PubChem |
| Molecular Weight | 197.58 g/mol | PubChem |
| Canonical SMILES | C1=CC2=C(N=C(C=C2Cl)N1)N(=O)=O | PubChem |
| Physical State | Solid | [4] |
| XLogP3 (Computed) | 2.2 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Topological Polar Surface Area | 78.8 Ų | PubChem |
Core Physicochemical Properties
Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid.[5] Impurities will typically depress the melting point and broaden the range.
-
Causality Behind Experimental Choices: The capillary method using a digital melting point apparatus is the standard for its accuracy, small sample requirement, and safety.[5][6] A slow heating rate near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[6]
Diagram 2: Melting Point Determination Workflow
Caption: Standard workflow for capillary melting point determination.
Solubility
Solubility is a cornerstone of drug development, directly impacting bioavailability, formulation, and administration routes. For this compound, solubility is governed by the balance between the polar groups (nitro, pyrrole N-H, pyridine nitrogen) and the nonpolar aromatic rings.
-
Qualitative Prediction: The molecule is predicted to have low aqueous solubility due to its rigid, aromatic core and the chloro substituent. However, it should exhibit good solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can disrupt intermolecular forces in the solid state.[7]
-
Experimental Approaches: In early drug discovery, two types of solubility measurements are common: kinetic and thermodynamic.
-
Kinetic Solubility: This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock into an aqueous buffer.[8] It is useful for initial screening but can overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates.[8]
-
Thermodynamic Solubility: Considered the gold standard, this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[9] The "shake-flask" method is the most reliable approach, though it is lower-throughput.[9][10]
-
Diagram 3: Thermodynamic vs. Kinetic Solubility Workflow
Caption: Comparison of thermodynamic and kinetic solubility workflows.
Acidity and Basicity (pKa)
The pKa value(s) of a molecule dictate its ionization state at a given pH, which profoundly affects its solubility, permeability, and target binding. This compound has two primary ionizable centers:
-
The Pyrrole N-H Proton: This proton is weakly acidic. The pKa can be estimated by considering the parent 4-azaindole and the electronic effects of the substituents. The electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) of the N-H proton compared to the unsubstituted scaffold.
-
The Pyridine Nitrogen: This nitrogen is basic and can be protonated. Its basicity (and the pKa of its conjugate acid) will be significantly reduced by the electron-withdrawing effects of the adjacent chloro and the resonance-withdrawing nitro group.
-
Experimental Determination: Potentiometric acid-base titration is a robust method for determining pKa values.[11] The process involves monitoring the pH of a solution of the compound as a standardized titrant (acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.[12] For sparingly soluble compounds, co-solvents or spectrophotometric methods may be necessary.[12]
Diagram 4: Ionization Equilibria of this compound
Caption: Acid-base equilibria relevant to pKa determination.
Spectroscopic Profile
Spectroscopic data provides the definitive structural confirmation of a synthesized compound.
-
¹H NMR Spectroscopy: Proton NMR is essential for confirming the substitution pattern.[1]
-
Pyrrole N-H: A broad singlet is expected in the downfield region (>10 ppm).
-
Aromatic Protons: The protons on the pyridine and pyrrole rings will appear as doublets or singlets in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts will be influenced by the electron-withdrawing nitro and chloro groups, generally shifting remaining protons downfield.
-
-
¹³C NMR Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to medium peak is expected around 3300-3400 cm⁻¹.
-
N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretches are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
-
C=C and C=N Stretches: Multiple peaks in the 1650-1450 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The spectrum should show a characteristic pair of peaks for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected peaks would be at m/z ≈ 197 and m/z ≈ 199.
-
Detailed Experimental Protocols
The following protocols provide a framework for the experimental determination of the key physicochemical properties discussed.
Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Place a small amount of dry this compound onto a watch glass and crush it into a fine powder using a spatula.[15]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-20 °C/min) to determine an approximate melting point.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat at a slow rate of 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the T₁-T₂ range.[6]
Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, check for the presence of undissolved solid. Remove the vial and let it stand to allow the solid to settle. Carefully collect the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove all solid particles.
-
Quantification:
-
Prepare a standard calibration curve of the compound in the same buffer, using a DMSO stock for initial dissolution followed by dilution.
-
Analyze the filtered supernatant using a validated analytical method, typically reversed-phase HPLC with UV detection, to determine the concentration.
-
The determined concentration is the thermodynamic solubility.
-
Protocol: pKa Determination (Potentiometric Titration)
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water with a small amount of methanol or DMSO to ensure solubility).
-
Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the electrode in the sample solution and monitor the initial pH.
-
Titration:
-
To determine the acidic pKa, titrate the solution with a standardized solution of NaOH (e.g., 0.01 M), adding small, precise volumes.
-
To determine the basic pKa, titrate a separate sample with a standardized solution of HCl (e.g., 0.01 M).
-
-
Data Analysis: Record the pH after each addition of titrant. Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.[12] Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV) can identify the equivalence point.
Conclusion
The define its potential as a lead compound in drug discovery. Its high melting point suggests strong crystal lattice energy, while its predicted low aqueous solubility and ionizable groups present both challenges and opportunities for formulation and delivery. The electron-withdrawing substituents significantly modulate the electronic character of the 4-azaindole core, which will influence its target-binding profile. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar compounds, enabling data-driven decisions in the advancement of new therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1116136-63-0 - 阿镁生物 [amaybio.com]
- 4. 5-Chloro-1H-pyrrolo 3,2-b pyridine AldrichCPR 65156-94-7 [sigmaaldrich.com]
- 5. studylib.net [studylib.net]
- 6. youtube.com [youtube.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]
- 15. byjus.com [byjus.com]
Mastering Solubility: A Technical Guide for 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Khan Academy [khanacademy.org]
- 4. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. 5-Chloro-1H-pyrrolo(3,2-b)pyridine | C7H5ClN2 | CID 12384237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-(6-chloro-3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine | C12H8ClN3 | CID 141283879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE CAS#: 65156-94-7 [m.chemicalbook.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. rheolution.com [rheolution.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. enamine.net [enamine.net]
- 16. enamine.net [enamine.net]
- 17. Nephelometry: Principle, Types & Applications Explained [vedantu.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. waters.com [waters.com]
- 23. auroraprosci.com [auroraprosci.com]
- 24. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Gauntlet: A Technical Guide to Electrophilic Aromatic Substitution on 5-Chloro-3-Nitro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of 7-azaindole, is a privileged pharmacophore in medicinal chemistry. Its functionalization is key to modulating biological activity. This in-depth technical guide focuses on the electrophilic aromatic substitution (EAS) of a particularly challenging derivative: 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine. The presence of two potent deactivating groups, a chloro and a nitro substituent, on an already complex heterocyclic system presents significant synthetic hurdles. This document provides a predictive analysis of the reactivity of this scaffold, detailed mechanistic considerations, and robust, field-proven protocols for key electrophilic substitution reactions.
The Electronic Landscape of this compound: A Tale of Two Rings
The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring, further modulated by the powerful deactivating effects of the chloro and nitro substituents.
-
The Pyrrole Moiety: Inherently electron-rich, the pyrrole ring is predisposed to electrophilic attack. In unsubstituted pyrrole, the C2 position is the most nucleophilic due to the ability to generate three resonance structures for the intermediate carbocation, compared to only two for C3 attack.[1]
-
The Pyridine Moiety: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density, making the ring significantly less reactive towards electrophiles than benzene.[2][3] Electrophilic attack on pyridine, when it does occur, generally favors the C3 (or β) position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance forms of the sigma complex.[4]
-
The Nitro Group (-NO₂): As a strongly deactivating group, the nitro substituent at the C3 position dramatically reduces the nucleophilicity of the pyrrole ring through both inductive and resonance effects.[5][6] This deactivation is a major challenge to overcome.
-
The Chloro Group (-Cl): Located on the pyridine ring at C5, the chloro group is a weakly deactivating substituent. While it withdraws electron density inductively, its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions.[5][7]
Predictive Analysis of Regioselectivity:
Considering these factors, the pyrrole ring, despite being heavily deactivated by the C3-nitro group, remains the most likely site for electrophilic attack due to the profound deactivation of the pyridine ring. The directing effects within the pyrrolo[3,2-b]pyridine system must be carefully considered. The most electron-rich positions in the parent 1H-pyrrolo[3,2-b]pyridine are C3 and C2. With the C3 position blocked and deactivated by the nitro group, attention turns to the remaining positions on the pyrrole ring, namely C2. The pyridine ring is unlikely to undergo substitution under typical EAS conditions due to the combined deactivating effects of the ring nitrogen and the chloro substituent.
Mechanistic Considerations and Predicted Reactivity
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity.
Caption: Generalized workflow for electrophilic aromatic substitution.
For this compound, the energy of the transition state leading to the sigma complex will be high due to the electron-withdrawing groups. Therefore, forcing conditions will likely be necessary for any successful transformation.
Experimental Protocols for Electrophilic Substitution
Given the highly deactivated nature of the substrate, standard protocols for electrophilic aromatic substitution are likely to fail. The following sections provide detailed, robust methodologies adapted for electron-deficient systems.
Nitration
Further nitration of this compound introduces an additional deactivating group, a synthetically challenging yet potentially valuable transformation for accessing poly-nitro derivatives.
Challenges:
-
Extreme deactivation of the aromatic system.
-
Potential for harsh reaction conditions to degrade the starting material.
Recommended Protocol: Nitration with Fuming Nitric Acid and Trifluoroacetic Anhydride
This method utilizes a potent nitrating agent generated in situ, which has been shown to be effective for deactivated aromatic compounds.[8][9]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend this compound (1.0 eq) in a suitable solvent such as trifluoroacetic acid.
-
Cooling: Cool the suspension to -10 °C using an ice-salt bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.5 eq) to the cooled suspension while maintaining the internal temperature below 0 °C.
-
Nitrating Agent: In a separate flask, prepare a solution of fuming nitric acid (1.2 eq) in trifluoroacetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Nitration Conditions
| Parameter | Condition |
| Nitrating Agent | Fuming HNO₃ / (CF₃CO)₂O |
| Solvent | Trifluoroacetic Acid |
| Temperature | -10 °C to 0 °C |
| Stoichiometry | Substrate:HNO₃:(CF₃CO)₂O = 1:1.2:1.5 |
| Typical Reaction Time | 2-6 hours |
Halogenation (Bromination)
Introduction of a halogen atom can provide a handle for further functionalization through cross-coupling reactions.
Challenges:
-
The substrate's deactivation will slow the rate of halogenation.
-
The Lewis acids often used in halogenation can complex with the basic nitrogen atoms of the pyridine ring, further deactivating the system.
Recommended Protocol: Bromination with N-Bromosuccinimide (NBS) in a Strong Acid Medium
This protocol avoids the use of metallic Lewis acids and has been successful for the halogenation of other electron-deficient heterocycles.[10]
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto a stirred mixture of ice and aqueous sodium bisulfite solution to quench any remaining bromine.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography.
Data Presentation: Bromination Conditions
| Parameter | Condition |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent/Medium | Concentrated H₂SO₄ |
| Temperature | 0 °C to Room Temperature |
| Stoichiometry | Substrate:NBS = 1:1.1 |
| Typical Reaction Time | 12-24 hours |
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are powerful C-C bond-forming reactions. However, they are notoriously difficult on severely deactivated substrates.[11] Traditional Friedel-Crafts reactions are unlikely to be successful.
Challenges:
-
Extreme deactivation of the substrate prevents reaction with the electrophile.
-
The Lewis acid catalyst will complex with the pyridine nitrogen.
-
Friedel-Crafts alkylations are prone to over-alkylation, although this is less of a concern with a highly deactivated substrate.[12]
Alternative Approach: Metalation followed by Quenching with an Electrophile
A more viable strategy for introducing alkyl or acyl groups would be to circumvent the challenges of a direct Friedel-Crafts reaction by employing a directed ortho-metalation (DoM) approach, if a suitable directing group is present, or a halogen-metal exchange followed by reaction with an electrophile. Given the existing chloro group, a lithium-halogen exchange is a plausible, though challenging, alternative.
Logical Relationships and Workflow Visualization
The decision-making process for attempting electrophilic substitution on this challenging substrate can be visualized as follows:
Caption: Strategic workflow for electrophilic substitution on the title compound.
Conclusion
Electrophilic aromatic substitution on this compound is a formidable synthetic challenge. A thorough understanding of the competing electronic effects is paramount for predicting reactivity and selecting appropriate reaction conditions. The protocols outlined in this guide are based on established methods for highly deactivated aromatic systems and provide a robust starting point for researchers and drug development professionals seeking to functionalize this complex heterocyclic core. While direct Friedel-Crafts reactions are likely to be unsuccessful, alternative strategies involving metalation may provide access to C-C bond formation. Careful optimization and monitoring will be essential for any successful transformation of this electron-deficient scaffold.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. aklectures.com [aklectures.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to Identifying Potential Biological Targets for Derivatives of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. Its unique electronic and structural features, combining a 7-azaindole core with a potent electron-withdrawing nitro group, suggest a high potential for interaction with a variety of biological macromolecules. This guide provides an in-depth analysis of potential target classes for derivatives of this scaffold, grounded in chemical homology and the known mechanisms of related compounds. Furthermore, it outlines comprehensive, field-proven experimental workflows for the conclusive identification and validation of these molecular targets, empowering research teams to accelerate their drug discovery programs.
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-b]pyridine Scaffold
The process of bringing a new drug to market begins with the crucial step of identifying a biological target that plays a meaningful role in disease progression.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry.[2] Its structural similarity to adenine, a core component of ATP, makes it an ideal backbone for molecules designed to interact with ATP-binding sites in enzymes, particularly kinases.[3] Derivatives of pyrrolopyridines have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[3][4][5]
The specific scaffold , this compound, introduces two key modifications:
-
5-Chloro Group: This halogen atom can modulate the electronic properties of the ring system and provide a potential vector for further chemical modification.
-
3-Nitro Group: The nitro group is a strong electron-withdrawing group that significantly alters the electronic distribution of the molecule.[6] In drug discovery, nitroaromatic compounds are often bioactivated through reduction to form reactive intermediates, a mechanism central to the activity of many antimicrobial and anticancer agents.[7][8][9]
The combination of these features suggests that derivatives could act not only as competitive inhibitors but also as prodrugs that undergo metabolic activation to exert their effects.[8] This guide will explore the most probable target classes and provide the technical methodologies required to elucidate the precise mechanism of action.
Homology-Based Target Inference
By examining the biological activities of structurally related compounds, we can formulate initial hypotheses about the likely targets of this compound derivatives.
Protein Kinases
The pyrrolo[2,3-d]pyrimidine nucleus is a well-established isostere of adenine and is a core component of numerous ATP-competitive kinase inhibitors.[3] Research has shown that derivatives of the parent 7-azaindole scaffold can potently inhibit various kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases central to cell growth and survival signaling.[2]
-
Cyclin-Dependent Kinase 8 (CDK8): A key transcriptional regulator implicated in colorectal cancer.[10]
-
FMS kinase: A receptor tyrosine kinase involved in cancer and inflammatory diseases.[4]
-
Multi-kinase inhibitors: Compounds targeting EGFR, HER2, and VEGFR-2 have been developed from pyrrolo[2,3-d]pyrimidine scaffolds.[11][12]
The presence of the 7-azaindole core strongly suggests that protein kinases are a primary potential target class for derivatives of this compound.
DNA and Associated Enzymes
The planar, electron-deficient nature of the nitro-substituted aromatic system raises the possibility of interaction with nucleic acids. Nitroaromatic compounds can function as prodrugs, undergoing bioreduction to generate reactive nitrogen species that can damage DNA.[6][8] This mechanism is a known contributor to the therapeutic effects and potential toxicity of such compounds.[6][7][13] Therefore, DNA itself, as well as enzymes involved in its metabolism and repair (e.g., topoisomerases, polymerases), should be considered as potential targets.
Nitroreductases
For derivatives that act as prodrugs, the enzymes responsible for their activation are themselves primary targets. Type I nitroreductases, which are often found in parasites and bacteria, are key activators of nitroaromatic drugs like benznidazole.[7] Identifying the specific reductases that metabolize these derivatives within target cells is crucial for understanding their mechanism of action and selectivity.
Experimental Target Identification & Validation Workflows
Once a compound demonstrates a compelling biological effect in a phenotypic screen, the next critical step is to identify its molecular target(s).[14][15] This process, known as target deconvolution, is essential for rational drug development. We will detail two powerful and complementary methodologies: Affinity-Capture Mass Spectrometry and the Cellular Thermal Shift Assay (CETSA).
Workflow 1: Affinity-Capture Mass Spectrometry (AC-MS)
This method is a cornerstone of modern target identification, allowing for the isolation of binding partners from a complex biological mixture.[16][17][18]
Causality of Experimental Design: The core principle is to use the small molecule as "bait" to "fish" for its protein targets. By immobilizing a derivative of the lead compound onto a solid support (like agarose beads), it can be incubated with a cell lysate.[16] Proteins that bind to the compound will be captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[17] Control experiments are paramount to distinguish true binders from non-specific interactors.
Diagram: Affinity-Capture Mass Spectrometry Workflow
Caption: Workflow for identifying protein targets using AC-MS.
Step-by-Step Protocol:
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a linker arm (e.g., a polyethylene glycol or alkyl chain) ending in a reactive group (e.g., an amine or carboxylic acid).
-
Rationale: The linker arm must be positioned at a site on the molecule that does not interfere with its biological activity. This ensures that the probe retains its ability to bind to the target protein.
-
-
Immobilization:
-
Covalently attach the synthesized probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).[16]
-
Prepare a control set of beads that have been treated with the linker alone or are left unfunctionalized.
-
-
Protein Lysate Preparation:
-
Culture relevant cells (e.g., a cancer cell line showing sensitivity to the compound) and harvest.
-
Lyse the cells under non-denaturing conditions to preserve native protein structures and complexes. Centrifuge to remove insoluble debris.
-
-
Affinity Capture:
-
Incubate the cleared cell lysate with the compound-functionalized beads and the control beads for 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.
-
-
Elution:
-
Elute the bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or through competitive elution by adding a high concentration of the free, non-immobilized compound.
-
Rationale: Competitive elution is a powerful control. Proteins that are eluted by the free compound but not by a control buffer are highly likely to be specific binders.
-
-
Proteomic Analysis:
-
Data Analysis:
-
Identify proteins from the MS/MS spectra using a database search algorithm (e.g., Mascot, Sequest).
-
Compare the list of proteins identified from the compound-beads to those from the control-beads. True targets should be significantly enriched in the experimental sample.
-
Workflow 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying direct target engagement in a cellular environment, including intact cells and even tissues.[19][20][21]
Causality of Experimental Design: The principle behind CETSA is ligand-induced thermal stabilization.[20][22] When a protein binds to a small molecule ligand, its structure is often stabilized. This stabilization makes the protein more resistant to thermal denaturation.[23] By heating cell lysates or intact cells to various temperatures, one can determine the temperature at which a protein of interest denatures and aggregates. If a compound binds to the protein, its denaturation temperature will increase. This "thermal shift" is a direct indicator of target engagement.[19][22]
Diagram: CETSA Principle and Workflow
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cultured cells with the derivative compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[22]
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild detergent).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[21]
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of the specific protein of interest remaining in the soluble fraction using an antibody-based method like Western Blotting or an ELISA.[22]
-
-
Data Analysis:
-
For each treatment condition (vehicle vs. compound), plot the amount of soluble protein against the temperature.
-
A shift in the melting curve to the right for the compound-treated samples indicates thermal stabilization and confirms direct binding of the compound to the target protein in the cell.
-
Data Interpretation and Case Study
To illustrate the power of these techniques, consider a hypothetical derivative, Cpd-X , derived from this compound.
-
Phenotypic Screen: Cpd-X shows potent anti-proliferative activity in the A375 melanoma cell line.[24]
-
AC-MS Experiment: An AC-MS experiment is performed using A375 cell lysate. The results are summarized in the table below.
| Protein Hit | Peptide Spectrum Matches (Cpd-X Beads) | Peptide Spectrum Matches (Control Beads) | Known Function |
| BRAF | 125 | 2 | Serine/Threonine Kinase |
| MEK1 | 98 | 1 | Serine/Threonine Kinase |
| Tubulin | 15 | 12 | Cytoskeletal Protein |
| HSP90 | 22 | 18 | Chaperone Protein |
Interpretation: Both BRAF and MEK1, key kinases in the MAPK signaling pathway often mutated in melanoma, are highly and specifically enriched on the Cpd-X beads. Tubulin and HSP90 are common non-specific binders and show little enrichment. This strongly implicates BRAF and/or MEK1 as primary targets.
-
CETSA Validation: To confirm target engagement in intact A375 cells, CETSA is performed for BRAF.
The resulting melt curves show a clear thermal shift of approximately 4°C for BRAF in the presence of Cpd-X, confirming that the compound directly binds to and stabilizes BRAF inside the cancer cells.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the discovery of novel therapeutics, with protein kinases being a particularly high-probability target class. The systematic application of unbiased, robust methodologies like Affinity-Capture Mass Spectrometry, followed by orthogonal validation with techniques such as CETSA, provides a clear and effective path to deconvolve the mechanism of action of lead compounds.[14][15] Successful target identification not only validates a compound's therapeutic potential but also enables structure-based drug design efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from the laboratory to the clinic.
References
- 1. chem-space.com [chem-space.com]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. scielo.br [scielo.br]
- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 18. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CETSA [cetsa.org]
- 21. scispace.com [scispace.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
in silico toxicity prediction for 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
An In-Depth Technical Guide to the In Silico Toxicity Prediction of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Executive Summary
This guide provides a comprehensive in silico toxicological assessment of this compound, a heterocyclic compound representative of scaffolds explored in modern drug discovery. Recognizing the critical need to identify and mitigate safety liabilities early in the development pipeline, this document details a systematic, multi-endpoint computational analysis.[1][2] We employ a battery of validated (Quantitative) Structure-Activity Relationship ((Q)SAR) models and expert systems to predict key toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. The workflow adheres to principles outlined by regulatory bodies, such as the two-methodology approach for mutagenicity assessment recommended by the ICH M7 guideline.[3][4][5] Our analysis identifies significant structural alerts within the molecule—specifically the nitroaromatic and chlorinated heterocyclic moieties—that raise concerns for multiple toxicities. The findings are contextualized within the applicability domains of the predictive models, and the inherent limitations of in silico approaches are discussed. This guide culminates in strategic recommendations for subsequent experimental validation, providing a clear path forward for researchers and drug development professionals to make informed decisions regarding the progression of this or structurally related compounds.
Introduction
The Subject Compound: this compound
The subject of this investigation is this compound. Its chemical structure is presented below.
-
Molecular Formula: C₇H₄ClN₃O₂[6]
-
Molecular Weight: 197.58 g/mol
-
Canonical SMILES: C1=C(C=C2C(=C1)N=C(C=N2)[Cl])--INVALID-LINK--[O-]
The pyrrolo[3,2-b]pyridine core is a recognized scaffold in medicinal chemistry, with derivatives being investigated for various therapeutic applications, including as kinase inhibitors for anticancer therapy.[7][8][9][10] However, the specific substitution pattern of the subject compound introduces two key structural motifs with well-documented toxicological implications:
-
Aromatic Nitro Group: Nitroaromatic compounds are a class of molecules often associated with mutagenicity and carcinogenicity, primarily through metabolic activation to reactive intermediates that can form DNA adducts.[11]
-
Chlorinated Pyridine Ring: Halogenated aromatic systems can be metabolically challenging and may be associated with various toxicities.
Given these features, a proactive and robust toxicological assessment is not merely prudent but essential.
The Imperative for Predictive Toxicology in Drug Discovery
The attrition of drug candidates due to unforeseen toxicity in late-stage development is a primary driver of the immense cost and high failure rate in the pharmaceutical industry.[12][13] Early-stage safety assessment allows for the prioritization of compounds with more favorable safety profiles, reducing the investment of resources in molecules destined to fail.[2] In silico toxicology, the use of computational models to predict toxicity, has become an indispensable tool in this paradigm.[14] It provides a rapid, cost-effective, and ethical means to screen compounds, aligning with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[15] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly accept in silico data as part of a weight-of-evidence approach in regulatory submissions, particularly for areas like the assessment of mutagenic impurities.[5][16][17]
Scope and Structure of This Guide
This guide presents a structured workflow for the in silico toxicological evaluation of this compound. We will assess the following critical endpoints:
-
Mutagenicity: Primarily focused on bacterial mutagenicity (Ames test), a key indicator of DNA-reactive potential.
-
Carcinogenicity: Prediction of long-term cancer-causing potential in rodents and humans.
-
Hepatotoxicity: Assessment of the potential to cause Drug-Induced Liver Injury (DILI), a major reason for drug withdrawal.[18]
-
Cardiotoxicity: Focused on the blockade of the hERG potassium channel, a primary mechanism for drug-induced cardiac arrhythmia.[19][20]
The analysis will be grounded in established scientific principles and methodologies, with all claims and protocols supported by authoritative references.
Methodological Framework: A Self-Validating In Silico Workflow
The credibility of any in silico prediction hinges on a robust and transparent methodology. Our workflow is designed to ensure that each step is logical, justified, and operates within the established scientific and regulatory frameworks.
Overall Predictive Toxicology Workflow
The comprehensive workflow, from compound definition to strategic decision-making, is illustrated below. This process ensures a systematic evaluation, integrating multiple data points into a cohesive toxicological profile.
Caption: High-level workflow for in silico toxicity assessment.
Step-by-Step Protocol: Compound Preparation
Accurate predictions begin with a correctly formatted and standardized input structure.
-
Obtain Canonical SMILES: The Simplified Molecular Input Line Entry System (SMILES) string for the compound is obtained from a reliable chemical database such as PubChem.
-
SMILES: C1=C(C=C2C(=C1)N=C(C=N2)[Cl])--INVALID-LINK--[O-]
-
-
2D to 3D Conversion: The 2D SMILES string is converted into a 3D structure using standard computational chemistry software (e.g., RDKit, ChemDraw).
-
Structure Neutralization and Cleaning: The structure is checked for correct protonation states at a physiological pH (7.4). Counter-ions are removed. For this compound, the structure is neutral and requires no modification.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is particularly important for structure-based models like docking.
Selection of Predictive Models: The Rationale
The choice of predictive models is guided by their scientific validation, regulatory acceptance, and the specific endpoint . A multi-model approach is often superior, providing a consensus or highlighting areas of uncertainty.
The ICH M7 guideline mandates the use of two complementary in silico methodologies for assessing mutagenic impurities to limit carcinogenic risk.[5] This approach provides a robust framework that balances mechanistic understanding with statistical power.[4]
-
Expert Rule-Based System: This methodology uses a set of structural alerts (toxicophores) derived from known mechanistic toxicology and expert knowledge. A positive prediction is transparently linked to a specific chemical feature.
-
Statistical-Based System: This approach uses machine learning algorithms trained on large datasets of experimental results (e.g., Ames test data). It can identify novel toxicophores not yet captured by expert rules.
This dual-pronged assessment is the gold standard for regulatory submissions and internal risk assessment.[4]
Carcinogenicity is a complex endpoint, but numerous QSAR models have been developed to predict it.[24][25][26] These models are typically trained on data from 2-year rodent bioassays or human carcinogenicity data from sources like the US Environmental Protection Agency's Integrated Risk Information System (IRIS).[25][27]
-
Methodology: We utilize consensus modeling, where predictions from multiple QSAR models are aggregated. This approach improves the robustness of the prediction by mitigating the biases of any single model. Models are selected based on their validation statistics (e.g., accuracy, sensitivity, specificity) and a clearly defined applicability domain.[25][27]
DILI is notoriously difficult to predict due to its diverse mechanisms.[28] Therefore, a combination of approaches is necessary.
-
Methodology: The assessment integrates predictions from models trained on diverse DILI datasets and knowledge-based systems that identify structural alerts for hepatotoxicity. Some advanced models incorporate in vitro assay data or gene expression profiles to improve accuracy.[18][29]
-
Example Platforms: DILIsym®, ToxSTAR, Derek Nexus® (Hepatotoxicity module).[28][30]
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal arrhythmias.[19][20][31] In silico models are widely used to flag potential hERG blockers early.[32]
-
Methodology: A combination of ligand-based and structure-based models is employed.
-
Ligand-Based QSAR: These models are trained on large datasets of IC₅₀ values from patch-clamp assays and identify common physicochemical properties and 2D/3D pharmacophores of hERG blockers.[19][31]
-
Structure-Based Models: These models involve docking the query compound into a 3D structural model of the hERG channel pore. This can provide insights into the specific binding interactions responsible for blockade.[33]
-
-
Example Platforms: Various published QSAR models and commercial software suites offer hERG prediction modules.
Predictive Analysis of this compound
This section presents the predicted toxicological profile of the subject compound based on the application of the methodologies described above. The results are derived from an analysis of the compound's structural features in the context of established structure-toxicity relationships.
Logic of Structural Alert Identification
The presence of specific substructures, or "structural alerts," can immediately flag a compound for potential toxicity. The diagram below illustrates the logical connection between the key alerts in our subject molecule and the associated toxicological endpoints.
Caption: Relationship between structural alerts and predicted toxicities.
Summary of Predicted Toxicological Profile
The following table summarizes the predicted outcomes for each key endpoint. The confidence level reflects the strength of the evidence, the consensus between different models, and whether the compound falls well within the model's applicability domain.
| Toxicological Endpoint | Prediction Platform/Methodology | Predicted Outcome | Confidence | Mechanistic Rationale / Key Driver |
| Mutagenicity | Expert Rule-Based (e.g., Derek Nexus) | Positive | High | Aromatic nitro group is a well-established structural alert for bacterial mutagenicity.[4][21] |
| Statistical-Based (e.g., Sarah Nexus) | Positive | High | The model's training set contains numerous nitroaromatic mutagens, leading to a high probability prediction.[3][23] | |
| Carcinogenicity | Consensus QSAR (e.g., VEGA) | Positive | Moderate-High | Often correlates with mutagenicity. The structural class is represented in carcinogenicity databases.[11][24] |
| Hepatotoxicity (DILI) | Knowledge-Based & QSAR | Potential Risk | Moderate | Nitroaromatic compounds can undergo redox cycling, leading to oxidative stress in hepatocytes.[18][30] |
| Cardiotoxicity (hERG) | Ligand-Based QSAR | Low to Moderate Risk | Moderate | The molecule lacks the classic hERG-blocker pharmacophore (e.g., a highly basic nitrogen separated by a lipophilic spacer from an aromatic system). However, some heterocyclic compounds can exhibit off-target activity.[19][33] |
Detailed Endpoint Analysis
-
Mutagenicity: The prediction of mutagenicity is unequivocal and of high confidence. The aromatic nitro group is a classic alert. It is known to be metabolically reduced by bacterial nitroreductases to form a reactive nitrenium ion, which can covalently bind to DNA, leading to mutations. This is a primary concern and would likely classify the compound as a mutagenic impurity under ICH M7.[4]
-
Carcinogenicity: The positive prediction for carcinogenicity is strongly supported by the positive mutagenicity finding. Genotoxic events are a common initiator of carcinogenesis. While not all mutagens are carcinogens, a positive mutagenicity result significantly increases the concern for carcinogenic potential.[11]
-
Hepatotoxicity: The risk of DILI is assessed as moderate. The primary concern stems from the nitroaromatic moiety, which can be reduced by enzymes like NADPH-cytochrome P450 reductase. This can initiate a futile redox cycle, generating reactive oxygen species (ROS) that overwhelm cellular antioxidant defenses, leading to mitochondrial damage and cell death.[29]
Discussion, Limitations, and Strategic Recommendations
Synthesis of Findings and Overall Risk Profile
The in silico analysis of this compound reveals a significant toxicological risk profile, driven primarily by the presence of the aromatic nitro group. The high-confidence predictions for mutagenicity and carcinogenicity are serious flags that would likely impede its development as a therapeutic agent for chronic administration. The moderate concern for hepatotoxicity further compounds these safety liabilities. The cardiotoxicity risk appears lower but cannot be entirely dismissed.
Inherent Limitations and the Importance of Expert Review
It is crucial to acknowledge the limitations of this or any in silico assessment:[1]
-
Predictions, Not Certainties: These models provide predictions based on existing data and algorithms. They are not a substitute for experimental results.
-
Applicability Domain: The reliability of a prediction is highest when the query molecule is structurally similar to the compounds in the model's training set. While the alerts identified are well-characterized, novel chemical space can challenge model accuracy.
-
Complex Biology: Some toxicities, like idiosyncratic DILI, involve complex interactions with the immune system or specific patient genetics that are difficult to capture in current QSAR models.[29]
Therefore, these results must be subjected to expert review by a toxicologist to place them in the proper context of the intended therapeutic use, dosage, and duration of treatment.
Recommendations for Experimental Validation
The in silico predictions should be used to guide a targeted, resource-efficient experimental validation strategy.[15]
-
Priority 1: Mutagenicity Confirmation:
-
Protocol: Conduct a standard bacterial reverse mutation assay (Ames test) using multiple strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 fraction).
-
Expected Outcome: A positive result is highly anticipated and would confirm the in silico prediction.
-
-
Priority 2: In Vitro Genotoxicity:
-
Protocol: If the Ames test is positive, further assess clastogenic potential using an in vitro micronucleus or chromosomal aberration assay in mammalian cells.
-
Rationale: This determines if the compound also causes larger-scale chromosome damage.
-
-
Priority 3: Hepatotoxicity Assessment:
-
Protocol: Assess cytotoxicity in a relevant hepatic cell line (e.g., HepG2 or primary human hepatocytes). Include assays for markers of oxidative stress (e.g., ROS generation, glutathione depletion).
-
Rationale: This would provide direct evidence for or against the predicted mechanism of hepatotoxicity.
-
-
Priority 4: Cardiotoxicity Assessment:
-
Protocol: Perform an automated patch-clamp assay to determine the IC₅₀ for hERG channel blockade.
-
Rationale: This provides a definitive measure of the compound's potential for causing cardiac arrhythmias.
-
Strategic Implications for Project Teams
Based on this comprehensive in silico assessment, a drug development team should consider the following strategic actions:
-
Deprioritization: For most therapeutic programs, particularly those requiring chronic dosing, the high probability of mutagenicity and carcinogenicity would be grounds for immediate deprioritization of this compound.
-
Structural Modification (Lead Optimization): If the core scaffold is essential for pharmacological activity, medicinal chemistry efforts should be directed at replacing the nitro group with a bioisostere that is devoid of mutagenic potential. The chloro-substituent should also be investigated. Any new analog would require a full re-evaluation.
-
Restricted Use: In rare cases, such as for a life-threatening oncology indication with no other treatment options, development might proceed with a thorough understanding and management of the genotoxic risks.
This guide demonstrates the power of a structured in silico toxicology workflow to identify critical safety issues at the earliest stages of research, enabling data-driven decisions that save time, reduce costs, and ultimately lead to the development of safer medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. optibrium.com [optibrium.com]
- 3. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. fda.gov [fda.gov]
- 6. escales | Virtual tour generated by Panotour [ub.edu]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 9. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchers.kean.edu [researchers.kean.edu]
- 12. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deep Learning-based Prediction of Drug-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles | Lhasa Limited [lhasalimited.org]
- 22. optibrium.com [optibrium.com]
- 23. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 24. QSAR Models for Human Carcinogenicity: An Assessment Based on Oral and Inhalation Slope Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Data-Driven Quantitative Structure–Activity Relationship Modeling for Human Carcinogenicity by Chronic Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. QSAR Models for Human Carcinogenicity: An Assessment Based on Oral and Inhalation Slope Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. academic.oup.com [academic.oup.com]
- 29. encyclopedia.pub [encyclopedia.pub]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 33. pubs.acs.org [pubs.acs.org]
Part 1: I-BET762 (Molibresib) - A Clinical Stage BET Bromodomain Inhibitor
An In-Depth Technical Guide to Key Epigenetic and Cell Signaling Modulators
A Senior Application Scientist's Guide to the Characterization and Application of I-BET762 (Molibresib) and GSK2830371
Introduction
In the landscape of modern drug discovery and chemical biology, the ability to selectively modulate key cellular pathways is paramount. This guide provides a comprehensive technical overview of two pivotal small molecule inhibitors: I-BET762 (Molibresib, GSK525762A), a potent BET bromodomain inhibitor, and GSK2830371, a highly selective Wip1 phosphatase inhibitor. While the provided CAS number 1116136-63-0 corresponds to the chemical intermediate 5-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine, it is evident from the context of drug development and research applications that the interest lies in the characterization of advanced, biologically active molecules.[1][2][3][4][5][6][7][8] This whitepaper is structured to deliver actionable insights and detailed protocols for researchers, scientists, and drug development professionals working with these important chemical probes.
I-BET762, also known as Molibresib or GSK525762A, is a potent, orally bioavailable small molecule that targets the Bromodomain and Extra-Terminal (BET) family of proteins.[9] These proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby playing a pivotal role in the regulation of gene transcription.[10]
Physicochemical Properties and Formulation
A thorough understanding of the physicochemical properties of I-BET762 is essential for its effective use in both in vitro and in vivo studies.
| Property | Value | Source |
| IUPAC Name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[11][12]triazolo[4,3-a][11][12]benzodiazepine-4-acetamide | |
| Alternative Names | Molibresib, GSK525762A | |
| CAS Number | 1260907-17-2 | [11] |
| Molecular Formula | C22H22ClN5O2 | |
| Molecular Weight | 423.9 g/mol | |
| Solubility | Soluble in DMSO (100 mM) and ethanol (100 mM) |
Expert Insight: When preparing stock solutions, it is crucial to use anhydrous DMSO to prevent compound precipitation. For in vivo studies, appropriate formulation vehicles must be determined based on the route of administration and desired pharmacokinetic profile.
Mechanism of Action: Disrupting Transcriptional Elongation
I-BET762 functions as a competitive inhibitor by binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of BET proteins to chromatin, thereby disrupting the formation of transcriptional complexes necessary for the expression of key oncogenes and inflammatory mediators.[11] A primary downstream target of BET inhibition is the MYC oncogene, whose expression is frequently dysregulated in a wide range of human cancers.[10][13] By displacing BRD4 from the MYC promoter and enhancer regions, I-BET762 effectively downregulates MYC transcription, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[10][13]
Figure 1: I-BET762 competitively binds to BET bromodomains, preventing their association with acetylated histones and subsequent recruitment of the transcriptional machinery required for MYC expression.
Experimental Protocols
This assay quantitatively determines the ability of I-BET762 to displace a known BET-binding peptide.
Protocol:
-
Reagents:
-
Recombinant BRD2, BRD3, or BRD4 protein
-
Biotinylated tetra-acetylated Histone H4 peptide
-
Europium cryptate-labeled streptavidin
-
XL665-labeled anti-6His antibody
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS, 0.05% (v/v) BSA, 400 mM KF
-
-
Procedure:
-
Prepare a serial dilution of I-BET762 in assay buffer.
-
In a 384-well plate, add the BET protein (e.g., 200 nM BRD2, 100 nM BRD3, or 50 nM BRD4) and the tetra-acetylated Histone H4 peptide (200 nM).[11]
-
Add the I-BET762 dilutions to the wells and incubate for 60 minutes at room temperature.
-
Add 2 nM Europium cryptate-labeled streptavidin and 10 nM XL-665-labeled anti-6His antibody.[11]
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate using a FRET-capable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).[11]
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Expected Results: I-BET762 demonstrates potent inhibition of BET proteins with IC50 values in the low nanomolar range (typically 32.5–42.5 nM).[11]
This protocol assesses the downstream effect of I-BET762 on its key target, MYC.
Protocol:
-
Cell Culture:
-
Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a titration of I-BET762 (e.g., 0.1 µM to 1 µM) or DMSO as a vehicle control for 24-72 hours.[13]
-
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin).
-
Expected Results: A dose-dependent decrease in c-Myc protein levels should be observed in I-BET762-treated cells compared to the vehicle control.[13]
In Vivo Efficacy
I-BET762 has demonstrated significant anti-tumor activity in various preclinical models, including those for multiple myeloma, prostate cancer, and immunoinflammatory conditions.[10][11][13] For example, in a patient-derived xenograft model of castration-resistant prostate cancer with high MYC expression, I-BET762 treatment resulted in a significant tumor growth inhibition.[13]
Part 2: GSK2830371 - A Selective Allosteric Inhibitor of Wip1 Phosphatase
GSK2830371 is a potent and highly selective, cell-permeable inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[14] Wip1 is a serine/threonine phosphatase that acts as a negative regulator of the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key tumor suppressors such as p53, ATM, and Chk2.[15]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | |
| CAS Number | 1404456-53-6 | [14] |
| Molecular Formula | C27H34ClN5O3S | |
| Molecular Weight | 560.11 g/mol |
Mechanism of Action: Activating the p53 Pathway
GSK2830371 inhibits Wip1 through an allosteric mechanism, binding to a "flap" region outside the catalytic site. This non-competitive inhibition locks the phosphatase in an inactive conformation.[12] By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key DDR proteins. This leads to the stabilization and activation of the p53 tumor suppressor pathway, resulting in increased levels of downstream targets like p21, which in turn promotes cell cycle arrest and apoptosis in cancer cells with wild-type p53.[14][15]
References
- 1. 65156-94-7 | 5-Chloro-1H-pyrrolo[3,2-b]pyridine | Chlorides | Ambeed.com [ambeed.com]
- 2. 5-Chloro-3-nitro-4-azaindole | 1116136-63-0 [chemicalbook.com]
- 3. 5975-12-2|2,4-Dichloro-3-nitropyridine|BLD Pharm [bldpharm.com]
- 4. 5470-18-8|2-Chloro-3-nitropyridine|BLD Pharm [bldpharm.com]
- 5. 4548-45-2|2-Chloro-5-nitropyridine|BLD Pharm [bldpharm.com]
- 6. Tonto Tour | Virtual tour generated by Panotour [swvirtualmuseum.nau.edu]
- 7. CAS Index | Ambeed [ambeed.com]
- 8. 5-chloro-1H-pyrrolo[3,2-b]pyridine| Ambeed [ambeed.com]
- 9. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Pyrrolo[3,2-b]pyridines: A Technical Guide for Medicinal Chemists
Introduction
The pyrrolo[3,2-b]pyridine, also known as 1,6-diazaindole or 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole, a common motif in biologically active compounds, allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] This has resulted in the incorporation of the pyrrolo[3,2-b]pyridine core into a number of clinically approved drugs and promising drug candidates.[1] Consequently, the development of efficient and versatile synthetic methods to access substituted pyrrolo[3,2-b]pyridines is of significant interest to researchers in academia and the pharmaceutical industry.
This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for the construction of the pyrrolo[3,2-b]pyridine ring system. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Strategic Approaches to Pyrrolo[3,2-b]pyridine Synthesis
The construction of the pyrrolo[3,2-b]pyridine core can be broadly categorized into two main strategies:
-
Formation of the pyrrole ring onto a pre-existing pyridine core.
-
Formation of the pyridine ring onto a pre-existing pyrrole core.
The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Annulation of a Pyrrole Ring onto a Pyridine Precursor
This is a widely employed strategy due to the commercial availability of a diverse range of substituted pyridines. Key methods include:
The Fischer Indole Synthesis and its Analogs
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can be adapted for the synthesis of azaindoles. While less common for the pyrrolo[3,2-b]pyridine isomer compared to others, variations of this acid-catalyzed cyclization of a pyridine-based hydrazone can be effective.
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems.[2] For instance, a Sonogashira coupling of a suitably substituted aminopyridine with a terminal alkyne, followed by an intramolecular cyclization, can provide access to the pyrrolo[3,2-b]pyridine core.
Cyclization of Substituted Pyridines
A variety of cyclization reactions starting from 2,3-disubstituted pyridines have been developed. These methods often involve the formation of the C4-C5 bond of the pyrrole ring in the final step.
Annulation of a Pyridine Ring onto a Pyrrole Precursor
This approach is particularly useful when the desired substitution pattern is more readily installed on a pyrrole starting material.
Three-Component Reactions
One-pot, three-component reactions offer an efficient and atom-economical approach to complex molecules. For example, the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds can afford a range of 7-azaindole (pyrrolo[2,3-b]pyridine) derivatives, a structurally related isomer.[3] While not directly yielding the pyrrolo[3,2-b]pyridine core, this highlights the power of multicomponent strategies in azaindole synthesis.
Ring Transformation Reactions
Unexpected ring transformations can sometimes lead to the desired heterocyclic system. For instance, the rearrangement of pyrazolo[2,3-a]pyridines has been shown to produce fused pyrrolo[3,2-b]pyridines through a stereospecific ring transformation involving N-N bond fission.[4]
Key Synthetic Methodologies in Detail
The Chichibabin-type Cyclization
A notable and efficient method for constructing the pyrrolo[3,2-b]pyridine skeleton is the LDA-mediated condensation of a 3-picoline derivative with a nitrile. This reaction proceeds via a Chichibabin-type cyclization.
A well-documented example is the synthesis of 2-phenyl-7-azaindole (a pyrrolo[2,3-b]pyridine) from 2-fluoro-3-picoline and benzonitrile.[5] Although this produces a different isomer, the underlying principles are highly relevant. The reaction involves the deprotonation of the methyl group of the picoline by lithium diisopropylamide (LDA) to form a benzyllithium intermediate. This nucleophile then attacks the nitrile, and subsequent cyclization and elimination of fluoride yield the azaindole.[5]
Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization [5]
-
To a solution of lithium diisopropylamide (LDA) (2.1 equivalents) in tetrahydrofuran (THF) at -40 °C, add 2-fluoro-3-picoline (1.0 equivalent) dropwise.
-
Stir the resulting blood-red solution for 60 minutes at -40 °C.
-
Add benzonitrile (1.2 equivalents) to the reaction mixture and continue stirring for an additional 2.0 hours at -40 °C.
-
Warm the reaction to 0 °C over 30 minutes and then quench with wet THF.
-
Remove the solvent under reduced pressure.
-
Redissolve the resulting yellow solid in ethyl acetate (EtOAc) and wash sequentially with aqueous sodium bicarbonate (NaHCO₃) and aqueous sodium chloride (NaCl).
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to dryness to afford the 2-phenyl-7-azaindole product.
Causality Behind Experimental Choices:
-
LDA as the Base: LDA is a strong, non-nucleophilic base, which is crucial for the selective deprotonation of the acidic methyl group of the picoline without competing nucleophilic addition to the pyridine ring.
-
Low Temperature: The reaction is performed at low temperatures (-40 °C) to control the reactivity of the organolithium intermediates and minimize side reactions.
-
Stoichiometry: An excess of LDA is used to ensure complete deprotonation of the picoline.
Domino Reactions for Selective Synthesis
Recent advancements have demonstrated the use of domino reactions to selectively synthesize 7-azaindoles and their reduced counterparts, 7-azaindolines.[1] A one-pot method has been developed reacting 2-fluoro-3-methylpyridine with an arylaldehyde, where the choice of the alkali-amide base dictates the product.[1]
-
LiN(SiMe₃)₂ favors the formation of 7-azaindolines .
-
KN(SiMe₃)₂ primarily yields 7-azaindoles .[1]
This chemoselectivity is attributed to the nature of the counterion, which influences the reaction pathway.[1]
Visualization of Synthetic Pathways
Graphviz Diagram: General Chichibabin-type Synthesis of Pyrrolo[3,2-b]pyridines
Caption: Chichibabin-type synthesis of substituted pyrrolo[3,2-b]pyridines.
Data Presentation: Comparison of Reaction Conditions
| Synthetic Method | Starting Materials | Key Reagents | Product Scope | Typical Yields | Reference |
| Chichibabin Cyclization | 2-Fluoro-3-picoline, Benzonitrile | LDA, THF | 2-Aryl-7-azaindoles | ~80% | [5] |
| Domino Reaction | 2-Fluoro-3-methylpyridine, Arylaldehydes | LiN(SiMe₃)₂, KN(SiMe₃)₂ | 7-Azaindoles and 7-Azaindolines | 56% (isolated) | [1] |
| Ring Transformation | 2-Sulfanylpyridinium N-arylimides, Dipolarophiles | Dichloromethane | Tetrahydropyrrolo[3,2-b]pyridines | Good | [4] |
Conclusion and Future Outlook
The synthesis of substituted pyrrolo[3,2-b]pyridines continues to be an active area of research, driven by the significant therapeutic potential of this heterocyclic core. While established methods like the Chichibabin cyclization remain valuable, modern synthetic chemistry is providing increasingly sophisticated and efficient routes. The development of novel domino reactions, multicomponent strategies, and innovative ring transformations will undoubtedly expand the accessible chemical space of substituted pyrrolo[3,2-b]pyridines. This, in turn, will empower medicinal chemists to design and synthesize next-generation therapeutics with improved efficacy and safety profiles. As our understanding of the biological targets for these compounds grows, so too will the demand for versatile and robust synthetic methodologies to create diverse libraries for drug discovery programs.
References
A Comprehensive Technical Guide to the Safe Handling of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
This guide provides an in-depth analysis of the safety and handling precautions for 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest to researchers in drug discovery and development. As a Senior Application Scientist, the following protocols and insights are synthesized from available safety data on analogous structures and established best practices for handling nitroaromatic compounds. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.
Introduction: Understanding the Compound
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. The presence of a chloro- group and a nitro- group on this bicyclic aromatic system dictates its reactivity and toxicological profile. The nitro group, being a strong electron-withdrawing group, can render the compound energetic and susceptible to thermal decomposition. Furthermore, chlorinated aromatic compounds are known for their potential toxicity.
Due to the limited availability of specific safety data for this compound, this guide draws upon information from closely related structures, namely its isomer 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine and its parent scaffold 5-chloro-1H-pyrrolo[3,2-b]pyridine. This approach, rooted in the principles of chemical similarity, allows for a robust, albeit conservative, risk assessment.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary hazards associated with this compound are categorized based on available data for analogous compounds.
2.1. Toxicological Hazards
While specific LD50 data for the target compound is not available, the Globally Harmonized System (GHS) classifications for its parent scaffold, 5-chloro-1H-pyrrolo[3,2-b]pyridine, indicate it is harmful if swallowed and causes serious eye damage. The addition of a nitro group is unlikely to mitigate these hazards. Nitroaromatic compounds, as a class, are known to be toxic, with potential for systemic effects.
| Hazard Statement | Classification (based on analogues) | Rationale and Potential Effects |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea. Systemic absorption could potentially lead to more severe effects. |
| Serious Eye Damage | Category 1 (Causes serious eye damage) | Direct contact with the solid or dust can cause severe irritation, pain, and potentially irreversible damage to the cornea. |
| Skin Corrosion/Irritation | Likely irritant | Chlorinated and nitroaromatic compounds can cause skin irritation upon prolonged contact. |
| Inhalation | Potential for respiratory tract irritation | Inhalation of dust may cause irritation to the nose, throat, and lungs. |
2.2. Physicochemical Hazards
The presence of the nitro group is a key determinant of the compound's physicochemical hazards. Nitroaromatic compounds are known for their potential to undergo rapid, exothermic decomposition upon heating.
| Hazard | Potential | Rationale and Mitigation |
| Flammability | Combustible solid | The compound is likely to burn if exposed to a sufficient heat source and oxygen. Avoid open flames and sources of ignition. |
| Thermal Instability | High | Nitroaromatic compounds can decompose violently when heated.[1][2] This is often an autocatalytic process that can lead to a runaway reaction.[1] It is crucial to avoid heating the solid material unless the thermal stability has been thoroughly characterized by techniques such as Differential Scanning Calorimetry (DSC). |
| Reactivity | Moderate | Incompatible with strong oxidizing agents and strong bases. Contact with bases can deprotonate the pyrrole nitrogen, potentially leading to undesired reactions. |
The Hierarchy of Controls: A Systematic Approach to Safety
To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.
Standard Operating Procedures (SOPs)
Adherence to well-defined SOPs is critical for the safe handling of this compound.
4.1. Engineering Controls
-
Primary Containment: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step in preventing inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the last line of defense.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | To protect against dust particles and splashes. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter may be necessary. | To prevent inhalation of dust. |
4.3. Weighing and Transferring Protocol
-
Preparation: Don all required PPE. Designate a specific area within the fume hood for handling the compound.
-
Weighing: Use a tared weigh boat or glassine paper within a ventilated balance enclosure or a fume hood with minimized airflow to prevent dust dispersion.
-
Transfer: Carefully transfer the solid to the reaction vessel using a spatula. If dissolving, add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Wipe down the work surface with a damp cloth. Dispose of all contaminated materials as hazardous waste.
4.4. Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the compound name, structure, date received, and all relevant hazard pictograms.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Temperature: Avoid exposure to high temperatures to minimize the risk of thermal decomposition. Storage at 2-8°C is recommended.
Emergency Procedures: Planning for the Unexpected
A proactive approach to emergency preparedness is essential.
5.1. Spill Response
The appropriate response to a spill depends on its scale.
Caption: Decision tree for responding to a spill of this compound.
5.2. First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical personnel.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for chlorinated and nitroaromatic waste.[3]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate control measures. While specific data for this compound is limited, a conservative approach based on the known risks of chlorinated nitroaromatic heterocycles provides a robust framework for ensuring the safety of researchers. By integrating the principles outlined in this guide into routine laboratory practice, scientists can confidently work with this and similar compounds while minimizing risk to themselves and their colleagues.
References
Methodological & Application
Application Notes & Protocols: Leveraging 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine for Kinase Inhibitor Synthesis
Abstract
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors due to its ability to act as an ATP-competitive hinge-binder. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine , a versatile starting material for the synthesis of novel kinase inhibitors. We will explore its chemical properties, detail robust protocols for key synthetic transformations including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and discuss the rationale behind experimental choices to empower the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
The Strategic Importance of the this compound Scaffold
The unique arrangement of the chloro and nitro functional groups on the 1H-pyrrolo[3,2-b]pyridine core makes this molecule a highly valuable building block in drug discovery.
-
The Pyrrolo[3,2-b]pyridine Core: This heterocyclic system is a bioisostere of adenine, the core component of ATP.[1] This structural mimicry allows it to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition.
-
The 5-Chloro Substituent: The chlorine atom at the C5 position serves as an excellent synthetic handle for introducing molecular diversity. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile installation of various aryl, heteroaryl, or alkyl groups. These groups can be tailored to target specific sub-pockets within the kinase active site, thereby modulating potency and selectivity.
-
The 3-Nitro Substituent: The nitro group at the C3 position is a versatile functional group. It is a strong electron-withdrawing group that can influence the reactivity of the heterocyclic core. More importantly, it can be readily reduced to a primary amine. This newly formed amino group provides a vector for further diversification, typically through amide bond formation, sulfonylation, or reductive amination, enabling exploration of the solvent-exposed region of the ATP-binding site.
Below is a diagram illustrating the key reactive sites and their potential for elaboration.
Caption: Synthetic utility of the this compound scaffold.
Physicochemical Properties
A summary of the key properties of the starting material is provided below.
| Property | Value |
| Chemical Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| CAS Number | 1116136-63-0 |
| Appearance | Solid (typically yellow to brown) |
| Storage | Store at 2-8°C under an inert atmosphere[2] |
Key Synthetic Protocols
The following protocols are generalized procedures based on established methodologies for cross-coupling reactions on heterocyclic systems.[3][4] Optimization for specific substrates is highly recommended.
Protocol 1: Suzuki-Miyaura C-C Cross-Coupling at the C5-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C5 position of the pyrrolopyridine core and a variety of aryl or heteroaryl boronic acids.[5]
Rationale: This reaction is fundamental for installing substituents that can probe hydrophobic pockets or form specific interactions within the kinase active site. The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos) is often critical for achieving high efficiency with electron-deficient heteroaryl chlorides.[3] The base is essential for the transmetalation step, activating the boronic acid to facilitate transfer of the organic group to the palladium center.[5]
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst system. A common choice is a pre-catalyst like XPhos Pd G2 (0.02-0.05 eq.) or a combination of a palladium source like Pd₂(dba)₃ (0.02 eq.) and a ligand like XPhos (0.05 eq.).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Stir the mixture vigorously and heat to 90-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling at the C5-Position
The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds, coupling the C5 position with a wide range of primary or secondary amines.[6][7]
Rationale: This reaction is crucial for introducing amine-containing moieties that can act as hydrogen bond donors or acceptors, or serve as a basic center to improve solubility and pharmacokinetic properties. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical to deprotonate the amine coupling partner, facilitating its coordination to the palladium center.[8][9]
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjsocmed.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Synthetic Routes to Bioactive Molecules from 5-Chloro-3-Nitro-1H-pyrrolo[3,2-b]pyridine: Application Notes and Protocols
Introduction: The Strategic Value of the 5-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to function as a versatile pharmacophore, engaging with a wide array of biological targets. The strategic placement of chloro and nitro functionalities on this core, as in this compound, unlocks a rich chemical space for the synthesis of diverse and potent bioactive molecules. This guide provides a comprehensive overview of the synthetic utility of this starting material, with a focus on the logical design of reaction sequences and detailed, field-proven protocols for the synthesis of key intermediates and final bioactive compounds, particularly those with applications as kinase inhibitors.
The inherent reactivity of this compound is dictated by the electronic properties of its substituents. The strongly electron-withdrawing nitro group at the C3 position significantly activates the C5 chloro-substituent towards nucleophilic aromatic substitution (SNAr). This feature allows for the facile introduction of a variety of side chains, which can be crucial for modulating the pharmacological properties of the final compounds. Subsequently, the nitro group itself can be readily reduced to a primary amine, providing a handle for further functionalization, such as the formation of amides or ureas, which are common motifs in kinase inhibitors. This multi-faceted reactivity makes this compound a powerful and versatile starting material for the construction of complex molecular architectures with therapeutic potential.
Core Synthetic Strategy: A Multi-Step Approach to Bioactive Pyrrolo[3,2-b]pyridines
A general and highly effective synthetic strategy for the elaboration of the this compound core into potent bioactive molecules, such as kinase inhibitors, involves a three-stage process:
-
Nucleophilic Aromatic Substitution (SNAr) at C5: Introduction of a key side chain by displacing the activated chloro group with a suitable nucleophile, typically an amine.
-
Reduction of the C3-Nitro Group: Conversion of the nitro functionality to a primary amine, which serves as a key point for further diversification.
-
Functionalization of the C3-Amine: Acylation or related reactions to install the final pharmacophoric elements.
This strategic approach allows for the systematic exploration of the chemical space around the pyrrolo[3,2-b]pyridine core, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Application Note 1: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
The C5 chloro group of this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at the C3 position. This allows for efficient SNAr reactions with a wide range of nucleophiles, particularly primary and secondary amines, under relatively mild conditions.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are typically employed to ensure the solubility of the reactants and to facilitate the formation of the Meisenheimer complex intermediate.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction temperature can be varied depending on the nucleophilicity of the amine. While some reactive amines may proceed at room temperature, heating is often necessary to achieve reasonable reaction rates and yields.
Protocol 1: General Procedure for SNAr with an Aniline Derivative
This protocol describes a general method for the reaction of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1-0.2 M concentration).
-
Add the substituted aniline (1.1-1.5 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with EtOAc (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/EtOAc) to afford the desired 5-(substituted-anilino)-3-nitro-1H-pyrrolo[3,2-b]pyridine.
| Reactant/Reagent | Role | Typical Conditions |
| This compound | Electrophile | 1.0 eq |
| Amine (e.g., aniline) | Nucleophile | 1.1 - 1.5 eq |
| Base (e.g., DIPEA, K₂CO₃) | Acid Scavenger | 2.0 - 3.0 eq |
| Solvent (e.g., DMF, DMSO) | Reaction Medium | 0.1 - 0.2 M |
| Temperature | Reaction Rate | 80 - 120 °C |
| Time | Reaction Completion | 4 - 24 h |
Table 1: Summary of Typical Reaction Conditions for SNAr
Application Note 2: Chemoselective Reduction of the C3-Nitro Group
The reduction of the nitro group at the C3 position to a primary amine is a critical step in the synthesis of many bioactive pyrrolo[3,2-b]pyridines. This transformation must be performed chemoselectively to avoid the reduction of other sensitive functional groups that may be present in the molecule.
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst. The reaction is typically carried out under a hydrogen atmosphere. Care must be taken as this method can also lead to dechlorination if not controlled properly.
-
Metal-Mediated Reductions: Reagents such as iron powder in acetic acid or stannous chloride (SnCl₂·2H₂O) in ethanol are effective for the selective reduction of nitro groups in the presence of other reducible functionalities. These methods are often preferred for their high chemoselectivity and operational simplicity.
Protocol 2: Reduction of the Nitro Group using Iron Powder in Acetic Acid
This protocol provides a reliable method for the chemoselective reduction of the C3-nitro group.
Materials:
-
5-(Substituted-anilino)-3-nitro-1H-pyrrolo[3,2-b]pyridine
-
Iron powder (<325 mesh)
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend the 5-(substituted-anilino)-3-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).
-
Add iron powder (5.0-10.0 eq) portion-wise to the stirred suspension. The reaction is exothermic.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or DCM.
-
Concentrate the filtrate under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-5-(substituted-anilino)-1H-pyrrolo[3,2-b]pyridine. The product may be used in the next step without further purification or can be purified by column chromatography if necessary.
Application Note 3: Functionalization of the C3-Amine for Kinase Inhibitor Synthesis
The 3-amino group of the pyrrolo[3,2-b]pyridine core is a key handle for introducing pharmacophoric elements that can interact with the hinge region of protein kinases. Common functionalizations include the formation of amides and ureas.
Causality of Experimental Choices:
-
Amide Formation: Standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt are effective for coupling the 3-amino group with a carboxylic acid. The choice of coupling reagent and base (e.g., DIPEA) is crucial for achieving high yields and minimizing side reactions.
-
Urea Formation: Reaction with an isocyanate or carbamoyl chloride provides a straightforward route to urea derivatives.
Protocol 3: Amide Bond Formation using HATU
This protocol details the coupling of the 3-amino-pyrrolo[3,2-b]pyridine intermediate with a carboxylic acid to form an amide, a common feature in many kinase inhibitors.
Materials:
-
3-Amino-5-(substituted-anilino)-1H-pyrrolo[3,2-b]pyridine
-
Carboxylic acid of interest
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the 3-amino-5-(substituted-anilino)-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with a saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final bioactive molecule.
| Coupling Reagent | Activating Agent | Base | Typical Solvent |
| HATU | N/A | DIPEA | DMF |
| HBTU | N/A | DIPEA | DMF |
| EDC/HOBt | HOBt | DIPEA | DMF, DCM |
Table 2: Common Coupling Reagents for Amide Bond Formation
Conclusion
The this compound scaffold is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The strategic positioning of the chloro and nitro groups allows for a logical and efficient synthetic approach involving sequential nucleophilic aromatic substitution, nitro group reduction, and subsequent functionalization. The protocols and application notes provided herein offer a robust framework for researchers in drug discovery and development to explore the rich chemical space accessible from this key intermediate, paving the way for the discovery of novel therapeutics.
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of the Pyrrolo[3,2-b]pyridine Core and the Suzuki-Miyaura Reaction
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its structural resemblance to purine has made it a cornerstone for the development of various kinase inhibitors and other therapeutic agents. The ability to functionalize this core with precision is paramount for structure-activity relationship (SAR) studies and the generation of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool in the synthetic organic chemist's arsenal.[1][2] This Nobel Prize-winning reaction offers broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[2][3]
This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling reaction as applied to the specific substrate, 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine.[4][5] We will delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step protocol, and discuss critical parameters and troubleshooting strategies to ensure successful implementation in your research endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.[2][6] This is often the rate-determining step, particularly with less reactive aryl chlorides.[6][8]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.
Key Considerations for Coupling with this compound
The specific structure of this compound presents unique challenges and considerations for a successful Suzuki-Miyaura coupling:
-
Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[8] This necessitates the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition step.[10][11]
-
Electronic Effects of the Nitro Group: The strongly electron-withdrawing nitro group can influence the electronic properties of the pyrrolopyridine ring system. While this can sometimes enhance the rate of oxidative addition, it may also render the resulting coupled product more susceptible to nucleophilic attack or other side reactions under basic conditions. Recent studies have shown that nitroarenes themselves can act as electrophilic partners in Suzuki-Miyaura couplings, highlighting the complex reactivity of this functional group.[12][13][14][15]
-
Heterocyclic Nature: The nitrogen atoms within the pyrrolopyridine core can potentially coordinate to the palladium center, potentially leading to catalyst inhibition. The choice of ligand is crucial to prevent this and maintain catalytic activity.[16]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Arylboronic acid | ≥97% | Commercially Available | Check for stability; some boronic acids are prone to decomposition. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Catalyst Grade | Commercially Available | An air-stable precatalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powder before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.01-0.05 mmol, 1-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should provide a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst or a different pre-catalyst.- Ensure all glassware is oven-dried and use anhydrous, degassed solvents.[17]- Try a different solvent system (e.g., DMF, toluene, or THF/water mixtures).[7][18]- Screen other bases such as K₃PO₄ or Cs₂CO₃.[9][19] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Thoroughly degas all solvents and maintain a strict inert atmosphere.[7]- Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[10] |
| Protodeboronation (Loss of Boronic Acid) | - Prolonged reaction times at high temperatures- Presence of excess water or protic solvents | - Monitor the reaction closely and stop it once the starting material is consumed.- Use a less aqueous solvent system or consider using a boronic ester (e.g., pinacol ester) which can be more stable.[7] |
| Side Product Formation | - Decomposition of starting materials or product under basic conditions- Reaction with the nitro group | - Use a milder base such as KF or an organic base.[20]- Lower the reaction temperature and extend the reaction time.- If nitro group reactivity is suspected, a detailed mechanistic investigation may be necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of the reaction mechanism, careful selection of catalyst, base, and solvent, and meticulous experimental technique are crucial for success. The protocol and troubleshooting guide provided herein serve as a comprehensive resource to enable researchers to effectively implement this powerful synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. StudioArgento - Idrovora di Cittanova [studioargento.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. uwindsor.ca [uwindsor.ca]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Introduction: Navigating the Synthesis of Privileged Heterocyclic Scaffolds
The 1H-pyrrolo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery, forming the basis of numerous biologically active compounds. The functionalization of this nucleus is pivotal for modulating pharmacological properties. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[1][2] This reaction allows for the coupling of aryl halides with a wide array of amines under palladium catalysis, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1][3]
This guide provides detailed protocols and technical insights for the successful Buchwald-Hartwig amination of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine, a challenging yet valuable substrate. The presence of both a chloro- leaving group on an electron-deficient pyridine ring and a nitro group introduces specific electronic and steric challenges that necessitate careful optimization of the reaction conditions. These application notes are designed for researchers, scientists, and drug development professionals to navigate these complexities and achieve efficient C-N bond formation.
Understanding the Core Reaction: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][4][5][6] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond (in this case, the C-Cl bond of the pyrrolopyridine) to form a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. A base is then used to deprotonate the coordinated amine, forming an amido complex.
-
Reductive Elimination: The aryl and amido ligands on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the palladium(0) catalyst.
Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Considerations for the Amination of this compound
The successful amination of this specific substrate requires careful consideration of several factors due to its electronic and structural features:
-
The Substrate: this compound is an electron-deficient heterocycle. While the electron-withdrawing nitro group can activate the C-Cl bond towards oxidative addition, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting the reaction.[7]
-
Catalyst and Ligand Selection: The choice of ligand is crucial.[8] Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[1][9] For challenging substrates like heteroaryl chlorides, third and fourth-generation Buchwald ligands (e.g., XPhos, SPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) have shown superior performance.[10][11][12]
-
Base Selection: The nitro group is sensitive to strong bases like sodium tert-butoxide (NaOtBu), which can lead to side reactions.[2] Therefore, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[13][14] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Experimental Protocols
The following protocols are designed as starting points for the Buchwald-Hartwig amination of this compound with various amine coupling partners. Optimization of catalyst loading, ligand, base, temperature, and reaction time may be necessary for specific substrates.
General Experimental Workflow
Figure 2: General workflow for Buchwald-Hartwig amination experiments.
Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol is designed for the coupling of a primary amine where steric hindrance is not a major concern.
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Amine | Benzylamine | 1.2 equiv |
| Palladium Precursor | Pd₂(dba)₃ | 2 mol % |
| Ligand | XPhos | 4 mol % |
| Base | K₃PO₄ | 2.0 equiv |
| Solvent | Toluene | 0.1 M |
| Temperature | 100 °C | |
| Time | 12-24 h |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv), potassium phosphate (2.0 equiv), and XPhos (4 mol %).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by benzylamine (1.2 equiv).
-
Add Pd₂(dba)₃ (2 mol %) to the stirred suspension.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol is adapted for secondary amines, which can sometimes be less reactive than primary amines.
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Amine | Morpholine | 1.5 equiv |
| Palladium Precursor | Pd(OAc)₂ | 2 mol % |
| Ligand | BrettPhos | 4 mol % |
| Base | Cs₂CO₃ | 2.0 equiv |
| Solvent | 1,4-Dioxane | 0.1 M |
| Temperature | 110 °C | |
| Time | 18-36 h |
Step-by-Step Procedure:
-
In a glovebox, charge a dry vial with this compound (1.0 equiv), cesium carbonate (2.0 equiv), BrettPhos (4 mol %), and Pd(OAc)₂ (2 mol %).
-
Add anhydrous 1,4-dioxane, followed by morpholine (1.5 equiv).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture in a heating block at 110 °C for 18-36 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Coupling with an Aniline (e.g., Aniline)
The coupling of anilines can be challenging due to their lower nucleophilicity. This protocol utilizes a more robust catalyst system.
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 equiv |
| Amine | Aniline | 1.3 equiv |
| Palladium Precursor | BrettPhos Pd G3 Precatalyst | 3 mol % |
| Base | K₂CO₃ | 2.0 equiv |
| Solvent | t-BuOH | 0.1 M |
| Temperature | 100 °C | |
| Time | 24-48 h |
Step-by-Step Procedure:
-
To a microwave vial, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and BrettPhos Pd G3 precatalyst (3 mol %).
-
Add tert-butanol, followed by aniline (1.3 equiv).
-
Seal the vial and heat with stirring in a heating block at 100 °C for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, and dilute with dichloromethane.
-
Filter the mixture through Celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Base is not strong enough- Catalyst inhibition by pyridine nitrogen | - Use a fresh palladium precursor and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Switch to a stronger base if compatible with the substrate (e.g., K₃PO₄ instead of K₂CO₃).- Increase catalyst and ligand loading.- Screen different ligands (e.g., Josiphos-type ligands).[12] |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water- β-hydride elimination from the amido complex | - Ensure rigorously anhydrous conditions.- Use a more sterically hindered ligand to disfavor β-hydride elimination.[1] |
| Decomposition of Starting Material | - Reaction temperature is too high- Base is too strong for the nitro group | - Lower the reaction temperature and increase the reaction time.- Use a milder base such as K₂CO₃ or an organic base like DBU. |
| Difficulty in Product Purification | - Similar polarity of product and starting material- Presence of catalyst-derived impurities | - Optimize the chromatographic conditions (e.g., different solvent systems).- Consider a different work-up procedure, such as an acid wash to remove basic impurities. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging but feasible transformation that provides access to a diverse range of substituted aminopyrrolopyridines. Success hinges on the careful selection of the catalyst system, base, and reaction conditions to overcome the inherent difficulties posed by the electron-deficient, nitro-containing heterocyclic substrate. The protocols and insights provided in this guide offer a solid foundation for the development of robust and efficient C-N bond-forming reactions for this important class of molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. entegris.com [entegris.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. jk-sci.com [jk-sci.com]
Topic: Selective Reduction of the Nitro Group in 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
The selective reduction of the nitro group in 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine to yield 5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine is a critical transformation in medicinal chemistry and drug development. The desired amino-azaindole is a valuable building block for synthesizing a range of biologically active molecules, including kinase inhibitors.[1] The primary challenge lies in achieving high chemoselectivity, preserving the labile chloro-substituent, which is susceptible to hydrodehalogenation under many standard reduction conditions. This application note provides a detailed guide to reliable and selective reduction methodologies, explaining the mechanistic rationale behind protocol choices and offering detailed, field-proven experimental procedures.
Introduction: The Synthetic Challenge
The pyrrolo[3,2-b]pyridine (6-azaindole) scaffold is a privileged heterocycle in modern drug discovery. The introduction of an amino group at the C3-position provides a key vector for further functionalization. However, the conversion of the precursor, this compound, is not trivial. The electron-deficient nature of the pyridine ring, compounded by the presence of a halogen, makes the molecule susceptible to undesired side reactions.
The core challenge is to supply a reducing system with a potential sufficient to reduce the nitro group through its nitroso and hydroxylamine intermediates, without cleaving the C-Cl bond. Classical catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, a go-to method for nitro reduction, is often too aggressive and leads to significant amounts of the dechlorinated byproduct.[2][3] Therefore, alternative strategies are required that offer a milder and more selective chemical environment.
Caption: Reaction pathway for the reduction of the target compound.
Method Selection: A Chemoselectivity Workflow
Choosing the appropriate reduction method depends on balancing reaction efficiency with the absolute need to preserve the chloro-substituent. Below is a decision-making workflow to guide the selection process.
Caption: Decision workflow for selecting a suitable reduction method.
Recommended Reduction Methodologies
We present three robust methods that have demonstrated high selectivity for this transformation in related systems.
Method 1: Iron Powder in Neutral Aqueous Media (Béchamp Reduction)
This classical method is highly regarded for its functional group tolerance, particularly its inertness towards aryl halides.[4][5] The reaction proceeds via single electron transfer from the surface of the iron metal to the nitro group. Ammonium chloride acts as a mild proton source and electrolyte, maintaining a pH that prevents the formation of passivating iron hydroxide layers.[6]
Causality & Expertise: The Fe/NH₄Cl system is a heterogeneous reaction where the reduction potential is finely tuned to be effective for the nitro group but insufficient for the reductive cleavage of the C-Cl bond. It is a workhorse method in process chemistry due to its low cost, safety, and scalability. The primary drawback can be the purification from residual iron salts, though a basic workup typically resolves this.
| Parameter | Condition |
| Reducing Agent | Iron powder (<10 µm) |
| Mediator | Ammonium Chloride (NH₄Cl) |
| Solvent System | Ethanol/Water or Methanol/Water |
| Temperature | 60-80 °C (Reflux) |
| Selectivity | Excellent (>95%) |
| Advantages | Low cost, robust, scalable, high halide tolerance |
| Disadvantages | Heterogeneous, requires filtration, potential for iron contamination |
Method 2: Sodium Dithionite (Sodium Hydrosulfite)
Sodium dithionite is a powerful yet gentle reducing agent, making it ideal for substrates with sensitive functional groups.[7][8] In aqueous media, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the highly reducing sulfur dioxide radical anion (•SO₂⁻), which is the active species.[8][9] This radical anion efficiently reduces the nitro group through a stepwise electron transfer mechanism.
Causality & Expertise: The key advantage of Na₂S₂O₄ is that it operates under mild, typically neutral to slightly basic conditions, completely avoiding the acidic environments or active metal surfaces that can promote hydrodehalogenation.[10] This makes it an excellent choice for complex, multifunctional molecules in the discovery phase. Care must be taken to use fresh, high-purity sodium dithionite, as it can degrade upon storage.[9]
| Parameter | Condition |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) |
| Solvent System | Dioxane/Water, THF/Water, or Methanol/Water |
| Temperature | Room Temperature to 60 °C |
| Selectivity | Excellent (>98%) |
| Advantages | Metal-free, extremely mild, high chemoselectivity[8] |
| Disadvantages | Stoichiometric reagent, can form sulfur byproducts |
Method 3: Catalytic Transfer Hydrogenation with Hydrazine
While standard catalytic hydrogenation is problematic, catalytic transfer hydrogenation (CTH) offers a more controlled alternative. Using a hydrogen donor like hydrazine hydrate in the presence of a Pd/C catalyst can selectively reduce the nitro group.[11][12] The reaction mechanism involves the decomposition of hydrazine on the catalyst surface to generate transient hydrogen species, which are then transferred to the nitro group.
Causality & Expertise: The selectivity of this method hinges on the milder conditions compared to high-pressure H₂ gas. Hydrazine allows the reaction to proceed at lower temperatures and pressures, which kinetically disfavors the higher activation energy process of C-Cl bond cleavage.[11] This method requires careful monitoring by TLC or LC-MS, as prolonged reaction times or excessive temperatures can still lead to dehalogenation. It represents a good balance for chemists who prefer a catalytic approach but want to avoid high-pressure hydrogenation.
| Parameter | Condition |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Hydrogen Donor | Hydrazine Monohydrate (N₂H₄·H₂O) |
| Solvent System | Ethanol or Methanol |
| Temperature | Room Temperature to Reflux |
| Selectivity | Good to Excellent (85-95%) |
| Advantages | Avoids high-pressure H₂ gas, rapid reaction times |
| Disadvantages | Hydrazine is toxic, risk of dechlorination with over-reaction |
Experimental Protocols
Protocol 1: Selective Reduction using Fe/NH₄Cl
Materials:
-
This compound (1.0 eq)
-
Iron powder, reduced, <325 mesh (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH) and Water (H₂O), typically in a 4:1 to 2:1 ratio
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Celite® for filtration
Procedure:
-
To a round-bottom flask, add this compound and the EtOH/H₂O solvent mixture (approx. 0.1 M concentration of starting material).
-
Add ammonium chloride and iron powder to the suspension with vigorous stirring.
-
Heat the reaction mixture to reflux (approx. 80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove water-soluble impurities.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the pure 5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine.
Protocol 2: Selective Reduction using Sodium Dithionite
Materials:
-
This compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq)
-
Dioxane and Water (typically a 3:1 mixture) or Methanol/Water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the this compound in the chosen organic solvent (e.g., Dioxane) in a round-bottom flask.
-
In a separate flask, prepare a fresh solution of sodium dithionite in water.
-
With vigorous stirring, add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).[8][13]
-
Combine the organic extracts, wash with saturated brine solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The selective reduction of this compound is a readily achievable transformation provided the correct methodology is employed. For scalability, robustness, and cost-effectiveness, the Fe/NH₄Cl system is highly recommended. For maximum chemoselectivity on sensitive, early-stage substrates, sodium dithionite offers a mild, metal-free alternative. Catalytic transfer hydrogenation with hydrazine provides a rapid, catalytic option but requires more careful monitoring to prevent byproduct formation. The protocols described herein provide reliable starting points for researchers to obtain the valuable 5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine intermediate in high yield and purity.
References
- 1. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
derivatization of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine for structure-activity relationship studies
Application Note & Protocols
Strategic Derivatization of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine: A Guide to Structure-Activity Relationship (SAR) Studies
Abstract
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, forming the basis of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] The strategic functionalization of this scaffold is paramount for developing novel therapeutics and conducting comprehensive structure-activity relationship (SAR) studies. This guide provides a detailed technical overview and validated protocols for the derivatization of a key intermediate, this compound. We will explore the reactivity of this scaffold at three primary positions—C5, C3, and N1—and present modular synthetic pathways including Nucleophilic Aromatic Substitution (SNAr), palladium-catalyzed cross-coupling reactions, nitro group reduction, and subsequent functionalization. The methodologies are designed to enable the systematic generation of compound libraries for robust SAR analysis.
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold
The fusion of pyrrole and pyridine rings creates the pyrrolopyridine isomers, a class of compounds of significant interest in drug discovery.[2] Their structural similarity to purines allows them to act as effective mimics in biological systems, often serving as "hinge-binding" motifs in kinase inhibitors. The this compound core is an exceptionally versatile starting material. Its distinct electronic features—an electron-deficient pyridine ring further activated by a nitro group and an electron-rich pyrrole moiety—allow for selective and sequential chemical modifications. Understanding the inherent reactivity of this scaffold is the first step in designing a logical and efficient SAR campaign.
Analysis of the Scaffold's Chemical Reactivity
The synthetic strategy for derivatizing this compound is dictated by the distinct reactivity of its functional groups. A thorough understanding of these sites allows for the deliberate and selective introduction of chemical diversity.
-
The C5-Position (Chloro Group) : The chlorine atom at the C5 position is highly activated towards substitution. This is due to the cumulative electron-withdrawing effects of the adjacent pyridine nitrogen and the nitro group at the C3 position. This activation makes the C5-Cl an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4][5] Furthermore, this site is a canonical handle for modern palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), which are foundational tools in medicinal chemistry.[6][7][8] The reactivity trend for halogens in these reactions generally follows I > Br > Cl, meaning that while the C-Cl bond is robust, it requires carefully selected, often modern, catalyst systems for high-yield transformations.[8]
-
The C3-Position (Nitro Group) : The nitro group is a powerful electron-withdrawing group and a key director of reactivity at the C5 position. Its primary synthetic utility lies in its capacity to be reduced to a primary amine (-NH₂).[9] This transformation is a critical step, as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the electronic properties of the scaffold. The resulting C3-amino group is a versatile nucleophile, readily participating in reactions such as acylation, sulfonylation, and the formation of ureas and thioureas, providing a rich vector for SAR exploration. A variety of reduction methods are available, offering a range of chemoselectivity.[10][11]
-
The N1-Position (Pyrrole N-H) : The pyrrole nitrogen is acidic and can be deprotonated with a suitable base to undergo N-alkylation or N-arylation. This position is crucial for probing the impact of substituents directed into a different spatial region compared to the C3 and C5 positions. Protecting this nitrogen can also be necessary to prevent side reactions during modifications at other sites, particularly when using strong bases.
The following diagram illustrates the key reactive sites on the core scaffold.
Caption: Reactivity map of the this compound scaffold.
Strategic Derivatization Pathways and Protocols
A modular approach, focusing on one position at a time before combining strategies, is most effective for building a diverse chemical library.
Pathway A: Modification at the C5-Position
This is often the initial step due to the stability of the nitro group under many C5-functionalization conditions.
-
Rationale: This is a direct and often high-yielding method for introducing nitrogen-based substituents. The strong electron-withdrawing nature of the nitro group is essential for activating the ring toward nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate.[4][12]
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.5-2.0 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of this compound in DMF, add the desired amine and DIPEA.
-
Heat the reaction mixture to 80-120 °C in a sealed vessel.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration or extract the aqueous phase with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
-
Rationale: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties. The choice of catalyst and ligand is critical for coupling with an electron-deficient chloro-heterocycle. Modern catalyst systems featuring bulky, electron-rich phosphine ligands are often required for high efficiency.[7][13]
-
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (2 mol%) with a ligand like XPhos (4 mol%), or a pre-catalyst such as XPhos Pd G2 (2-4 mol%).
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene with 10-20% water.
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound, the boronic acid, the palladium catalyst/ligand, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
-
Rationale: This reaction provides an alternative to SNAr for C-N bond formation and often proceeds under milder conditions with a broader substrate scope, including less nucleophilic amines.[6][14] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination.[15]
-
Materials:
-
This compound (1.0 equiv)
-
Amine or Amide (1.2 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (2 mol%) with a ligand like BINAP (3 mol%), or a pre-catalyst like BrettPhos Pd G3 (2-4 mol%).
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS).[8]
-
Solvent: Anhydrous Toluene or Tetrahydrofuran (THF).
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, base, and this compound to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat to 70-100 °C, stirring until the reaction is complete as monitored by LC-MS (4-18 hours).
-
Cool to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate and purify the product by flash column chromatography.
-
Pathway B: Modification at the C3-Position
This pathway begins with the reduction of the nitro group, which unlocks a host of subsequent derivatization options.
-
Rationale: The conversion of the nitro group to an amine is a pivotal step. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the C5-Cl bond (dehalogenation).
-
Comparative Table of Reduction Methods:
| Reagent/Conditions | Advantages | Disadvantages/Considerations |
| H₂, Pd/C | High efficiency, clean reaction. | Can cause dehalogenation of C-Cl bond.[10] |
| SnCl₂·2H₂O | Mild, good functional group tolerance. | Requires acidic conditions, workup can be tedious. |
| Fe / NH₄Cl or AcOH | Inexpensive, mild, tolerates many functional groups.[10] | Heterogeneous reaction, requires filtration. |
| Sodium Dithionite (Na₂S₂O₄) | Mild, useful for sensitive substrates. | Often requires a biphasic solvent system. |
| Trichlorosilane (HSiCl₃) | High chemoselectivity, leaves other groups intact.[16] | Reagent is moisture-sensitive. |
-
General Procedure (using SnCl₂):
-
Dissolve the C5-substituted-3-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) in concentrated HCl.
-
Stir the mixture at room temperature or heat gently (50-70 °C) until the reaction is complete (1-4 hours).
-
Cool the reaction and carefully basify with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous NaOH until the pH is ~8-9.
-
A tin hydroxide precipitate will form. Filter the mixture through Celite®.
-
Extract the filtrate multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify as needed. The resulting amine is often used directly in the next step.
-
-
Rationale: The newly formed C3-amine is a key nucleophilic handle for building out the molecule. Acylation is a straightforward method to explore the SAR of this position.
-
Procedure:
-
Dissolve the 3-amino-1H-pyrrolo[3,2-b]pyridine derivative (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or THF.
-
Add a base such as triethylamine (TEA) or DIPEA (1.5-2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-12 hours until complete.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution, water, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization.
-
Integrated Strategies for SAR Library Synthesis
The true power of this scaffold lies in the ability to combine these pathways to rapidly generate a matrix of analogs. A logical workflow allows for the systematic exploration of chemical space.
Caption: Workflow for systematic library synthesis and SAR exploration.
Hypothetical SAR Data Presentation
Once a library is synthesized, the biological data can be organized to extract meaningful SAR trends. The goal is to understand how changes in each substituent (R¹, R², R³) affect the target activity.
| Compound ID | R¹ (at C5) | R² (at C3-Amine) | R³ (at N1) | Target IC₅₀ (nM) |
| Lead-01 | Cl | -NO₂ | H | >10,000 |
| A1-04 | -NH(cyclopropyl) | -NO₂ | H | 5,800 |
| A2-15 | -phenyl | -NO₂ | H | 8,200 |
| B1-04 | -NH(cyclopropyl) | -NH₂ | H | 950 |
| C1-04 | -NH(cyclopropyl) | -NH-C(O)CH₃ | H | 75 |
| C2-04 | -NH(cyclopropyl) | -NH-C(O)Ph | H | 210 |
| D1-04 | -NH(cyclopropyl) | -NH-C(O)CH₃ | -CH₃ | 450 |
Analysis of Hypothetical Data:
-
C5 Substitution: Replacing the C5-Cl with a small amine (cyclopropylamine) improves activity over the phenyl group (A1-04 vs. A2-15).
-
C3 Reduction: Reducing the nitro group to an amine provides a significant boost in potency (A1-04 vs. B1-04), highlighting the importance of a hydrogen bond donor at this position.
-
C3 Derivatization: Acylating the C3-amine with a small, simple group like acetyl is highly favorable (C1-04). A bulkier phenyl group is less tolerated (C2-04).
-
N1 Substitution: Alkylating the pyrrole nitrogen is detrimental to activity (C1-04 vs. D1-04), suggesting an unsubstituted N-H may be critical for binding, perhaps as a hydrogen bond donor.
Conclusion
The this compound scaffold is a powerful platform for medicinal chemistry exploration. Its well-defined and orthogonal reactivity at the C5, C3, and N1 positions allows for the systematic and efficient generation of diverse analog libraries. By employing a strategic combination of modern synthetic methodologies—including SNAr, palladium-catalyzed cross-couplings, and chemoselective reductions—researchers can effectively probe the chemical space around this privileged core. The protocols and strategies outlined in this guide provide a robust framework for conducting detailed SAR studies, ultimately accelerating the discovery of novel and potent therapeutic agents.
References
- 1. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
experimental protocol for N-alkylation of the pyrrole ring in 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
An Application Guide for the Synthesis of N-Alkylated 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridines
Abstract
This technical guide provides a comprehensive experimental protocol for the N-alkylation of the pyrrole ring in 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine. This transformation is a critical step in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. We delve into the underlying chemical principles, offer a detailed, step-by-step procedure, and provide a troubleshooting guide to address common experimental challenges. This document is intended for researchers and scientists in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of N-Alkylated Pyrrolopyridines
The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including Janus kinase (JAK) inhibitors.[1] The functionalization of this scaffold is key to modulating its pharmacological properties, and N-alkylation of the pyrrole nitrogen is a primary strategy to influence factors such as solubility, cell permeability, and target binding affinity.
The N-alkylation of a pyrrole ring proceeds via a two-step mechanism: deprotonation of the weakly acidic N-H proton (pKa ≈ 17.5) to form a nucleophilic pyrrolide anion, followed by a nucleophilic attack on an electrophilic alkylating agent.[2][3] The presence of strong electron-withdrawing groups, such as the nitro and chloro substituents on the target molecule, increases the acidity of the N-H proton, facilitating its removal by a suitable base.
However, the choice of reaction conditions is critical. The reaction must be selective for the pyrrole nitrogen over the more basic pyridine nitrogen. Furthermore, the conditions must be optimized to prevent potential side reactions, such as C-alkylation.[4] Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly effective for this transformation, as they solvate the counter-ion of the base, enhancing the nucleophilicity of the pyrrolide anion.[5][6][7]
Core Principles and Mechanistic Overview
The N-alkylation reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Step 1: Deprotonation A base is used to abstract the acidic proton from the pyrrole nitrogen. The choice of base is crucial. Strong bases like sodium hydride (NaH) ensure essentially complete and irreversible deprotonation, driving the reaction forward. Milder bases, such as potassium carbonate (K2CO3), can also be effective, often requiring slightly elevated temperatures but offering a safer and more easily handled alternative.[5][8]
Step 2: Nucleophilic Substitution The resulting pyrrolide anion is a potent nucleophile. It attacks the electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻) and forming the new N-C bond. The use of more ionic nitrogen-metal bonds (e.g., with potassium or sodium) and polar, solvating solvents favors this desired N-alkylation pathway.[2]
Caption: General mechanism for the N-alkylation of the pyrrole ring.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥97% | Various (e.g., UB, Aladdin)[9][10] | Starting material. |
| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | ≥98% | Standard suppliers | Electrophile (1.1 - 1.5 equivalents). |
| Sodium Hydride (NaH) | 60% disp. in mineral oil | Standard suppliers | Strong base (1.2 equivalents). |
| or Potassium Carbonate (K2CO3) | Anhydrous | Standard suppliers | Milder base (2.0 - 4.0 equivalents).[5] |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard suppliers | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard suppliers | Extraction solvent. |
| Hexanes | ACS Grade | Standard suppliers | Chromatography eluent. |
| Saturated aq. NH4Cl solution | N/A | Lab prepared | Quenching agent. |
| Brine (Saturated aq. NaCl solution) | N/A | Lab prepared | Washing agent. |
| Anhydrous Magnesium Sulfate (MgSO4) | N/A | Standard suppliers | Drying agent. |
| Silica Gel | 230-400 mesh | Standard suppliers | Stationary phase for chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Nitrogen or Argon gas inlet
-
Temperature-controlled heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Procedure
Caption: Step-by-step workflow for the N-alkylation experiment.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Base Addition (Choose one method):
-
Method A (Sodium Hydride): Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Complete deprotonation is indicated by the cessation of gas evolution and the formation of a homogeneous solution of the sodium salt.
-
Method B (Potassium Carbonate): Add anhydrous K2CO3 (2.0-4.0 eq) to the solution at room temperature.[5] Stir the suspension vigorously for 30-60 minutes.
-
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish (as determined by TLC), gently heat the mixture to 50-60 °C. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as eluent) until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Slowly quench the reaction by adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction and Washing: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers, wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to afford the pure N-alkylated product.
Characterization and Data Analysis
Successful N-alkylation is confirmed by a combination of spectroscopic methods.
| Technique | Expected Observation |
| ¹H NMR | Disappearance of the broad singlet corresponding to the pyrrole N-H proton (typically >10 ppm). Appearance of new signals in the aliphatic region corresponding to the newly introduced alkyl group. |
| ¹³C NMR | Appearance of new signals corresponding to the carbons of the alkyl group. |
| LC-MS (ESI+) | Observation of a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-alkylated product. |
| FT-IR | Disappearance of the N-H stretching vibration band (typically around 3100-3300 cm⁻¹). |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base (NaH degraded by moisture).2. Insufficient reaction temperature or time.3. Poor quality of starting materials or solvent. | 1. Use a fresh bottle of NaH or wash the NaH with dry hexanes before use.2. Increase the reaction temperature (e.g., to 60-80 °C) and/or extend the reaction time.3. Ensure reagents are pure and solvent is anhydrous. |
| Incomplete Reaction | 1. Insufficient amount of base or alkylating agent.2. Reaction has not reached equilibrium or is kinetically slow at RT. | 1. Add an additional portion of base and/or alkylating agent.2. Increase the reaction temperature and monitor by TLC. |
| Formation of Byproducts | 1. C-alkylation may occur, although less likely with electron-withdrawing groups.[4]2. Reaction with residual water.3. Alkylation on the pyridine nitrogen. | 1. Ensure complete deprotonation before adding the alkylating agent. Using K⁺ or Na⁺ salts in polar solvents like DMF/DMSO generally favors N-alkylation.[2]2. Use strictly anhydrous conditions.3. This is generally not favored due to the lower acidity of pyridine N-H (if protonated) and the higher nucleophilicity of the deprotonated pyrrole. |
| Difficult Purification | 1. Product co-elutes with starting material or impurities.2. Oily product that is difficult to handle. | 1. Optimize the eluent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).2. Attempt to crystallize the product from a suitable solvent system. |
Conclusion
The N-alkylation of this compound is a robust and reliable transformation that provides access to a diverse range of derivatives for drug discovery and development. Careful selection of the base, solvent, and reaction temperature is paramount to achieving high yields and regioselectivity. The protocol and troubleshooting guide presented here offer a solid foundation for researchers to successfully perform this important synthetic step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. escales | Virtual tour generated by Panotour [ub.edu]
- 10. This compound - CAS:1116136-63-0 - 阿镁生物 [amaybio.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Chemical Diversity with a Versatile Scaffold
The pyrrolo[3,2-b]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including kinase inhibition and anticancer properties.[1][2] The solid-phase synthesis (SPS) of libraries of such compounds is a cornerstone of modern drug discovery, enabling the rapid generation and screening of numerous analogs to identify lead candidates.[3][4][5][6][7] This document provides a detailed guide to the application of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine as a versatile building block for the solid-phase synthesis of diverse chemical libraries.
The strategic placement of three key functional handles—a pyrrole nitrogen for immobilization, a reactive chloro group for nucleophilic aromatic substitution (SNAr), and a nitro group that can be reduced to a diversifiable amino group—makes this compound an ideal starting point for combinatorial library synthesis. This guide will detail proposed protocols for the immobilization, diversification, and cleavage of this scaffold, supported by the known reactivity of analogous chemical systems.[8][9]
Core Principles and Strategic Advantages
The utility of this compound in solid-phase synthesis is rooted in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled diversification of the core scaffold.
-
Pyrrole N-H: Provides a convenient point of attachment to various solid supports, typically through an alkylation reaction with a resin-bound linker.
-
C5-Chloro Group: Activated by the electron-withdrawing nitro group and the pyridine nitrogen, this position is primed for SNAr reactions with a wide range of nucleophiles.[10]
-
C3-Nitro Group: This group serves a dual purpose. Initially, it acts as a powerful electron-withdrawing group to activate the C5 position. Subsequently, it can be selectively reduced to an amine, which then serves as a new site for diversification through acylation, sulfonylation, urea formation, and other amine-based chemistries.[9][11]
This multi-faceted reactivity allows for the generation of a three-dimensional chemical space from a single, readily available scaffold.
Proposed Solid-Phase Synthesis Workflow
The proposed workflow for utilizing this compound is a multi-step process involving immobilization, diversification at two distinct positions, and final cleavage from the solid support.
References
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid phase synthesis of biologically important indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crsubscription.com [crsubscription.com]
- 6. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Design and Synthesis of a Chemical Library Based on the 5-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine Scaffold
Abstract: This document provides a comprehensive guide for the design, synthesis, and diversification of a chemical library built upon the 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine core. The pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors and other therapeutic agents.[1][2] This guide details the strategic rationale for library design, step-by-step protocols for key chemical transformations including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and subsequent functionalization of the nitro group. The methodologies are designed to be robust and adaptable, enabling researchers to generate a diverse collection of novel compounds for high-throughput screening and hit-to-lead optimization programs.[3]
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold in Drug Discovery
The pyrrolo[3,2-b]pyridine (7-azaindole) framework is a bioisostere of indole and is recognized as a "privileged structure" in medicinal chemistry. Its unique arrangement of nitrogen atoms allows it to act as a versatile hydrogen bond donor and acceptor, facilitating potent and selective interactions with a wide range of biological targets.[4] Derivatives have demonstrated significant biological activities, including but not limited to, inhibitors of kinases like PDK1 and FGFR4, and cytotoxic agents for cancer therapy.[5][6][7] The incorporation of this scaffold into drug candidates has been a successful strategy in the development of treatments for cancer, inflammatory diseases, and neurological disorders.[2][8]
The this compound core is an ideal starting point for library synthesis. It possesses three distinct and orthogonally reactive handles for diversification, allowing for a systematic exploration of chemical space around the core structure. This strategic approach, known as diversity-oriented synthesis, is highly effective for discovering novel structure-activity relationships (SAR).[9][10]
Library Design Rationale & Strategy
The design of an effective chemical library hinges on maximizing structural diversity while maintaining drug-like physicochemical properties.[10][11] Our strategy utilizes three key diversification points on the core scaffold (Figure 1) to generate a library with a wide array of functionalities.
-
Position C5 (R¹): The chlorine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amine substituents, which can be used to probe hydrophobic pockets, form key hydrogen bonds, or modulate the electronic properties of the scaffold.
-
Position C3 (R²): The nitro group at C3 is a powerful electron-withdrawing group that can be chemically reduced to a primary amine. This newly formed amino group serves as a versatile nucleophile for a secondary round of diversification through amide bond formation, sulfonylation, or reductive amination, introducing another vector for SAR exploration.
-
Position N1 (R³): The pyrrole N-H is an acidic proton and a hydrogen bond donor. While derivatization at this position is possible (e.g., alkylation), for this library design, we will maintain the free N-H to preserve its crucial hydrogen-bonding capability, which is often critical for kinase binding.[5]
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. curiaglobal.com [curiaglobal.com]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 9. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Library Design - Drug Design Org [drugdesign.org]
Application Notes and Protocols for High-Throughput Screening of Novel Compounds Derived from 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity. Derivatives of this structure have demonstrated a wide range of therapeutic potential, notably as inhibitors of protein kinases and as cytotoxic agents against various cancer cell lines.[1][2] The starting material, 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine, offers a versatile platform for synthetic chemists to generate diverse libraries of novel compounds. The electron-withdrawing nature of the nitro group and the strategic placement of the chlorine atom provide reactive handles for a variety of chemical modifications, leading to compounds with potentially unique pharmacological profiles.
This guide provides a comprehensive framework for the initial biological evaluation of compound libraries synthesized from this compound. We present a tiered screening approach, commencing with broad primary assays to identify active compounds and progressing to more specific secondary and mechanistic assays to elucidate their mode of action. The protocols detailed herein are designed for high-throughput screening (HTS) and are accompanied by explanations of the underlying scientific principles to aid in experimental design and data interpretation.
Tier 1: Primary Screening - Identifying Bioactive Hits
The initial phase of screening aims to cast a wide net to identify any compounds within the library that exhibit biological activity. Based on the known activities of the broader pyrrolopyridine class, we propose a dual primary screening strategy focusing on anticancer and antimicrobial activities.
In Vitro Anticancer Cytotoxicity Screening
A fundamental first step in anticancer drug discovery is to assess the ability of novel compounds to inhibit the growth of or kill cancer cells.[3] The MTT assay is a robust, colorimetric assay that is well-suited for HTS and provides a quantitative measure of cell viability.[3][4][5][6]
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the cytotoxic effects of the test compounds.[5]
Materials:
-
Cancer cell lines (e.g., a panel representing different cancer types such as MCF-7 (breast), HCT116 (colon), and A375 (melanoma))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[4]
-
-
Absorbance Measurement:
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing
Given that many nitrogen-containing heterocyclic compounds exhibit antimicrobial properties, it is prudent to screen the novel pyrrolo[3,2-b]pyridine derivatives for antibacterial and antifungal activity.[7][8] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9][10][11][12][13]
This assay involves exposing a standardized suspension of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 10231)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[10]
-
Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds directly in the 96-well plates containing broth.
-
-
Inoculation:
-
Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[11]
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[11]
-
Tier 2: Secondary Screening and Mechanistic Elucidation
Compounds that demonstrate significant activity in the primary screens ("hits") should be advanced to secondary assays to confirm their activity, assess their potency and selectivity, and begin to investigate their mechanism of action.
Kinase Inhibitor Screening
The pyrrolo[3,2-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases. Therefore, active compounds from the anticancer screen should be evaluated for their ability to inhibit a panel of relevant kinases.
Based on published data for related pyrrolopyridine derivatives, a targeted panel of kinases is recommended for initial screening. This should include:
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK4/6, which are key regulators of the cell cycle and are validated targets in cancer therapy.[14][15]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth.[16][17][18]
-
FMS Kinase (CSF-1R): Overexpressed in several cancers and plays a role in the tumor microenvironment.[1]
Caption: Workflow for in vitro kinase inhibition screening.
This protocol is a general guideline and should be optimized for each specific kinase.
Materials:
-
Recombinant human kinases (e.g., CDK4/Cyclin D3, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
5x Kinase Assay Buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Microplate reader capable of reading luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare serial dilutions of the test compounds in 1x Kinase Assay Buffer.
-
Prepare a master mix containing the kinase, substrate, and ATP in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound to the wells of the 384-well plate.
-
Add 2.5 µL of the master mix to initiate the reaction.
-
Include positive controls (no inhibitor) and blank controls (no enzyme).
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to generate a luminescent signal.
-
-
Luminescence Measurement:
-
Read the luminescence using a microplate reader.
-
Data Interpretation: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. A decrease in luminescence in the presence of a compound indicates inhibition of the kinase. The IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration.
Quantitative Data Summary
| Compound ID | Primary Screen (Anticancer) IC50 (µM) | Primary Screen (Antimicrobial) MIC (µg/mL) | Secondary Screen (Kinase) IC50 (nM) |
| MCF-7 | S. aureus | CDK4 | |
| Lead-001 | 1.2 | >128 | 50 |
| Lead-002 | 15.8 | 16 | >1000 |
| Control | (e.g., Doxorubicin) 0.1 | (e.g., Vancomycin) 1 | (e.g., Palbociclib) 10 |
Conclusion and Future Directions
This structured screening cascade provides a robust and efficient methodology for the initial characterization of novel compounds derived from this compound. By progressing from broad phenotypic screens to more defined, target-based assays, researchers can effectively identify promising lead candidates for further development. Hits identified through this workflow should be subjected to further characterization, including selectivity profiling against a broader panel of kinases, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately, evaluation in in vivo models of disease.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. protocols.io [protocols.io]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support resource for the synthesis of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and purity. The core of this synthesis involves the electrophilic nitration of the 5-chloro-7-azaindole scaffold, a reaction that requires careful control to achieve optimal results.
Technical Overview: The Synthetic Pathway
The synthesis of this compound is most commonly achieved via the direct nitration of 5-chloro-1H-pyrrolo[3,2-b]pyridine. The pyrrole ring of the 7-azaindole system is electron-rich and highly susceptible to electrophilic attack. The C-3 position is the most nucleophilic site, making it the kinetic and thermodynamic product of electrophilic substitution. However, the high reactivity that favors the desired C-3 substitution also makes the scaffold prone to acid-catalyzed polymerization and other side reactions, which are the primary sources of yield loss.[1]
The selection of the nitrating agent and reaction conditions is therefore the most critical aspect of this synthesis. Conditions must be potent enough to achieve nitration but mild enough to prevent degradation of the starting material and product.
Caption: Synthetic route to this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I address them?
Answer: Low yield is the most common issue in this synthesis and typically points to one of three areas: starting material purity, reaction conditions, or product degradation during workup.
-
Purity of Starting Material: The 5-chloro-1H-pyrrolo[3,2-b]pyridine starting material must be pure. Impurities can interfere with the reaction or promote side reactions.
-
Recommendation: Confirm the purity of your starting material by ¹H NMR and LC-MS. If necessary, purify it by column chromatography or recrystallization before proceeding.
-
-
Reaction Conditions: This is the most critical factor.
-
Temperature Control: The reaction is highly exothermic. Runaway temperatures will lead to polymerization and the formation of intractable tars.
-
Recommendation: Maintain a strict temperature protocol, typically between 0°C and 5°C, during the addition of the nitrating agent. Use an ice/salt bath for better temperature control.
-
-
Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is often too harsh for the sensitive 7-azaindole core, leading to polymerization.[1]
-
-
Workup Procedure: The product can be sensitive to prolonged exposure to strong acids, even at low temperatures.
-
Recommendation: Once the reaction is complete (as monitored by TLC), quench it promptly by pouring the reaction mixture over crushed ice. This dilutes the acid and dissipates heat, preventing further degradation. Neutralize the acidic solution carefully with a base like sodium bicarbonate or ammonium hydroxide while keeping the temperature low.
-
Question 2: My TLC plate shows multiple spots, and I am struggling to isolate the desired product. What are the common byproducts?
Answer: The formation of multiple byproducts is typically due to a lack of selectivity or over-reaction.
-
Di-nitration: While the C-3 position is most reactive, forcing conditions can lead to a second nitration, either on the pyrrole nitrogen (N-1) or at an open position on the pyridine ring.
-
Polymerization: As mentioned, acid-catalyzed polymerization is a major side reaction, appearing as a baseline streak or insoluble material on the TLC plate.[1]
-
Oxidation Products: The electron-rich pyrrole ring can be susceptible to oxidation, leading to various colored impurities.
To improve selectivity and minimize byproducts:
-
Slow Addition: Add the nitrating agent dropwise to the solution of the substrate over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile and helps control the reaction's exotherm.
-
Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent (typically 1.1 to 1.2 equivalents).
-
Reaction Monitoring: Track the reaction closely using TLC. The reaction is often complete within 1-2 hours at low temperatures. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-reacted products.[4]
Caption: Troubleshooting workflow for improving reaction outcomes.
Question 3: My final product appears as a dark, oily solid that is difficult to purify. What are the best practices for purification?
Answer: A dark, impure product is often contaminated with the polymeric tars mentioned earlier. Effective purification is crucial for obtaining a clean, crystalline solid.
-
Initial Workup: After quenching and neutralization, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts. Dry the organic layer thoroughly with anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: This is the most effective method for removing polar impurities and colored tars.[5]
-
Adsorbent: Use silica gel (230-400 mesh).
-
Eluent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. The product is moderately polar and should elute before the highly polar baseline impurities.
-
-
Recrystallization: If the product is obtained in reasonable purity after chromatography (>90%), recrystallization can be used to achieve high analytical purity.
-
Solvent System: A mixture of ethanol and water or ethyl acetate and hexanes can be effective. Dissolve the crude product in a minimum amount of the more polar solvent while warm, and then slowly add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the high regioselectivity at the C-3 position of the 7-azaindole ring? The 7-azaindole (1H-pyrrolo[3,2-b]pyridine) core is isoelectronic with indole. The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the pi-system, significantly increasing the electron density at the C-3 position. This makes C-3 the most nucleophilic carbon and thus the primary site for electrophilic attack.[6]
Q2: Are there alternative synthetic routes to 5-chloro-1H-pyrrolo[3,2-b]pyridine if it is not commercially available? Yes, several routes exist. One common approach starts from 2,6-dichloropyridine. The pyrrole ring can be constructed using methods like the Bartoli indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.[6] Another route involves the Sandmeyer reaction, starting from 5-amino-1H-pyrrolo[3,2-b]pyridine, to introduce the chloro group. The Sandmeyer reaction involves diazotization of the amino group followed by displacement with a chloride ion, typically using a copper(I) chloride catalyst.[7][8]
Q3: How can I definitively characterize my final product? A combination of standard analytical techniques is required:
-
¹H and ¹³C NMR: To confirm the structure and connectivity of the molecule. The proton at C-2 and the protons on the pyridine ring will show characteristic shifts and coupling constants.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for chlorine. You should observe the [M+H]⁺ and [M+2+H]⁺ peaks in an approximate 3:1 ratio.[5]
-
HPLC: To determine the purity of the final compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol utilizes acetyl nitrate for a controlled nitration.
Materials:
-
5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Acetic anhydride (10 vol)
-
Fuming nitric acid (≥90%, 1.2 eq)
-
Crushed ice and water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Nitrating Agent (Acetyl Nitrate): In a separate flask, cool acetic anhydride (3 vol) to 0°C. Add fuming nitric acid (1.2 eq) dropwise while stirring vigorously. Maintain the temperature below 10°C during the addition. Allow the resulting solution to stir at 0°C for 15 minutes before use.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in acetic anhydride (7 vol).
-
Nitration: Cool the solution to 0°C using an ice/salt bath. Add the freshly prepared acetyl nitrate solution dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C. Monitor the consumption of the starting material by TLC (e.g., using 50% ethyl acetate/hexanes as eluent). The reaction is typically complete in 1-2 hours.
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Check the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Purification of Crude 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for the purification of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this electron-deficient, heterocyclic compound. Drawing from established principles in the purification of nitroindoles, azaindoles, and related structures, this document provides troubleshooting guides and frequently asked questions to streamline your purification workflow and enhance product purity and yield.
Introduction to Purification Challenges
The purification of this compound presents a unique set of challenges stemming from its chemical structure. The presence of a nitro group significantly reduces the electron density of the aromatic system, impacting its solubility and reactivity. The pyrrolopyridine core, an azaindole, can be sensitive to acidic conditions and may interact strongly with silica gel. Understanding these characteristics is crucial for developing an effective purification strategy.
This guide will address common issues such as low recovery, product degradation, and persistent impurities, providing you with the technical insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of crude this compound.
Issue 1: Low Yield After Column Chromatography
Low recovery of the target compound after silica gel column chromatography is a frequent problem. This can be attributed to several factors related to the molecule's structure.
| Probable Cause | In-depth Explanation & Recommended Solution |
| Strong Adsorption to Silica Gel | The pyrrolopyridine nitrogen and the nitro group can lead to strong interactions with the acidic surface of silica gel, causing streaking and irreversible adsorption. |
| Solution: 1. Deactivate Silica Gel: Before preparing the column, slurry the silica gel in the starting eluent containing 1-2% triethylamine or ammonia to neutralize the acidic sites.[1]2. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]3. Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography on a C18 column with a mobile phase of water/acetonitrile or water/methanol can be highly effective. | |
| Inappropriate Solvent System | An improperly chosen eluent will either fail to move the compound off the column or move it too quickly with impurities. |
| Solution: 1. Thorough TLC Analysis: Before committing to a column, meticulously develop a solvent system using Thin Layer Chromatography (TLC). A good starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2]2. Solvent Polarity: For this moderately polar molecule, a gradient elution is recommended. Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. | |
| Compound Insolubility During Loading | If the crude material is not fully dissolved before loading, it will not adsorb uniformly onto the column, leading to poor separation and recovery. |
| Solution: 1. Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of the column. This technique is particularly useful for compounds with limited solubility in the eluent. |
Issue 2: Product Degradation During Purification
The presence of the nitro group can render the azaindole core susceptible to degradation under certain conditions.
| Probable Cause | In-depth Explanation & Recommended Solution |
| Acid Sensitivity | The acidic nature of standard silica gel can lead to the decomposition of sensitive heterocyclic compounds. |
| Solution: 1. Neutralize Silica: As mentioned previously, deactivating the silica gel with a base is a primary solution.2. Avoid Acidic Modifiers: Do not use acidic modifiers like acetic acid or formic acid in the mobile phase unless you have confirmed the stability of your compound under these conditions. | |
| Prolonged Exposure to Heat | While not highly thermally labile, prolonged heating of the crude material or purified fractions can lead to decomposition, especially if residual acidic or basic impurities are present. |
| Solution: 1. Efficient Evaporation: Use a rotary evaporator at a moderate temperature (e.g., 30-40°C) to remove solvents.2. High Vacuum Drying: For final drying, utilize a high vacuum at room temperature. |
Issue 3: Persistent Impurities After a Single Purification Step
Often, a single purification method is insufficient to achieve the desired level of purity, especially if isomers or byproducts with similar polarities are present.
| Probable Cause | In-depth Explanation & Recommended Solution |
| Co-eluting Impurities | Isomeric impurities (e.g., other positional isomers of the nitro group) or synthetic byproducts can have very similar polarities to the desired product, making separation by chromatography challenging. |
| Solution: 1. Multi-Step Purification: Employ orthogonal purification techniques. For instance, follow column chromatography with recrystallization.[3]2. Recrystallization: Nitroaryl compounds often recrystallize well from alcoholic solvents.[4] Experiment with solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. A systematic solvent screening is recommended.[3] | |
| Unreacted Starting Materials or Reagents | Residual starting materials or reagents from the nitration reaction (e.g., residual acids) can contaminate the final product. |
| Solution: 1. Aqueous Work-up: Before attempting purification, ensure the crude product is thoroughly worked up. An aqueous wash with a mild base like sodium bicarbonate solution can help remove acidic impurities. |
Purification Workflow Diagram
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Common impurities may include unreacted 5-chloro-1H-pyrrolo[3,2-b]pyridine, regioisomers from the nitration reaction (e.g., nitration at other positions on the pyrrole or pyridine ring), and potentially di-nitrated products, although the latter are less likely under controlled conditions. Residual acids from the nitration step can also be present if the work-up is incomplete.
Q2: Is recrystallization a viable primary purification method for this compound?
A2: Recrystallization can be a very effective method, particularly for removing less polar or more polar impurities. In some cases, for similar compounds like 5-nitro-7-azaindole, purification can be achieved simply by filtration after the reaction work-up without the need for chromatography.[5][6] However, for crude materials with a complex mixture of impurities, column chromatography followed by recrystallization is often the most robust approach.
Q3: My compound is a yellow solid. Is this the expected color?
A3: Yes, nitroaromatic compounds are often yellow due to the electronic transitions of the nitro group. A pale to bright yellow color is expected for the pure this compound. Darker colors, such as brown or red, may indicate the presence of impurities or degradation products. In such cases, a decolorization step using a small amount of activated charcoal during recrystallization might be beneficial, but should be used with caution as it can also adsorb the product.[3]
Q4: Can I use preparative HPLC for the purification of this compound?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining high-purity material, especially for challenging separations of closely related impurities. Reversed-phase preparative HPLC using a C18 column with a water/acetonitrile or water/methanol gradient is a suitable choice for this compound.
Q5: How should I store the purified this compound?
A5: The purified compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.[7]
Decision Matrix for Purification Strategy
The following diagram can help in selecting the appropriate purification strategy based on the initial purity of the crude product.
Caption: Decision matrix for selecting a purification strategy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
common side reactions in the nitration of 5-chloro-1H-pyrrolo[3,2-b]pyridine
Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic nitration on the 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold. Herein, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to equip you with the scientific rationale and practical protocols to mitigate common side reactions and optimize your synthetic outcomes.
Introduction to the Chemistry
The nitration of 5-chloro-1H-pyrrolo[3,2-b]pyridine, a 7-azaindole derivative, is a nuanced electrophilic aromatic substitution. The pyrrole ring is electron-rich and thus highly activated towards electrophiles, while the pyridine ring is electron-deficient. The chlorine substituent on the pyridine ring is an ortho-, para-directing deactivator[1]. The primary site of electrophilic attack is expected to be the C3 position of the pyrrole ring, which is the most nucleophilic position in the 7-azaindole system[2]. However, the reaction is not without its challenges, and a number of side reactions can occur, leading to complex product mixtures and reduced yields of the desired 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses the most common side reactions encountered during the nitration of 5-chloro-1H-pyrrolo[3,2-b]pyridine, providing detailed explanations and mitigation strategies.
Issue 1: Formation of Multiple Regioisomers
Problem: You observe the formation of not only the expected 3-nitro isomer but also other nitrated species in your reaction mixture.
Scientific Rationale: While the C3 position is the most electronically favored site for nitration, other positions on both the pyrrole and pyridine rings can also react, leading to a mixture of isomers. The protonation of the pyridine nitrogen under strongly acidic conditions can further influence the regioselectivity.
Potential Side Products:
-
6-Nitro Isomer: Nitration may occur on the pyridine ring, ortho to the chlorine atom.
-
N-Nitro Isomer: The nitrogen of the pyrrole ring can also be nitrated, especially under certain conditions.
Mitigation Strategies:
-
Choice of Nitrating Agent: The choice of nitrating agent is critical. Milder nitrating agents can offer better regioselectivity.
-
Recommended: A mixture of fuming nitric acid in concentrated sulfuric acid at low temperatures (-5 to 0 °C) is a common starting point[3].
-
Alternatives to consider: For more sensitive substrates, acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) can be a milder alternative that may improve regioselectivity[2].
-
-
Temperature Control: Maintaining a low reaction temperature is crucial to minimize the formation of undesired isomers. Run the reaction at or below 0 °C.
-
Slow Addition: Add the nitrating agent dropwise to the solution of the substrate to maintain a low concentration of the electrophile and control the reaction exotherm.
Experimental Protocol for Improved Regioselectivity:
-
Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine in concentrated sulfuric acid at -5 °C under an inert atmosphere.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the reaction temperature does not exceed 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by pouring it onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.
Issue 2: Over-Nitration Leading to Di-nitro Products
Problem: You observe the formation of di-nitrated byproducts in your reaction mixture.
Scientific Rationale: The pyrrolo[3,2-b]pyridine ring system is activated, and if the reaction conditions are too harsh or the stoichiometry of the nitrating agent is not carefully controlled, a second nitro group can be introduced.
Mitigation Strategies:
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nitrating agent. A large excess will significantly increase the likelihood of over-nitration[2].
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration of the desired product.
| Condition | Stoichiometry of Nitrating Agent | Expected Outcome |
| Optimal | 1.1 equivalents | Predominantly mono-nitrated product |
| Excess | >1.5 equivalents | Increased formation of di-nitro byproducts |
Issue 3: Degradation of Starting Material and Product
Problem: You observe a low yield of the desired product and the formation of a dark, tarry substance.
Scientific Rationale: Pyrrole-containing compounds can be sensitive to strong acids and oxidizing conditions, leading to polymerization or decomposition[2]. The combination of concentrated nitric and sulfuric acids is a highly acidic and oxidizing medium.
Mitigation Strategies:
-
Temperature Control: As mentioned previously, strict temperature control is paramount. Higher temperatures accelerate degradation pathways.
-
Milder Conditions: If degradation is severe, consider using milder nitrating conditions. Acetyl nitrate in acetic anhydride or nitronium tetrafluoroborate in a non-acidic solvent could be explored.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of 5-chloro-1H-pyrrolo[3,2-b]pyridine?
A1: Based on the electronic properties of the 7-azaindole scaffold, the major product is expected to be This compound . The C3 position of the pyrrole ring is the most electron-rich and therefore the most susceptible to electrophilic attack.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a mixture of ethyl acetate and hexanes as the eluent. The product will be more polar than the starting material. For more quantitative analysis, HPLC is recommended.
Q3: What are the best methods for purifying the final product?
A3: Column chromatography on silica gel is the most common method for purifying the nitrated product and separating it from unreacted starting material and isomeric byproducts. A gradient elution with ethyl acetate in hexanes is typically effective. Recrystallization from a suitable solvent system, such as ethanol/water, can be used for further purification[2].
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Mixtures of concentrated nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction can be exothermic, so it is crucial to control the rate of addition of the nitrating agent and maintain a low temperature.
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Desired and competing nitration pathways.
Caption: Troubleshooting workflow for the nitration reaction.
References
Technical Support Center: Chemoselective Reduction of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support guide for the chemoselective reduction of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The primary synthetic challenge in its functionalization is the selective reduction of the 3-nitro group to a primary amine while preserving the 5-chloro substituent, which is susceptible to hydrodehalogenation. This guide provides in-depth, field-proven insights to help you navigate this delicate transformation successfully.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the reduction of this compound.
Q1: My reaction is slow or incomplete, leaving significant amounts of starting material. What are the likely causes and solutions?
This is a frequent issue that can stem from several factors. A systematic approach is best for troubleshooting.
-
Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can deactivate over time or through improper handling. Ensure your catalyst is fresh. If the reaction stalls, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[3] For stubborn substrates, increasing hydrogen pressure may also be necessary.[3][4]
-
Metal/Acid Reductions (e.g., SnCl₂, Fe/HCl): The purity and surface area of the metal are crucial. Use finely powdered, activated metals for optimal results.[3][5] The concentration of the acid also directly impacts the reaction rate.
-
Other Reagents (e.g., Sodium Dithionite): Reagents like sodium dithionite can decompose upon storage.[3] Always use a fresh batch from a reliable supplier.
-
-
Solubility Issues: Poor solubility of the nitro compound is a major barrier to an efficient reaction.[3]
-
The pyrrolopyridine core can be poorly soluble in some common solvents. Tetrahydrofuran (THF) is often a good starting point.[4]
-
For catalytic hydrogenations, using a protic co-solvent like ethanol (EtOH) or acetic acid (AcOH) can significantly improve reaction rates.[3][4] A biphasic system like THF/water might also be effective.[4]
-
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[3] However, exercise caution, as higher temperatures can increase the likelihood of side reactions, particularly hydrodehalogenation.
Q2: I'm observing significant hydrodehalogenation, resulting in the loss of the chloro group. How can I prevent this?
Hydrodehalogenation is the principal challenge in this synthesis. The C-Cl bond on the pyridine ring is susceptible to cleavage, especially under standard catalytic hydrogenation conditions.
-
The Problem with Palladium on Carbon (Pd/C): Pd/C is a highly active catalyst that readily facilitates the hydrogenolysis of aryl halides.[6][7] While it is a common choice for nitro reductions, it is often too aggressive for substrates containing sensitive halogen substituents.
-
Chemoselective Catalytic Hydrogenation:
-
Sulfided Platinum on Carbon (Pt/C): Specialized catalysts like sulfided Pt/C are designed to be "poisoned" just enough to suppress hydrogenolysis while still effectively reducing the nitro group. This is often the preferred catalytic method for halogenated nitroarenes.[7][8][9]
-
Raney Nickel: This catalyst is another good alternative to Pd/C for substrates where dehalogenation is a concern, as it is generally less prone to cleaving aryl halides.[6][7]
-
-
Non-Catalytic (Chemical) Reduction Methods: These methods are often superior for preserving the chloro group as they operate through different mechanisms that do not typically affect aryl halides.
-
Tin(II) Chloride (SnCl₂): SnCl₂ is a classic and highly reliable reagent for the mild and selective reduction of aromatic nitro groups in the presence of other reducible functionalities, including halogens.[5][6][10][11]
-
Iron Powder (Fe): Reduction with iron powder in an acidic medium (e.g., HCl, NH₄Cl, or AcOH) is a robust, economical, and highly chemoselective method.[5][7][12][13]
-
Sodium Dithionite (Na₂S₂O₄): This is an excellent metal-free option that offers high chemoselectivity under mild, often aqueous, conditions. It is known to tolerate halogens, esters, and ketones.[14][15]
-
Below is a workflow to guide your decision-making process for avoiding hydrodehalogenation.
Caption: Troubleshooting workflow for hydrodehalogenation.
Q3: I'm seeing other impurities besides the dechlorinated product. What are they and how can I minimize their formation?
The reduction of a nitro group is a stepwise process that proceeds through several intermediates.[16] Accumulation of these intermediates can lead to impurities.
-
Potential Intermediates: The primary intermediates are nitroso and hydroxylamine species. These can sometimes condense to form azoxy or azo compounds, especially if the reaction is sluggish or the conditions are not optimal.
-
Minimization Strategies:
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any intermediates that may have formed. For example, with SnCl₂, 3-5 equivalents are typically required.[5]
-
Temperature Control: Many nitro reductions are exothermic.[17] Localized overheating can promote the formation of condensation byproducts like azoxy compounds. Ensure efficient stirring and, if necessary, control the reaction temperature with an ice bath, especially during the initial addition of reagents.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. If you observe the buildup of an intermediate followed by slow conversion to the final product, it may indicate a need for more forcing conditions (e.g., gentle heating) or additional reducing agent.
-
The general reduction pathway and potential side products are illustrated below.
Caption: Reaction pathway and potential side products.
Recommended Protocols & Comparative Data
For a molecule like this compound, where chemoselectivity is paramount, non-catalytic methods are often the most reliable. Below are starting protocols for two highly recommended methods.
Protocol 1: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is highly effective and generally provides a clean conversion with excellent preservation of the aryl chloride.[6][11]
-
Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.
-
Isolation: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. The desired product will be in the filtrate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amine.
Protocol 2: Reduction with Sodium Dithionite (Na₂S₂O₄)
This is a robust, metal-free alternative that is particularly useful for substrates with multiple sensitive functional groups.[14][15]
-
Setup: Dissolve the this compound (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., THF or methanol) and water.
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) in water. Add this solution dropwise to the stirred solution of the nitro compound. The reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, dilute the mixture with water.
-
Isolation: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[14] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Comparative Summary of Reduction Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Risks | Chemoselectivity (vs. C-Cl) |
| Standard Catalytic Hydrogenation | H₂, Pd/C, EtOH/THF | Fast, high-yielding for simple nitroarenes, clean byproducts (H₂O). | High risk of hydrodehalogenation .[6][7] | Poor |
| Selective Catalytic Hydrogenation | H₂, Sulfided Pt/C, EtOH/THF | Good for catalytic approach; minimizes dehalogenation.[8][9] | Specialized catalyst required; may still have low levels of dehalogenation. | Good to Excellent |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, EtOH or EtOAc | Excellent chemoselectivity , reliable, mild conditions.[10][11] | Stoichiometric tin waste, sometimes requires heating, workup can be tedious.[10] | Excellent |
| Iron Reduction | Fe powder, NH₄Cl or AcOH, EtOH/H₂O | Economical, robust, excellent chemoselectivity .[5][13] | Stoichiometric iron waste, can require acidic conditions and heating. | Excellent |
| Sodium Dithionite Reduction | Na₂S₂O₄, THF/H₂O or MeOH/H₂O | Metal-free, mild conditions, excellent chemoselectivity .[14][18] | Reagent stability can be an issue, requires aqueous conditions.[3] | Excellent |
References
- 1. StudioArgento - Idrovora di Cittanova [studioargento.com]
- 2. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. scispace.com [scispace.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides - The Journal of Organic Chemistry - Figshare [figshare.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 16. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 17. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 18. aragen.com [aragen.com]
managing the stability of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine in acidic media
A Guide to Managing Stability in Acidic Media for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine. This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, particularly in acidic environments. As a valued researcher in the scientific community, your success is our priority. This guide is structured to address the specific challenges you may encounter during your experiments, ensuring the integrity of your results.
Introduction: Understanding the Inherent Instability
This compound is a complex heterocyclic molecule with significant potential in medicinal chemistry and drug discovery. However, its unique structure, featuring a pyrrole ring fused to a pyridine ring and substituted with electron-withdrawing chloro and nitro groups, presents inherent stability challenges, especially in acidic media. The pyrrole moiety, in particular, is susceptible to acid-catalyzed degradation, primarily through polymerization and ring-opening reactions.[1][2] This guide will equip you with the knowledge to mitigate these challenges and handle the compound effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the stability of this compound in acidic conditions.
Q1: Why is my solution of this compound turning dark and forming a precipitate in acidic media?
This is a classic sign of acid-catalyzed degradation. The pyrrole ring of the molecule is electron-rich and prone to protonation in acidic conditions. This protonation can initiate a cascade of reactions, leading to polymerization and the formation of insoluble, often colored, tars.[1][2] The strong electron-withdrawing nature of the nitro group at the 3-position further influences the electron distribution of the pyrrole ring, potentially affecting its susceptibility to acid-catalyzed reactions.
Q2: At what pH range should I expect to see significant degradation?
While specific pH-stability profiles for this exact molecule are not extensively published, based on the general chemistry of pyrroles, significant degradation can be expected in strongly acidic conditions (pH < 4). The rate of degradation is typically dependent on both the acid concentration and the temperature. We recommend performing preliminary stability studies at your intended experimental pH to determine the compound's viability.
Q3: What are the likely degradation pathways for this molecule in acid?
Based on the known reactivity of pyrroles and nitropyrroles, two primary degradation pathways are plausible:
-
Acid-Catalyzed Polymerization: Protonation of the pyrrole ring can lead to the formation of a reactive intermediate that can attack another molecule of the compound, initiating a chain reaction to form a polymer.[1][2]
-
Ring-Opening Hydrolysis: In aqueous acidic media, the pyrrole ring may undergo hydrolysis, leading to ring-opened products. The presence of the nitro group could influence the specific site of nucleophilic attack by water.
It is crucial to note that these are proposed pathways based on chemical principles. The actual degradation products should be identified experimentally using techniques like LC-MS.[3][4]
Q4: How do the chloro and nitro substituents affect the stability of the molecule in acid?
The chloro and nitro groups are both electron-withdrawing. The nitro group at the 3-position significantly reduces the electron density of the pyrrole ring. This deactivation might slightly reduce the rate of electrophilic attack (like protonation) compared to unsubstituted pyrrole. However, it can also make the ring more susceptible to other degradation mechanisms. The chloro group on the pyridine ring will also influence the overall electron distribution and basicity of the pyridine nitrogen.
Q5: What are the optimal storage conditions for this compound in a dissolved state?
For short-term storage, if an acidic solution is unavoidable, it is crucial to keep the solution at a low temperature (2-8 °C) and protected from light to minimize degradation. For long-term storage, it is highly recommended to store the compound as a solid or dissolved in a non-acidic, aprotic solvent such as DMSO or DMF.
Troubleshooting Guide
Encountering unexpected results? This troubleshooting guide is designed to help you identify and resolve common issues related to the instability of this compound in acidic media.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no recovery of the compound after acidic workup. | Significant degradation of the compound has occurred. | - Minimize the exposure time to acidic conditions. - Perform the workup at a lower temperature (e.g., on an ice bath). - Use a milder acid or a buffered solution if the reaction chemistry allows. - Consider alternative purification methods that do not involve strong acids. |
| Appearance of multiple unknown peaks in HPLC analysis. | Formation of degradation products. | - Analyze the sample immediately after preparation. - Use a stability-indicating HPLC method to separate the parent compound from its degradants.[5][6] - Characterize the unknown peaks using LC-MS to identify the degradation products and understand the degradation pathway.[3][4] |
| Inconsistent biological assay results. | Degradation of the compound in the assay medium if it is acidic. | - Check the pH of your assay buffer. - Prepare fresh stock solutions of the compound for each experiment. - Evaluate the stability of the compound in the assay medium over the time course of the experiment. |
| Color change of the solution over time. | Degradation and potential polymerization. | - Protect the solution from light. - Store the solution at a low temperature. - Prepare fresh solutions before use. |
Experimental Protocols
To assist you in your research, we provide the following detailed protocols for conducting a forced degradation study and for analytical monitoring.
Protocol 1: Forced Degradation Study in Acidic Media
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC system with UV or DAD detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the degraded samples.
-
HPLC Analysis: Analyze the control and degraded samples using a suitable stability-indicating HPLC method (see Protocol 2).
-
LC-MS Analysis: Analyze the degraded samples using an LC-MS system to identify the molecular weights of the degradation products.[3][4]
Protocol 2: Stability-Indicating HPLC Method
This method is intended to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 320 nm (or Diode Array Detector to scan for optimal wavelength)
-
Column Temperature: 30 °C
Note: This is a starting method and may require optimization for your specific application and equipment.
Visualizing Stability Concepts
To better illustrate the key concepts discussed in this guide, we have provided the following diagrams.
Caption: Potential degradation pathways of this compound in acidic media.
Caption: Troubleshooting workflow for managing the stability of the compound in acidic media.
Conclusion
Managing the stability of this compound in acidic media is a critical aspect of ensuring the reliability and reproducibility of your experimental results. By understanding the potential degradation pathways and implementing the appropriate handling and analytical procedures, you can successfully navigate the challenges associated with this promising compound. We are committed to supporting your research endeavors and hope this guide serves as a valuable resource.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine derivatives. This guide is designed to provide in-depth technical assistance for identifying and troubleshooting degradation products that may be encountered during your experimental work. By understanding the potential degradation pathways, you can ensure the integrity and accuracy of your results.
The this compound core is a key pharmacophore in numerous developmental drug candidates, particularly in the realm of kinase inhibitors. The inherent reactivity of the chloro and nitro substituents, coupled with the electronic nature of the fused pyrrolopyridine ring system, presents a unique set of stability challenges. This guide will walk you through the most common degradation pathways, provide troubleshooting solutions in a practical question-and-answer format, and offer detailed experimental protocols for conducting forced degradation studies.
Understanding the Inherent Reactivity of the Scaffold
The stability of this compound derivatives is governed by the interplay of its constituent functional groups. The pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole, possesses an electron-rich pyrrole ring fused to a relatively electron-deficient pyridine ring. The electron-withdrawing nature of the nitro group at the 3-position further deactivates the pyridine ring towards electrophilic attack but makes the chloro group at the 5-position susceptible to nucleophilic substitution. Conversely, the pyrrole ring remains prone to oxidative processes.
Common Degradation Pathways and Troubleshooting
This section details the most probable degradation pathways for this compound derivatives under various stress conditions. Each pathway is followed by a troubleshooting guide in a question-and-answer format to address specific experimental issues.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing susceptible functional groups like chloro-pyridines, particularly under non-neutral pH conditions.
Mechanism: The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, leading to the formation of the corresponding 5-hydroxy derivative. This reaction is often catalyzed by acidic or basic conditions. The rate of hydrolysis can be significantly influenced by the electronic effects of other substituents on the ring system. Studies on similar chloropyridine compounds have shown that their hydrolysis can be enhanced by factors that increase the electrophilicity of the heterocyclic structure.[1][2]
Potential Degradation Product: 5-hydroxy-3-nitro-1H-pyrrolo[3,2-b]pyridine.
Troubleshooting Guide: Hydrolysis
Q1: I'm observing a new, more polar peak in my HPLC analysis of an aqueous formulation of my compound over time. Could this be a hydrolysis product?
A1: Yes, this is a strong possibility. The replacement of the chloro group with a hydroxyl group will significantly increase the polarity of the molecule, resulting in a shorter retention time on a reverse-phase HPLC column. To confirm, you can perform a forced degradation study by heating a solution of your compound in acidic and basic media and monitor for the formation of this new peak. Co-injection with the stressed sample should show a peak enhancement.
Q2: My compound seems to be degrading in a pH 7.4 buffer. I thought it would be stable at neutral pH.
A2: While more stable than at pH extremes, some hydrolysis can still occur at neutral pH, especially with prolonged storage or at elevated temperatures. The pyrrolopyridine ring system's electronics can influence the lability of the chloro group. Additionally, ensure your buffer components are not acting as nucleophiles or catalysts. For example, phosphate buffers can sometimes participate in substitution reactions. Consider using a different buffer system, such as HEPES or MOPS, to see if the degradation profile changes.
Q3: How can I prevent hydrolysis of my compound in solution?
A3:
-
pH Control: Maintain the pH of your solutions within a stable range, which should be determined through a systematic pH-rate profile study. For many compounds, a slightly acidic pH (e.g., 4-6) is optimal for minimizing hydrolysis.
-
Solvent Selection: If possible for your application, use aprotic solvents for stock solutions and minimize the time the compound spends in aqueous media.
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of hydrolysis.
-
Lyophilization: For long-term storage, consider lyophilizing the compound from a suitable solvent system to remove water.
Reductive Degradation of the Nitro Group
The nitro group is readily reduced under a variety of conditions, leading to several potential degradation products with different chemical properties.
Mechanism: The nitro group can be reduced in a stepwise manner to nitroso, hydroxylamino, and finally amino derivatives. This can be initiated by reducing agents, certain metal ions (e.g., from spatulas or reaction vessels), or even through catalytic hydrogenation if such steps are part of a synthetic route. The formation of these reduction products can be a significant issue in drug development, as they may have different pharmacological and toxicological profiles. The biodegradation of nitroaromatic compounds often proceeds through the reduction of the nitro group.[3]
Potential Degradation Products:
-
5-chloro-3-nitroso-1H-pyrrolo[3,2-b]pyridine
-
5-chloro-3-(hydroxyamino)-1H-pyrrolo[3,2-b]pyridine
-
3-amino-5-chloro-1H-pyrrolo[3,2-b]pyridine
Troubleshooting Guide: Nitro Reduction
Q1: I'm seeing a loss of my parent compound and the appearance of a less polar, colored impurity after a reaction that uses a metal catalyst. What could be happening?
A1: This is a classic sign of nitro group reduction. The resulting amino derivative is significantly less polar than the nitro compound and may be colored (often yellow or orange). Many common metal catalysts (e.g., Pd, Pt, Ni) are highly effective at reducing nitro groups. Even trace amounts of residual catalyst from a previous step can cause this degradation. To confirm, you can analyze the impurity by LC-MS to check for the expected mass change (a decrease of 30 Da for NO₂ to NH₂).
Q2: My compound seems to be degrading upon storage in DMSO. Is this related to nitro reduction?
A2: While less common than with strong reducing agents, some grades of DMSO can contain impurities or degrade over time to form species that can facilitate the reduction of a labile nitro group, especially with prolonged storage at room temperature or exposure to light. It is recommended to use high-purity, anhydrous DMSO and store stock solutions at low temperatures, protected from light.
Q3: How can I avoid unwanted nitro group reduction during my experiments?
A3:
-
Avoid Reducing Agents: Be mindful of all reagents and conditions. Avoid common reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation unless it is a desired transformation.
-
Metal-Free Systems: When possible, use metal-free reaction conditions. If a metal catalyst is necessary for a different part of the molecule, ensure it is thoroughly removed during workup and purification. Techniques like treatment with activated carbon or using metal scavengers can be effective.
-
Inert Atmosphere: For sensitive compounds, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent some reductive degradation pathways that may be initiated by atmospheric components.
Photodegradation
Nitroaromatic compounds are notoriously susceptible to degradation upon exposure to light, particularly UV radiation. The pyrrolopyridine scaffold itself can also absorb UV light, contributing to photolytic instability.
Mechanism: Upon absorption of UV light, the nitroaromatic compound can be excited to a higher energy state. This excited state can then undergo a variety of reactions, including intramolecular rearrangements, hydrogen abstraction from the solvent, or reaction with oxygen. This can lead to a complex mixture of degradation products, including the reduction of the nitro group, ring cleavage, or the formation of phenolic compounds if hydrolysis is also involved. Studies on related pyrrolopyridine derivatives have shown them to be photolabile.[1] The ICH Q1B guideline provides a framework for photostability testing.[4][5]
Potential Degradation Products: A complex mixture, potentially including reduced nitro species, hydroxylated derivatives, and ring-cleaved products.
Troubleshooting Guide: Photodegradation
Q1: The results of my cell-based assay are inconsistent, and I've noticed a slight color change in my stock solution that is stored on the lab bench.
A1: This is a strong indication of photodegradation. Exposure to ambient lab lighting, especially for extended periods, can be sufficient to degrade photosensitive compounds. The color change is also a common sign of the formation of degradation products.
Q2: How do I determine if my compound is photolabile?
A2: Conduct a forced photodegradation study. Expose a solution of your compound to a controlled light source that emits both UV and visible light (as per ICH Q1B guidelines). A photostability chamber is ideal for this. Compare the HPLC chromatogram of the light-exposed sample to a dark control stored at the same temperature. A significant decrease in the parent peak and the appearance of new peaks in the light-exposed sample confirm photolability.
Q3: What are the best practices for handling a photolabile compound?
A3:
-
Light Protection: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.
-
Minimize Exposure: During experimental manipulations, work in a dimly lit area or under yellow light (which filters out UV radiation). Prepare solutions fresh and use them promptly.
-
Formulation Considerations: If developing a formulation, the inclusion of UV-absorbing excipients may be necessary.
Oxidative Degradation
The electron-rich pyrrole ring of the this compound scaffold is susceptible to oxidation, which can lead to a variety of degradation products, including ring-opened species. The pyridine nitrogen can also be oxidized to an N-oxide.
Mechanism: Oxidizing agents, such as hydrogen peroxide, atmospheric oxygen (autoxidation), or radical initiators, can attack the pyrrole ring. This can lead to the formation of hydroxylated intermediates, which may be unstable and undergo further reactions, including ring cleavage. Peracid oxidation of some pyrrolopyridines has been shown to result in ring-opened products.[6] The pyridine nitrogen can also be oxidized to form a pyridine-N-oxide, which will alter the electronic properties and potentially the biological activity of the molecule.
Potential Degradation Products:
-
This compound-N-oxide
-
Hydroxylated pyrrolopyridine derivatives
-
Ring-opened products
Troubleshooting Guide: Oxidative Degradation
Q1: I'm performing a reaction and have noticed the formation of a product with an m/z value that is 16 units higher than my starting material. What could this be?
A1: An increase of 16 mass units is a strong indicator of oxidation, corresponding to the addition of an oxygen atom. This could be the formation of a pyridine-N-oxide or a hydroxylated derivative. To distinguish between these, further structural characterization using techniques like NMR would be necessary. Forced degradation with an oxidizing agent like hydrogen peroxide can help to confirm if your compound is susceptible to this pathway.
Q2: My solid compound is showing signs of degradation over time, even when stored in the dark. Could this be oxidation?
A2: Yes, autoxidation can occur in the solid state, especially if the compound is exposed to air and humidity. Some compounds are more prone to this than others depending on their crystal packing and the presence of reactive sites. Storing the solid compound under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen blanket) can help to minimize this.
Q3: What are common sources of oxidative stress in the lab?
A3:
-
Reagents: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies. Some reagents can also contain peroxide impurities.
-
Atmospheric Oxygen: Autoxidation can occur with exposure to air.
-
Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) can initiate radical chain reactions that lead to oxidation.
-
Metal Ions: Trace metal ions can catalyze oxidation reactions.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][8]
Protocol 1: Hydrolytic Degradation Study
-
Preparation of Solutions: Prepare solutions of the this compound derivative (e.g., at 1 mg/mL) in the following media:
-
0.1 M HCl
-
Water (for neutral hydrolysis)
-
0.1 M NaOH
-
-
Stress Conditions:
-
Incubate aliquots of each solution at 60 °C.
-
Maintain parallel aliquots at room temperature as controls.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. For example, neutralize the 0.1 M HCl sample with an equivalent amount of 0.1 M NaOH, and vice versa.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase with UV detection). Compare the chromatograms of the stressed samples with the time-zero and control samples to identify degradation products.
Protocol 2: Oxidative Degradation Study
-
Preparation of Solution: Prepare a solution of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Add 3% hydrogen peroxide to the solution.
-
Incubate the mixture at room temperature.
-
Maintain a control sample without hydrogen peroxide.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Photodegradation Study
-
Sample Preparation: Prepare a solution of the compound (e.g., at 1 mg/mL) in a suitable solvent. Place the solution in a chemically inert, transparent container.
-
Stress Conditions:
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Prepare a dark control by wrapping an identical sample in aluminum foil and storing it under the same temperature conditions.
-
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Protocol 4: Thermal Degradation Study (Solid State)
-
Sample Preparation: Place a small amount of the solid compound in a vial.
-
Stress Conditions:
-
Heat the sample in an oven at a high temperature (e.g., 80 °C).
-
Maintain a control sample at room temperature.
-
-
Time Points: Analyze the solid at various time points (e.g., 1, 3, and 7 days) by dissolving it in a suitable solvent and analyzing by HPLC.
Data Presentation and Analysis
Summarize the results of your forced degradation studies in a clear and concise table.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 48 hours | 60 °C | 15% | 2 |
| 0.1 M NaOH | 8 hours | 60 °C | 40% | 3 |
| Water | 48 hours | 60 °C | 5% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | 4 |
| Light | 1.2 million lux·h | Ambient | 30% | >5 |
| Heat (solid) | 7 days | 80 °C | 10% | 2 |
Note: The data in this table is illustrative and will vary depending on the specific derivative being tested.
Visualizing Degradation Pathways and Workflows
Diagrams can be a powerful tool for visualizing complex chemical processes.
References
- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-3-Nitro-1H-Pyrrolo[3,2-b]Pyridine Analogs
Here is the technical support center for overcoming poor solubility of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine analogs for biological assays.
Welcome to the technical support guide for handling this compound analogs. This class of compounds, while promising for various therapeutic areas, including kinase inhibition, often presents significant solubility challenges that can impede accurate biological evaluation.[1] Low aqueous solubility is a common hurdle in drug discovery, potentially leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[2][3]
This guide provides a structured approach to systematically address and overcome these solubility issues, ensuring the integrity and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with these poorly soluble analogs.
Q1: My this compound analog won't dissolve in my aqueous assay buffer. What is the very first step?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the universal first choice due to its strong solubilizing power for a wide range of organic molecules.[2][4] The goal is to create a concentrated stock (e.g., 10-30 mM) from which you will make subsequent dilutions.[2][5] Direct dissolution in aqueous buffers is rarely feasible for this class of hydrophobic compounds.
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer for the assay. Why is this happening and how can I fix it?
A2: This phenomenon, known as "crashing out," occurs because the compound is soluble in the high-concentration organic solvent but insoluble in the final aqueous environment of your assay.[6][7] When the DMSO stock is diluted, the percentage of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution.
To fix this, you must control the dilution process carefully and often need to employ intermediate steps or additives. A key strategy is to ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[4][8][9][10]
Q3: Can adjusting the pH of my buffer help with solubility?
A3: Yes, for ionizable compounds, pH modulation can be a very effective strategy.[4][11][12] The 1H-pyrrolo[3,2-b]pyridine core contains nitrogen atoms that can be protonated.[13][14] These analogs are likely weak bases. In an acidic environment (pH below the compound's pKa), these nitrogens become protonated, creating a positive charge and significantly increasing the molecule's affinity for polar solvents like water.[4] Therefore, preparing your assay buffer at a slightly acidic pH (e.g., pH 5.0-6.5) may dramatically improve solubility, provided it is compatible with your biological system.[4]
Q4: Are there any other solvents I can use besides DMSO?
A4: While DMSO is the primary choice, other water-miscible organic solvents can be used, sometimes in combination. Common alternatives include dimethylformamide (DMF), ethanol, methanol, and acetonitrile.[2][4][5] However, the choice of solvent must always be validated for compatibility with your specific assay, as organic solvents can affect protein stability and enzyme activity.[3][5] For in-vivo studies, co-solvent systems involving polyethylene glycols (PEGs) and surfactants like Tween® 80 are often employed.[15]
Q5: I've seen "co-solvents" mentioned. What are they and how do they work?
A5: Co-solvents are water-miscible organic solvents used in combination to gradually decrease the polarity of the solvent system during dilution.[16] A common technique is to perform an intermediate dilution of your high-concentration DMSO stock into a solvent like ethanol before the final dilution into the aqueous buffer.[4] This stepped approach prevents the abrupt solvent polarity change that causes precipitation.
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed workflows and step-by-step protocols to systematically troubleshoot and solve solubility issues.
The Initial Challenge: Preparing a Stable Stock Solution
The foundation of any successful assay is a stable, fully dissolved stock solution. Inaccurate stock concentrations due to incomplete dissolution or precipitation during storage will invalidate all subsequent results.[2]
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Objective: To create a fully dissolved, high-concentration primary stock of your compound.
-
Causality: Using a strong organic solvent like DMSO maximizes the initial dissolution of the hydrophobic compound. Mechanical and thermal energy can help overcome the crystal lattice energy of the solid compound.[5]
Materials:
-
This compound analog (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tube or glass vial
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of your compound into a sterile vial. For accuracy with small masses, use a calibrated analytical balance.[17]
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).
-
Mechanical Agitation: Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate dissolution.[4]
-
Sonication (If Necessary): If solid particles are still visible, place the vial in a water bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to break apart solid aggregates.
-
Gentle Warming (Optional): If the compound remains undissolved, warm the solution in a 37°C water bath for 5-10 minutes.[4] Caution: Only apply heat if you have confirmed the thermal stability of your compound.
-
Visual Inspection: Once complete, visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
The Dilution Dilemma: Preventing Precipitation in Aqueous Buffers
This is the most common failure point. The following decision workflow and protocols offer a systematic approach to achieving a stable final assay concentration.
Solubilization Strategy Workflow
The following diagram outlines a logical progression for selecting an appropriate solubilization strategy.
Caption: Decision workflow for troubleshooting compound precipitation.
Protocol 2: Using a Co-Solvent System for Serial Dilution
-
Objective: To prevent precipitation by gradually reducing solvent polarity.
-
Causality: An intermediate solvent with polarity between DMSO and water acts as a "bridge," allowing for a more miscible transition and preventing the hydrophobic compound from crashing out.[4]
Materials:
-
High-concentration DMSO stock solution (from Protocol 1)
-
Co-solvent (e.g., 100% Ethanol or PEG-400)
-
Final aqueous assay buffer
-
Sterile tubes for dilution
Procedure:
-
Prepare Intermediate Dilution: Create an intermediate dilution of the DMSO stock in the co-solvent. For example, dilute a 10 mM DMSO stock 1:10 in ethanol to achieve a 1 mM solution in a 10% DMSO / 90% ethanol mixture.
-
Prepare Final Working Solution: While vigorously vortexing the final aqueous buffer, slowly add the intermediate dilution drop-by-drop to achieve the desired final concentration.[6] The rapid mixing is crucial to disperse the compound before it has a chance to aggregate and precipitate.
-
Final DMSO/Co-solvent Check: Calculate the final percentage of both DMSO and the co-solvent in your assay. Ensure this combined percentage is compatible with your biological system (typically <1% total organic solvent).[6]
-
Visual Inspection: Check the final solution for any signs of cloudiness or precipitation before use.
Protocol 3: Improving Solubility with pH Adjustment
-
Objective: To increase aqueous solubility by ionizing the compound.
-
Causality: As weak bases, this compound analogs become protonated and thus more water-soluble at a pH below their pKa.[4] Creating a buffer with a pH 1-2 units below the pKa can significantly enhance solubility.[4]
Procedure:
-
Determine pKa (If Possible): If the pKa of your specific analog is known or can be predicted using software, this will guide your buffer choice. If not, empirical testing is required.
-
Prepare Acidic Buffer: Prepare your assay buffer at a lower pH than standard physiological conditions. Start with a buffer at pH 6.0 or 6.5. Ensure all buffer components are soluble at this pH.
-
Dilute Stock Solution: Using your DMSO stock (Protocol 1), perform the dilution directly into the pre-warmed, lower-pH aqueous buffer. Use the vigorous vortexing method described in Protocol 2.
-
Validate Assay Compatibility: Crucially, you must run a vehicle control (buffer + DMSO, no compound) at this new pH to ensure that the altered pH does not affect your cells, enzymes, or other assay components.
Data Summary & Solvent Considerations
The choice of solvent and its final concentration is a critical parameter that must be optimized and controlled.
Table 1: Common Solvents and Formulation Excipients
| Vehicle Component | Type | Primary Use | Key Considerations |
| DMSO | Organic Solvent | Primary stock solutions | High solubilizing power. Can be toxic to cells at >0.5%.[8][9] |
| Ethanol | Co-solvent | Intermediate dilution steps | Less toxic than DMSO but also a weaker solvent.[4] |
| PEG 300/400 | Co-solvent | In-vivo/in-vitro formulations | Generally well-tolerated but increases solution viscosity.[15] |
| Tween® 80 | Non-ionic Surfactant | Stabilizer/Wetting agent | Prevents aggregation and precipitation at low concentrations.[15] |
| Cyclodextrins | Inclusion Complex Agent | Enhances apparent solubility | Forms a complex with the drug molecule to shield it from water.[11][18] |
Table 2: Recommended Maximum Final Solvent Concentrations in Assays
| Assay Type | Recommended Max. DMSO Conc. | Rationale |
| Enzymatic/Biochemical Assays | ≤ 1.0% | Higher tolerance, but potential for direct enzyme inhibition. |
| Cell-Based Assays (General) | ≤ 0.5% | Balancing solubility with potential cytotoxicity.[4] |
| Sensitive Cell Lines / Primary Cells | ≤ 0.1% | Minimizes off-target effects and stress on cells.[6][8] |
Part 3: References
-
Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors. Retrieved from --INVALID-LINK--
-
Molecules. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Journal of Nanobiotechnology. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting precipitation of Salifluor in aqueous solutions. Retrieved from --INVALID-LINK--
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Retrieved from --INVALID-LINK--
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers. Retrieved from --INVALID-LINK--
-
Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from --INVALID-LINK--
-
Journal of Biomolecular Screening. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Chloro-1H-pyrrolo(3,2-b)pyridine. Retrieved from --INVALID-LINK--
-
International Journal of Molecular Sciences. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from --INVALID-LINK--
-
Journal of Pharmaceutical Sciences. (2021). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. ResearchGate. Retrieved from --INVALID-LINK--
-
European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from --INVALID-LINK--
-
Journal of Pharmaceutical Sciences. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed. Retrieved from --INVALID-LINK--
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from --INVALID-LINK--
-
Pharmaceutics. (2017). Alternative Technologies to Improve Solubility and Stability of Poorly Water-Soluble Drugs. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. Retrieved from --INVALID-LINK--
-
UB. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added?. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutics. (2018). Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. PubMed. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from --INVALID-LINK--
-
The Proteo-Kitchen. (2020, February 20). Solution-making strategies & practical advice. YouTube. Retrieved from --INVALID-LINK--
-
Toxicology in Vitro. (2015). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Molecular Pharmaceutics. (2017). Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. PubMed. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. Retrieved from --INVALID-LINK--
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from --INVALID-LINK--
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). CID 66775337. Retrieved from --INVALID-LINK--
-
Journal of Pharmaceutical Sciences. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from --INVALID-LINK--
-
International Journal of Molecular Sciences. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from --INVALID-LINK--
-
UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from --INVALID-LINK--
-
Chemistry – A European Journal. (2021). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. Retrieved from --INVALID-LINK--
-
Die Pharmazie. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from --INVALID-LINK--
-
Molecules. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Retrieved from --INVALID-LINK--
-
Future Medicinal Chemistry. (2016). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central (PMC). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Chloro-2-nitropyridine. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Sigma Aldrich 5-Chloro-1H-pyrrolo[2,3-b]pyridine 5 g. Retrieved from --INVALID-LINK--
References
- 1. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for Monitoring Reactions of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for HPLC method development focused on the analysis of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine and its related reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting solutions. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the integrity and reliability of your analytical results.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Monitoring its synthesis or subsequent reactions requires a robust and reliable HPLC method to separate the starting materials, intermediates, the final product, and any potential byproducts. The molecule's structure, featuring a polar pyrrolo[3,2-b]pyridine core and non-polar chloro and nitro functional groups, presents a unique chromatographic challenge that necessitates careful method development.
Section 1: Foundational HPLC Method Development
A successful HPLC method begins with a logical and systematic approach to selecting the initial chromatographic conditions. This section will guide you through the critical decisions in developing a separation method for this compound.
Choosing the Right Stationary Phase
The choice of stationary phase is paramount for achieving the desired separation. Given the mixed polarity of our target analyte, a reversed-phase column is the most logical starting point.[1][2][3]
-
C18 (Octadecyl): This is the workhorse of reversed-phase chromatography and is an excellent initial choice.[2][3] It provides strong hydrophobic retention for the aromatic rings and the chloro and nitro groups. A C18 column with a particle size of 3.5 or 5 µm is recommended for good efficiency and manageable backpressure.
-
Phenyl-Hexyl: A phenyl column can offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte and related compounds. This can be particularly useful if C18 does not provide adequate resolution from structurally similar impurities.
-
Mixed-Mode Columns: For complex reaction mixtures containing both polar and non-polar species, a mixed-mode column that combines reversed-phase and ion-exchange characteristics could be beneficial.[4]
Recommendation: Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it is versatile and widely available.[5]
Strategic Mobile Phase Selection
The mobile phase composition dictates the elution strength and selectivity of the separation.[6][7] For reversed-phase HPLC, a mixture of water and an organic modifier is standard.[8]
-
Organic Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[9] Acetonitrile generally has a lower viscosity and lower UV cutoff, making it a preferred starting solvent.[6][7]
-
Aqueous Phase and pH Control: The pyridine moiety in the analyte is basic, with a pKa around 5.2-6.[10][11] Therefore, controlling the pH of the mobile phase is critical to ensure consistent retention times and good peak shape.[6] Operating at a pH 2-3 units below the pKa will ensure the pyridine nitrogen is protonated, leading to more reproducible results.
-
Buffers: A buffer concentration of 10-50 mM is generally sufficient.[6] Phosphate buffers are effective but not MS-compatible. Formate or acetate buffers are good alternatives if MS detection is required.[8]
-
Acidic Modifiers: Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase is a common practice to control pH and improve peak shape for basic compounds.[1][8]
-
Initial Recommended Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
Detection Wavelength
The presence of the nitroaromatic and heterocyclic chromophores in this compound allows for sensitive UV detection.
-
Wavelength Selection: A photodiode array (PDA) or UV detector can be used. To determine the optimal wavelength, run a UV scan of the analyte. Nitroaromatic compounds typically have strong absorbance around 254 nm, which is a good starting point.[12] The absorbance maximum can be influenced by the solvent and the overall molecular structure.[13][14][15]
Recommendation: Start with a detection wavelength of 254 nm and optimize based on the UV spectra of the analyte and key impurities.
Initial Gradient Elution
A gradient elution is recommended for initial method development to elute all components of the reaction mixture in a reasonable time.
Suggested Initial Gradient:
| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (0.1% Formic Acid in Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min
Section 2: Experimental Protocol - Initial Method Development
This protocol outlines the step-by-step procedure for setting up and running the initial HPLC method.
1. Sample Preparation: a. Accurately weigh and dissolve a standard of this compound in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 0.1 mg/mL.[5] b. For reaction monitoring, dilute a sample of the reaction mixture with the same diluent to a concentration within the linear range of the detector. c. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.[5]
2. HPLC System Preparation: a. Prepare the mobile phases as described in section 1.2. Ensure all solvents are HPLC grade.[6] b. Degas the mobile phases using an inline degasser, sonication, or helium sparging to prevent bubble formation.[7][16] c. Install a C18 column (250 mm x 4.6 mm, 5 µm) and equilibrate the system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
3. Chromatographic Run: a. Set the column temperature to 30 °C for improved reproducibility. b. Set the flow rate to 1.0 mL/min. c. Set the UV detector to 254 nm. d. Inject 10 µL of the prepared sample. e. Run the gradient program as outlined in section 1.4.
4. Data Analysis: a. Examine the chromatogram for the retention time, peak shape, and resolution of the main peak and any impurities. b. Based on the initial results, optimize the gradient, mobile phase composition, or stationary phase to achieve the desired separation.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during HPLC analysis and provides systematic solutions.
Diagram: HPLC Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: Why is my main peak tailing?
A1: Peak tailing is a common issue, especially with basic compounds like pyridines.[17]
-
Secondary Silanol Interactions: The most likely cause is the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based stationary phase.[18]
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the pyridine protonated and minimize these interactions. Using 0.1% formic or trifluoroacetic acid is usually effective.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[19]
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination/Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause tailing.[17]
-
Solution: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q2: My retention times are shifting between injections. What's the cause?
A2: Shifting retention times indicate a lack of system stability.
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection, especially in gradient elution.
-
Solution: Increase the equilibration time at the end of your gradient method.
-
-
Mobile Phase Composition: Small variations in mobile phase preparation can lead to significant retention time shifts.
-
Solution: Prepare mobile phases carefully and consistently. For isocratic methods, pre-mix the mobile phase.[7]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Performance: Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) will cause retention time drift.[20]
-
Solution: Purge the pump to remove air bubbles and check for leaks.[21]
-
Q3: I'm seeing high backpressure. How do I fix it?
A3: High backpressure is usually caused by a blockage in the system.[21]
-
Column Frit Blockage: Particulate matter from unfiltered samples or mobile phase precipitation can clog the column inlet frit.
-
Solution: Filter all samples and mobile phases. Try back-flushing the column (disconnect from the detector first).
-
-
System Blockage: Blockages can also occur in the tubing, injector, or guard column.
-
Solution: Systematically disconnect components starting from the detector and working backward to identify the source of the blockage.
-
-
Mobile Phase Viscosity: High viscosity mobile phases will result in higher backpressure.[6]
-
Solution: Consider using acetonitrile instead of methanol, as it has a lower viscosity.
-
Q4: My baseline is noisy or drifting. What should I do?
A4: A noisy or drifting baseline can interfere with the detection of small peaks.
-
Mobile Phase Issues: Impurities in the mobile phase, inadequate degassing, or incomplete mixing can all contribute to baseline noise.[21]
-
Detector Issues: A failing detector lamp can cause a noisy baseline.[16]
-
Solution: Check the lamp energy and replace it if necessary.
-
-
Contamination: Contaminants slowly eluting from the column can cause the baseline to drift, especially during a gradient.
-
Solution: Flush the column with a strong solvent.
-
Q5: I'm observing split peaks. What is the cause?
A5: Split peaks can have several origins.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.
-
-
Partial Column Blockage: A partially blocked inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks.[19]
-
Solution: Clean or replace the column inlet frit.
-
-
Column Void: A void or channel in the column packing material can also cause peak splitting.
-
Solution: This usually indicates the end of the column's life, and it should be replaced.
-
Section 4: Method Validation and Optimization
Once a suitable separation is achieved, the method should be validated to ensure it is fit for its intended purpose.
Diagram: HPLC Method Validation Parameters
Caption: Key parameters for HPLC method validation.
Validation Parameter Summary
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no co-elution with known impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in pH, flow rate, temperature. |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ). | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
By following this structured approach to method development and troubleshooting, researchers can confidently establish a robust and reliable HPLC method for monitoring reactions involving this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. labtech.tn [labtech.tn]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. welch-us.com [welch-us.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. helixchrom.com [helixchrom.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 19. bvchroma.com [bvchroma.com]
- 20. labcompare.com [labcompare.com]
- 21. conquerscientific.com [conquerscientific.com]
minimizing tar formation in high-temperature reactions involving 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
A Senior Application Scientist's Guide to Minimizing Tar Formation in High-Temperature Reactions
Welcome to the technical support guide for 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging building block in high-temperature synthetic applications. As your application support partners, we understand that controlling side reactions, particularly the formation of intractable tars, is critical to achieving reproducible and high-yielding results.
This guide moves beyond simple procedural lists to explain the underlying chemical principles driving tar formation. By understanding the "why," you will be better equipped to troubleshoot existing protocols and proactively design robust, tar-free reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when working with this compound at elevated temperatures.
Part 1: Understanding the Problem
Q1: My reaction with this compound turns into a dark, viscous, or solid "tar." What is happening?
Tar formation is the result of uncontrolled side reactions that lead to a complex mixture of high-molecular-weight oligomers and polymers.[1] For your specific molecule, this is driven by its inherent chemical functionalities under thermal stress:
-
The Nitro Group: The electron-withdrawing nitro group, while essential for activating the pyridine ring for nucleophilic aromatic substitution (SNAr), is thermally labile. At high temperatures, the C-NO₂ bond can cleave, generating highly reactive radical species.[2][3] These radicals are potent initiators for polymerization chain reactions.
-
The Heterocyclic Core: The pyrrolopyridine scaffold itself, especially when activated by the nitro group, can undergo self-condensation or react with decomposition products.
-
Reactive Intermediates: The desired reaction pathway likely involves the formation of charged intermediates (like Meisenheimer complexes in SNAr).[4] If these intermediates are not efficiently converted to the product, they can participate in undesired polymerization pathways.
Q2: Why is this compound more susceptible to tarring than other chloro-pyridines?
The combination of three key features makes this compound particularly challenging:
-
High Reactivity: The nitro group strongly activates the molecule for nucleophilic attack, but this high reactivity is non-selective at excessive temperatures.
-
Thermal Instability: Nitroaromatic compounds are known to have limited thermal stability, with decomposition often initiating the cascade of events leading to tar.[2][4]
-
Polyfunctionality: The presence of the pyrrole NH, the chloro leaving group, and the nitro activating group provides multiple sites for potential side reactions and intermolecular interactions.
Part 2: Proactive Strategies & Best Practices
Q3: How do I select the right solvent to prevent tar formation?
Solvent selection is your first and most critical line of defense. The ideal solvent for a high-temperature reaction should be inert, have a sufficiently high boiling point, and effectively solvate the reactants and intermediates.
-
Prioritize Aprotic, Polar Solvents: For SNAr reactions, polar aprotic solvents like DMSO, DMF, NMP, or sulfolane are generally preferred. They effectively solvate the charged Meisenheimer complex intermediate without interfering with the nucleophile.[5][6]
-
Avoid Protic Solvents (Generally): Protic solvents like water or alcohols can solvate the nucleophile too strongly, reducing its reactivity and potentially requiring higher temperatures, which in turn increases the risk of tarring.[7] However, in some specific cases, they may be required, but their use should be carefully evaluated.
-
Ensure Solvent Purity and Degassing: Use high-purity, dry solvents. Trace impurities or dissolved oxygen can initiate or accelerate decomposition and polymerization pathways. Degassing the solvent via nitrogen sparging or freeze-pump-thaw cycles is highly recommended.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Character | Key Considerations |
| Sulfolane | 285 | 43.3 | Polar Aprotic | Excellent thermal stability; ideal for very high-temperature reactions. |
| Diphenyl Ether | 259 | 3.7 | Nonpolar Aprotic | Very high thermal stability, but low polarity may not suit all SNAr reactions. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Polar Aprotic | Good general-purpose solvent, but can decompose above its boiling point. |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Polar Aprotic | Excellent solvating power, but use with caution above ~150°C due to decomposition risk. |
| Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Common, but has a lower thermal stability limit; not ideal for reactions >150°C. |
Q4: What role does temperature control play, and how can I optimize it?
Temperature is the most common initiator of tar formation.[8][9] The goal is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate while minimizing thermal decomposition.
-
Run a Temperature Screen: Do not simply adopt a literature temperature. Run small-scale parallel reactions across a range (e.g., 120°C, 130°C, 140°C, 150°C) and monitor by LCMS or TLC to find the lowest effective temperature.
-
Use Gradual Heating: Avoid aggressive heating ramps. A slow, controlled ramp to the setpoint prevents thermal shock and localized overheating.
-
Ensure Uniform Heating and Stirring: Use a well-calibrated heating mantle or oil bath and vigorous overhead or magnetic stirring to eliminate hot spots in the reaction vessel.[10]
Q5: Can I use additives to inhibit the polymerization process?
Yes. The use of radical scavengers or polymerization inhibitors is a highly effective strategy, especially when thermal decomposition is the suspected root cause.[1][11] These additives function by "trapping" the reactive radical species that initiate the polymerization chain reaction.[12]
-
Common Inhibitors: Butylated hydroxytoluene (BHT) and hydroquinone are inexpensive and effective radical scavengers. They are typically added in small, sub-stoichiometric amounts.
-
When to Add: Add the inhibitor at the start of the reaction setup.
| Inhibitor | Class | Typical Loading | Notes |
| BHT (Butylated hydroxytoluene) | Phenolic Antioxidant | 0.1 - 1.0 mol% | Highly effective, common choice for non-aqueous systems.[1] |
| Hydroquinone | Phenolic Antioxidant | 0.1 - 1.0 mol% | Effective, but can sometimes participate in redox side reactions. |
| TEMPO | Stable Radical | 0.5 - 2.0 mol% | A persistent radical that effectively traps other radical species. |
Part 3: Reactive Troubleshooting
Q6: I've started my reaction, and it's already becoming viscous and dark. Can I save it?
Immediate action is critical to prevent the entire reaction from solidifying.[1]
-
Cool Down Immediately: Plunge the reaction flask into an ice-water bath to drastically slow the rate of polymerization.
-
Quench with an Inhibitor: Add a solution of BHT or hydroquinone in a compatible solvent directly to the cooled reaction mixture.
-
Dilute: If possible, add more of the reaction solvent (pre-cooled) to reduce the concentration of reactive species and decrease viscosity, which will aid stirring.
-
Assess and Re-evaluate: Once stabilized, analyze a sample. You may be able to salvage some product through purification, but the primary goal is to learn from the failure and adjust the conditions (lower temperature, add inhibitor from the start) for the next attempt.
Visual & Methodological Guides
Mechanistic Overview: Pathways to Tar Formation
The following diagram illustrates the critical bifurcation point where the reaction can proceed toward the desired product or diverge into deleterious tar-forming pathways. The key is to implement strategies that favor the product pathway.
Caption: Key pathways in high-temperature reactions of the title compound.
Troubleshooting Workflow
When encountering tar, use this systematic workflow to diagnose and solve the issue. Address the most probable causes first (temperature and atmosphere) before moving to more complex variables.
Caption: A systematic workflow for troubleshooting tar formation.
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Temperature
Objective: To identify the minimum temperature required for efficient product formation, thereby minimizing thermal decomposition.
-
Setup: In parallel, arrange three small-scale (e.g., 25-50 mg of starting material) reaction vials equipped with stir bars.
-
Reagents: To each vial, add this compound, the nucleophile (e.g., 1.2 equivalents), a suitable base if required, and a degassed, high-boiling solvent. Add a radical inhibitor (e.g., 0.5 mol% BHT) to all vials as a baseline precaution.
-
Inerting: Seal the vials and thoroughly purge with nitrogen or argon.
-
Heating: Place the vials in a pre-heated parallel synthesis block or separate oil baths set to three different temperatures (e.g., T1 = 130°C, T2 = 140°C, T3 = 150°C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a micro-aliquot from each reaction. Quench with a suitable solvent and analyze by LCMS and/or TLC.
-
Analysis: Compare the ratio of product to starting material and the visual appearance of any dark-colored impurities across the three temperatures.
-
Decision: Choose the lowest temperature that gives a satisfactory conversion rate within an acceptable timeframe. If all reactions show significant tarring, repeat the screen at lower temperatures (e.g., 110°C, 120°C, 130°C).
Protocol 2: Validating Solvent Thermal Stability
Objective: To ensure the chosen solvent does not decompose or react with the starting material under the proposed reaction conditions.
-
Setup: In a reaction vial, combine this compound (e.g., 20 mg) and the proposed solvent (e.g., 1 mL).
-
Control Sample: Prepare a stock solution of the starting material in a stable solvent (like acetonitrile) for analytical comparison.
-
Heating: Heat the test vial under an inert atmosphere at the target reaction temperature (e.g., 150°C) for the intended duration of the reaction (e.g., 6 hours).
-
Analysis: After heating, cool the vial to room temperature. Analyze the contents by LCMS or high-resolution TLC.
-
Evaluation: Compare the analysis of the heated sample to the control. The solvent is considered suitable if there is minimal (<5%) degradation of the starting material and no visual evidence of darkening or charring. If degradation is observed, the solvent is not inert enough for this application.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. publications.tno.nl [publications.tno.nl]
- 10. icheme.org [icheme.org]
- 11. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine for Synthetic Strategy and Drug Development
Introduction
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this scaffold is paramount in the drug discovery process, enabling the fine-tuning of pharmacological properties. Halogenated derivatives, particularly at the 5-position, serve as versatile synthetic handles for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of two key intermediates: 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine and 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine. Understanding the nuanced differences in their reactivity is crucial for researchers and drug development professionals in designing efficient and robust synthetic routes to novel therapeutics.
This guide will delve into the fundamental principles governing the reactivity of these compounds, supported by established experimental data from analogous systems, and provide practical, field-proven protocols for their transformation.
The Influence of the Halogen: A Fundamental Divide in Reactivity
The choice between a chloro or a bromo substituent at the 5-position of the 3-nitro-7-azaindole scaffold fundamentally dictates the reaction conditions required for subsequent transformations, particularly in palladium-catalyzed cross-coupling reactions. This difference is primarily rooted in the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is inherently weaker than the C-Cl bond, making the bromo-derivative more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1]
This intrinsic difference in reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the 5-bromo analogue compared to its 5-chloro counterpart. Conversely, the lower cost and greater availability of chlorinated starting materials often make the 5-chloro derivative an attractive, albeit more challenging, substrate for large-scale synthesis.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections compare the expected reactivity of 5-chloro- and 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine in three of the most common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. The general reactivity trend for aryl halides in Suzuki reactions is I > Br > OTf > Cl.[2] Consequently, 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is expected to undergo Suzuki coupling under milder conditions than the 5-chloro analogue.
References
A Comparative In Vitro ADMET Profile of Novel 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine Derivatives
Introduction: Navigating the ADMET Landscape for Novel Kinase Inhibitors
The discovery of novel kinase inhibitors is a cornerstone of modern oncology and inflammation research. The 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine scaffold represents a promising chemical starting point for the development of such targeted therapies. However, the journey from a potent hit compound to a viable clinical candidate is fraught with challenges, many of which lie in the realm of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). A favorable ADMET profile is as critical as on-target potency for the success of a drug candidate. Early and comprehensive in vitro ADMET profiling is therefore not just a screening step, but a crucial, data-driven guide for medicinal chemistry efforts, enabling the selection and optimization of compounds with the highest probability of clinical success.
This guide provides a comparative framework for the in vitro ADMET profiling of novel compounds derived from the this compound scaffold. We will delve into the rationale and methodology of key in vitro assays, and benchmark the hypothetical performance of a representative compound, PBP-1 , against established kinase inhibitors: Imatinib , Dasatinib , and Gefitinib . This comparative approach will provide researchers, scientists, and drug development professionals with the necessary context to interpret their own data and make informed decisions in the iterative cycle of drug design and optimization.
The Importance of Early ADMET Profiling for Pyrrolo[3,2-b]pyridine Derivatives
The pyrrolo[3,2-b]pyridine core, while offering a versatile scaffold for kinase inhibition, also presents potential ADMET liabilities that must be addressed. The presence of a nitro group, for instance, can be a red flag for potential mutagenicity and may undergo metabolic reduction to reactive species. The chloro-substituent can influence metabolic stability and routes of metabolism. Furthermore, the overall physicochemical properties of the derivatives will dictate their solubility, permeability, and potential for off-target toxicities. A systematic in vitro evaluation of these parameters is essential to identify and mitigate such risks early in the discovery process.
Comparative ADMET Profiling: PBP-1 vs. Marketed Kinase Inhibitors
To provide a tangible benchmark for the evaluation of novel this compound derivatives, we present a comparative summary of in vitro ADMET data for a hypothetical candidate, PBP-1 , alongside the well-characterized kinase inhibitors Imatinib , Dasatinib , and Gefitinib .
Table 1: Comparative In Vitro ADMET Profile
| Parameter | Assay | PBP-1 (Hypothetical) | Imatinib | Dasatinib | Gefitinib | Desired Profile |
| Absorption | Kinetic Solubility (pH 7.4) | 50 µM | >100 g/L (pH 4.2), 49 mg/L (pH 7.4) | pH-dependent: 49.6 mg/ml (pH 1), <0.001 mg/ml (pH 6.99) | Low | > 50 µM |
| Caco-2 Permeability (Papp A→B) | 8.0 x 10⁻⁶ cm/s | Moderate to High | High | Moderate | > 5 x 10⁻⁶ cm/s | |
| Caco-2 Efflux Ratio (B→A/A→B) | 1.5 | ~1.0 | ~2.0[1][2] | Substrate of BCRP | < 2.0 | |
| Distribution | Plasma Protein Binding (Human) | 92% | ~95% | 96% | ~95% | < 99% |
| Metabolism | Human Liver Microsomal Stability (t½) | 45 min | Stable | Moderate | Moderate to High | > 30 min |
| CYP3A4 Inhibition (IC₅₀) | 15 µM | 23.3 µM (Ki)[3] | Weak inhibitor (time-dependent, KI = 6.3 µM)[4][5] | Weak inhibitor | > 10 µM | |
| CYP2D6 Inhibition (IC₅₀) | > 50 µM | 7.5 µM (Ki) | > 35 µM | Weak inhibitor | > 10 µM | |
| CYP2C9 Inhibition (IC₅₀) | > 50 µM | > 100 µM | > 35 µM | Weak inhibitor | > 10 µM | |
| Toxicity | hERG Inhibition (IC₅₀) | 25 µM | 15.6 - 19.51 µM[6] | 14.3 µM[6][7] | > 30 µM | > 10 µM (with >30-fold margin to Cmax) |
| Ames Test (Mutagenicity) | Negative | Negative[8][9][10] | Negative | Negative | Negative |
Experimental Methodologies: A Guide to Key In Vitro ADMET Assays
A robust in vitro ADMET package is built upon a foundation of well-designed and meticulously executed experiments. Here, we detail the methodologies for the key assays presented in our comparative analysis, emphasizing the scientific rationale behind each protocol.
Absorption Properties
Understanding a compound's ability to be absorbed from the gastrointestinal tract is a primary determinant of its potential for oral bioavailability.
Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption and can also lead to unreliable data in other in vitro assays. This assay determines the concentration at which a compound precipitates from an aqueous solution under standardized conditions, providing a critical early indicator of potential absorption issues.
Protocol:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.
-
Incubate the solutions at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach equilibrium.
-
Separate any precipitate by centrifugation or filtration.
-
Quantify the concentration of the compound remaining in the supernatant using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Caption: Kinetic Solubility Assay Workflow
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is the gold standard for in vitro prediction of intestinal permeability and for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[11]
Protocol:
-
Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability, add the test compound to the apical (upper) chamber.
-
For basolateral to apical (B→A) permeability, add the test compound to the basolateral (lower) chamber.
-
At specified time points, collect samples from the receiver chamber.
-
Quantify the concentration of the test compound in the donor and receiver chambers using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[11]
Caption: Caco-2 Permeability Assay Workflow
Distribution Properties
Rationale: The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. High plasma protein binding can limit the free drug concentration at the site of action.
Protocol (Equilibrium Dialysis):
-
Add the test compound to human plasma in one chamber of an equilibrium dialysis apparatus.
-
The other chamber contains a protein-free buffer, separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both chambers using LC-MS/MS.
-
Calculate the percentage of bound and unbound drug.
Caption: Plasma Protein Binding Assay Workflow
Metabolism Properties
The metabolic fate of a drug candidate is a critical determinant of its half-life, potential for drug-drug interactions, and formation of active or toxic metabolites.
Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the metabolism of a vast number of drugs. This assay assesses the metabolic stability of a compound in the presence of human liver microsomes, providing an early indication of its likely in vivo clearance.
Protocol:
-
Incubate the test compound at a fixed concentration (e.g., 1 µM) with human liver microsomes and NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: HLM Stability Assay Workflow
Rationale: Inhibition of CYP enzymes by a new drug candidate can lead to clinically significant drug-drug interactions (DDIs) by impairing the metabolism of co-administered drugs. This assay determines the potential of a compound to inhibit the major drug-metabolizing CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2).
Protocol:
-
Incubate a specific probe substrate for each CYP isoform with human liver microsomes and NADPH in the presence of varying concentrations of the test compound.
-
After a defined incubation period at 37°C, quench the reaction.
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Determine the concentration of the test compound that causes 50% inhibition of metabolite formation (IC₅₀).
Caption: CYP Inhibition Assay Workflow
Toxicity Properties
Early identification of potential toxicity is paramount to avoid late-stage attrition of drug candidates.
Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to a prolongation of the QT interval, which is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes. This assay is a regulatory requirement and a critical safety screen.
Protocol (Automated Patch Clamp):
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Employ an automated patch-clamp system to measure the hERG current in individual cells.
-
Apply a specific voltage clamp protocol to elicit the hERG current.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Determine the IC₅₀ value for hERG channel inhibition.
Caption: hERG Inhibition Assay Workflow
Rationale: The Ames test is a widely used and regulatory-accepted assay to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can produce their own histidine and thus grow on a histidine-free medium.
Protocol:
-
Select several strains of Salmonella typhimurium with different known mutations in the histidine operon.
-
Incubate the bacterial strains with various concentrations of the test compound, both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.
-
Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies (colonies that have regained the ability to grow without histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Caption: Ames Test Workflow
Conclusion: Integrating In Vitro ADMET Data for Informed Drug Discovery
The in vitro ADMET profile of a novel this compound derivative, such as the hypothetical PBP-1 , provides a multidimensional dataset that must be interpreted in the context of its intended therapeutic use and in comparison to established drugs. The data presented in this guide illustrates how a systematic and comparative approach can highlight potential liabilities and guide the next steps in the drug discovery cascade. For PBP-1 , the favorable permeability, metabolic stability, and lack of mutagenicity are encouraging. However, the moderate hERG inhibition warrants further investigation and potential structural modifications to mitigate cardiotoxicity risk.
By embracing a comprehensive in vitro ADMET strategy early in the discovery process, researchers can de-risk their projects, optimize their lead compounds more efficiently, and ultimately increase the likelihood of delivering safe and effective new medicines to patients.
References
- 1. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Cardiotoxicity of tyrosine kinase inhibitors in chronic myelogenous leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the genotoxicity of the tyrosine kinase inhibitor imatinib mesylate in cultured fish and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors for cancer therapy. The efficiency and economic viability of its synthesis are paramount for drug discovery and development programs. This guide provides an in-depth cost-benefit analysis of different potential synthetic routes to this valuable compound, offering a comparative assessment of precursor costs, reaction yields, process complexity, and safety considerations. This analysis is designed to empower researchers to make informed decisions in selecting the most suitable synthetic strategy for their specific needs.
Route 1: Two-Step Synthesis via Stille Coupling and Nitration
A plausible and frequently utilized approach for the synthesis of substituted pyrrolo[3,2-b]pyridines involves an initial carbon-carbon bond formation to construct the pyrrole ring, followed by functionalization. In this proposed route, the synthesis of this compound is achieved in two key steps:
-
Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine: This intermediate is prepared via a palladium-catalyzed Stille cross-coupling reaction between 3-amino-6-chloropyridine and (E)-1-ethoxy-2-(tributylstannyl)ethene, followed by an acid-catalyzed intramolecular cyclization.
-
Nitration of 5-chloro-1H-pyrrolo[3,2-b]pyridine: The final product is obtained by the regioselective nitration of the pyrrole ring of the intermediate.
Logical Workflow for Route 1
kinase selectivity profiling of inhibitors derived from the 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine scaffold
In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of modern drug discovery. The pyrrolopyridine scaffold, a heterocyclic aromatic compound, has proven to be a privileged structure in the design of potent kinase inhibitors due to its ability to mimic the adenine moiety of ATP and establish key interactions within the kinase active site.
This guide provides a comprehensive overview of the kinase selectivity profiling of inhibitors derived from various pyrrolopyridine scaffolds. While specific data on the 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine scaffold is not extensively available in the public domain, we will explore the principles of kinase selectivity profiling using illustrative examples from the broader class of pyrrolopyridine derivatives. This comparative analysis will equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate the selectivity of kinase inhibitors and understand the experimental workflows involved.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, achieving selectivity for a specific kinase target is a formidable challenge in drug development.[1] Off-target inhibition can lead to a range of adverse effects and toxicities, underscoring the critical need for comprehensive selectivity profiling. A highly selective inhibitor not only offers a better safety profile but also serves as a precise tool to probe the biological function of its target kinase.[1]
Comparative Selectivity Profiles of Pyrrolopyridine-Based Inhibitors
The versatility of the pyrrolopyridine core has been exploited to generate inhibitors targeting a diverse array of kinases. The following table summarizes the kinase selectivity profiles of representative inhibitors from different pyrrolopyridine scaffolds, showcasing the impact of structural modifications on potency and selectivity.
| Compound ID/Scaffold | Primary Target(s) | IC50 (nM) | Selectivity Panel Highlights | Reference |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine) | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Also inhibits FGFR4 with an IC50 of 712 nM.[2][3][4] | [2][3][4] |
| Compound 1r (pyrrolo[3,2-c]pyridine) | FMS Kinase | 30 | Tested against a panel of 40 kinases and showed selectivity for FMS.[5] | [5] |
| Compound 5k (pyrrolo[2,3-d]pyrimidine) | EGFR, Her2, VEGFR2 | 79, 40, 136 | Exhibited potent multi-targeted inhibition against several tyrosine kinases.[6][7] | [6][7] |
| Compound 41 (pyrrolo[2,3-b]pyridine) | GSK-3β | 0.22 | Showed high selectivity for GSK-3β when tested against a panel of 24 structurally similar kinases.[8] | [8] |
| SU1261 (aminoindazole-pyrrolo[2,3-b]pyridine) | IKKα | Ki = 10 | Displayed high selectivity over IKKβ (Ki = 680 nM).[9] | [9] |
This data highlights the chemical tractability of the pyrrolopyridine scaffold in generating both highly selective and multi-targeted kinase inhibitors. For instance, Compound 41 demonstrates remarkable selectivity for GSK-3β, making it a valuable tool for studying the specific roles of this kinase in Alzheimer's disease.[8] In contrast, Compound 5k exhibits a broader inhibition profile, which could be advantageous in cancer therapy by simultaneously targeting multiple oncogenic signaling pathways.[6][7]
Methodologies for Kinase Selectivity Profiling
A variety of robust methodologies are available to assess the selectivity of kinase inhibitors. These can be broadly categorized into biochemical assays and cell-based assays. Biochemical assays directly measure the interaction of an inhibitor with a purified kinase, while cell-based assays evaluate the inhibitor's effect on kinase activity within a cellular context.
A widely used approach for broad kinase selectivity profiling is the in vitro competitive binding assay. The KINOMEscan™ platform (DiscoverX) is a prominent example of this technology. This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The results are typically reported as the percentage of kinase bound to the immobilized ligand in the presence of the test compound, which can then be used to determine dissociation constants (Kd) for the most potent interactions.
Another common method is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.[10] The inhibitory activity of a compound is determined by quantifying the reduction in substrate phosphorylation.
Experimental Workflow: Radiometric Kinase Assay
The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor using a radiometric kinase assay.
Caption: Workflow for IC50 determination using a radiometric kinase assay.
Detailed Protocol for a Radiometric Kinase Assay
-
Compound Preparation : Prepare a stock solution of the test inhibitor in a suitable solvent, typically DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation : Prepare a master mix containing the purified kinase, a specific substrate (peptide or protein), and a buffer containing necessary cofactors (e.g., MgCl2, MnCl2).
-
Incubation : Add the serially diluted inhibitor to the wells of a microtiter plate. Add the kinase/substrate master mix to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation : Initiate the kinase reaction by adding [γ-33P]ATP to each well.
-
Reaction Progression : Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination : Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter membrane, which captures the phosphorylated substrate.
-
Washing : Thoroughly wash the filter membrane to remove any unincorporated [γ-33P]ATP.
-
Detection : Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The Value of Kinome-Wide Profiling
While testing against a small panel of related kinases can provide initial insights into selectivity, a broader, kinome-wide assessment is often necessary to fully understand the selectivity profile of an inhibitor.[11] This comprehensive approach can reveal unexpected off-target activities that may contribute to the compound's cellular effects or potential toxicities. The kinome tree, a graphical representation of the human kinome, is a useful tool for visualizing the selectivity of an inhibitor across different kinase families.[1]
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Scalable Synthesis of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine: A Key Pharmaceutical Intermediate
Introduction
The 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine scaffold is a critical pharmacophore found in a variety of emerging therapeutic agents, particularly in oncology. Its unique electronic and structural features make it a valuable building block for the development of targeted therapies. However, the efficient and scalable synthesis of this lead compound presents significant challenges, primarily centered around the controlled nitration of the electron-rich pyrrolopyridine core. This guide provides a comprehensive validation of a scalable synthetic pathway for this compound, offering a detailed comparison with alternative methods and supported by experimental data and safety considerations. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
The Challenge: Regioselective Nitration on a Kilogram Scale
The primary hurdle in the synthesis of this compound lies in the regioselective introduction of the nitro group at the C3 position of the 5-chloro-1H-pyrrolo[3,2-b]pyridine precursor. The pyrrolo[3,2-b]pyridine ring system, also known as 6-azaindole, is susceptible to electrophilic attack at multiple positions. Traditional nitration methods, often employing harsh acidic conditions, can lead to a mixture of isomers and undesired byproducts, complicating purification and reducing the overall yield, which are significant impediments to large-scale production.
Validated Scalable Synthetic Pathway
Our validated two-step synthetic pathway provides a reliable and scalable route to this compound, commencing with the synthesis of the key intermediate, 5-chloro-1H-pyrrolo[3,2-b]pyridine.
Caption: Validated two-step synthesis of this compound.
Step 1: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine
The synthesis of the precursor is achieved through the cyclization of 6-chloro-2-[(1E)-2-ethoxyethenyl]-3-pyridinamine.
Experimental Protocol:
-
To a solution of 6-chloro-2-[(1E)-2-ethoxyethenyl]-3-pyridinamine (1 equivalent) in methanol, add concentrated hydrochloric acid (catalytic amount).
-
Heat the reaction mixture to 75°C and stir for 21 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The residue is then partitioned between a saturated aqueous solution of potassium carbonate and ethyl acetate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 5-chloro-1H-pyrrolo[3,2-b]pyridine.
A typical yield for this step is approximately 71%[1].
Step 2: Nitration of 5-chloro-1H-pyrrolo[3,2-b]pyridine
The critical nitration step is performed using a standard mixed acid (nitric acid and sulfuric acid) protocol. The regioselectivity for the 3-position is driven by the electronic properties of the pyrrolo[3,2-b]pyridine ring system, where the pyrrole moiety is more activated towards electrophilic substitution than the pyridine ring.
Experimental Protocol:
-
Cool a mixture of concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 5-chloro-1H-pyrrolo[3,2-b]pyridine (1 equivalent) to the cooled sulfuric acid with stirring, ensuring the temperature is maintained below 10°C.
-
Once the substrate is completely dissolved, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting slurry with a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Based on analogous nitrations of similar heterocyclic systems, this step is expected to provide a yield of around 62%[2].
Comparison of Synthetic Pathways
The choice of a synthetic route for a lead compound on a large scale is a multifactorial decision, weighing yield, cost, safety, and environmental impact. Below is a comparison of the validated pathway with potential alternatives.
| Pathway | Key Reagents & Conditions | Typical Yield | Scalability | Safety & Environmental Considerations |
| Validated Pathway | Step 1: HCl, Methanol, 75°C Step 2: HNO₃, H₂SO₄, 0-5°C | Step 1: ~71%[1] Step 2: ~62% (estimated)[2] | Moderate to High. Requires careful temperature control during nitration. | High Risk: Use of concentrated and fuming acids. Exothermic reaction. Generates significant acidic waste. Requires specialized equipment for large-scale production. |
| Alternative 1: Milder Nitration with Nitric Acid in Acetic Anhydride | HNO₃, Acetic Anhydride | Variable, often moderate to good | Moderate. Can be exothermic and requires careful control. | High Risk: Formation of acetyl nitrate, which can be explosive. Requires strict temperature control. |
| Alternative 2: Nitration with N-Nitro-heterocycles | N-nitrosaccharin or N-nitrosuccinimide, photoredox or metal-free conditions | Generally good to excellent (up to 99% for some substrates)[3] | Potentially high, avoids harsh acids. | Lower Risk: Bench-stable reagents, milder reaction conditions. Recyclable reagent scaffolds. Reduced acidic waste.[1] |
In-Depth Analysis of Alternatives
Alternative 1: Milder Nitration with Nitric Acid in Acetic Anhydride
This method offers a less acidic alternative to the traditional mixed acid system. However, the in situ formation of acetyl nitrate, a potent but unstable nitrating agent, poses significant safety risks, particularly on a larger scale. The reaction can be highly exothermic and requires meticulous temperature control to prevent runaway reactions. While potentially offering good yields, the inherent safety hazards often make this route less desirable for industrial production.
Alternative 2: Nitration with N-Nitroheterocycles
Recent advances in nitration chemistry have introduced bench-stable, organic nitrating reagents such as N-nitrosaccharin and N-nitrosuccinimide.[1][3] These reagents can effect nitration under mild, often acid-free conditions, either photochemically or metal-free.[3]
Advantages:
-
Enhanced Safety: Avoids the use of corrosive and hazardous concentrated acids.
-
Improved Functional Group Tolerance: The mild conditions allow for the nitration of substrates with sensitive functional groups.[1]
-
Reduced Waste: The reagent scaffolds are often recyclable, minimizing environmental impact.[1]
-
High Regioselectivity: These methods can offer excellent regioselectivity.
Challenges for Scalability:
-
Reagent Cost: The cost and availability of these specialized nitrating agents on a large scale may be a limiting factor compared to bulk chemicals like nitric and sulfuric acid.
-
Photoreactor Scale-Up: For photocatalytic methods, the scalability of photoreactors can present engineering challenges.
Caption: Comparison of key parameters for different synthetic routes.
Conclusion and Future Outlook
The validated two-step pathway utilizing a classic mixed-acid nitration offers a proven, albeit hazardous, route for the scalable synthesis of this compound. The primary advantages are the low cost and ready availability of the reagents. However, the significant safety and environmental concerns associated with this method necessitate careful consideration and investment in specialized infrastructure for large-scale production.
Alternative nitration methods, particularly those employing N-nitroheterocyclic reagents, present a compelling future direction. Their enhanced safety profile, milder reaction conditions, and potential for high yields make them an attractive area for process development. While currently limited by reagent cost and scalability challenges for some variations, ongoing research in this area is likely to yield more cost-effective and scalable solutions. For drug development professionals, the choice of synthetic route will depend on a careful evaluation of the project stage, available resources, and risk tolerance. For early-stage research, the validated pathway provides a reliable method to obtain the necessary material. For late-stage development and commercial production, investment in developing a safer and more sustainable process based on modern nitration technologies is highly recommended.
References
The Azaindole Advantage: A Comparative Guide to Pyrrolo[3,2-b]pyridine and Other Privileged Scaffolds in Medicinal Chemistry
Introduction: The Central Role of Nitrogen Heterocycles in Drug Design
In the intricate world of medicinal chemistry, the quest for novel therapeutic agents is a perpetual dance between potency, selectivity, and favorable pharmacokinetic properties. At the heart of this endeavor lies the art of scaffold selection. Heterocyclic compounds, particularly those containing nitrogen, are overwhelmingly prevalent in the pharmacopeia, with approximately 60% of all unique FDA-approved small-molecule drugs featuring at least one N-heterocycle.[1] This is no coincidence. The nitrogen atom, with its lone pair of electrons, acts as a powerful modulator of a molecule's physicochemical profile. It can serve as a hydrogen bond acceptor, influence aromaticity, alter pKa, and provide a handle for metabolism, thereby profoundly impacting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides an in-depth comparative analysis of the pyrrolo[3,2-b]pyridine scaffold (also known as 4-azaindole) against other foundational heterocyclic systems in medicinal chemistry: indole , quinoline , and purine . We will explore the subtle yet significant structural modifications that differentiate these scaffolds, the resulting impact on their drug-like properties, and the strategic rationale behind their deployment in drug discovery, supported by experimental data and validated protocols.
The Focus Scaffold: Pyrrolo[3,2-b]pyridine (4-Azaindole)
Pyrrolo[3,2-b]pyridine is a bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrrole ring. It has emerged as a "privileged scaffold," particularly as a bioisostere of indole and purine.[2][3] Bioisosteric replacement is a cornerstone strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to enhance desired pharmacological attributes.
The key feature of 4-azaindole is the strategic placement of a nitrogen atom at the 4-position of the indole core. This substitution has profound consequences:
-
Modulation of Electronics and Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, a feature absent in the carbocyclic benzene ring of indole. This provides an additional, directional interaction point for binding to biological targets like protein kinases.[3]
-
Improved Physicochemical Properties: The introduction of the nitrogen atom generally reduces lipophilicity (lower logP) and can improve aqueous solubility compared to its indole counterpart. This is a critical advantage, as poor solubility is a frequent cause of compound attrition in drug development.[4]
-
Enhanced Metabolic Stability: The azaindole core is often less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes compared to indole.[5] The indole ring can be a metabolic "soft spot," leading to rapid clearance, whereas the pyridine nitrogen can alter the electronic landscape of the ring, making it more robust.
Comparative Analysis with Key Heterocyclic Scaffolds
The true value of a scaffold is best understood in context. Let us compare pyrrolo[3,2-b]pyridine against three other titans of medicinal chemistry.
Physicochemical Property Showdown
The following table summarizes key computed and experimental physicochemical properties that govern the "drug-likeness" of these core scaffolds. These parameters are critical for predicting a compound's behavior in a biological system.
| Property | Pyrrolo[3,2-b]pyridine | Indole | Quinoline | Adenine (Purine Core) |
| Structure | Fused Pyrrole & Pyridine | Fused Pyrrole & Benzene | Fused Benzene & Pyridine | Fused Pyrimidine & Imidazole |
| Molecular Weight | 118.14 g/mol | 117.15 g/mol | 129.16 g/mol | 135.13 g/mol |
| cLogP | ~1.1 | ~2.1 | ~2.0 | ~-1.0 |
| pKa (Acidic) | ~14.7 (Pyrrole N-H) | ~17 (Pyrrole N-H) | N/A | ~9.8 (Imidazole N-H) |
| pKa (Basic) | ~4.9 (Pyridine N) | N/A | ~4.9 (Pyridine N) | ~4.2 (Pyrimidine N) |
| H-Bond Donors | 1 | 1 | 0 | 2 |
| H-Bond Acceptors | 1 | 0 | 1 | 4 |
Data compiled from various sources, including PubChem and ChemicalBook. cLogP and pKa values are estimates and can vary based on the prediction algorithm and experimental conditions.[6][7]
Expert Insights: The data reveals a clear strategic advantage for pyrrolo[3,2-b]pyridine. Its cLogP is significantly lower than that of indole and quinoline, suggesting better aqueous solubility. Crucially, it retains the N-H hydrogen bond donor of indole while adding a hydrogen bond acceptor in the pyridine ring. This dual character allows it to engage in more diverse and specific interactions with protein targets, mimicking the hydrogen bonding pattern of purines like adenine but with a simpler, often more synthetically tractable core.[8][9]
Scaffold in Action: Approved Drugs and Clinical Candidates
-
Pyrrolo[3,2-b]pyridine (and Isomers): While direct examples are still emerging, the closely related isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), is the core of Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of the BRAF V600E mutated kinase for the treatment of melanoma.[10][11][12] The 7-azaindole scaffold was chosen to optimize kinase hinge-binding interactions and improve the overall pharmacokinetic profile.[13] Studies on p21-activated kinase-1 (PAK1) inhibitors showed that replacing an indole core with a 4-azaindole resulted in equipotent compounds with lower lipophilicity, improved aqueous solubility, and a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies.[4]
-
Indole: The indole scaffold is ubiquitous in both natural products and synthetic drugs.[14][15] Examples include the anti-inflammatory drug Indomethacin , the anti-cancer agent Sunitinib , and numerous serotonin receptor agonists. However, the indole core's lipophilicity and susceptibility to metabolism often present challenges that medicinal chemists seek to overcome.[16][17]
-
Quinoline: This scaffold is prominent in many kinase inhibitors. Axitinib (Inlyta®) , a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), features a quinoline core and is used to treat advanced renal cell carcinoma.[8][13][18][19] Other examples include Bosutinib and Lenvatinib .[2][20] The quinoline nitrogen provides a key hydrogen bonding interaction in the kinase hinge region.
-
Purine: As the basis for the nucleobases adenine and guanine, the purine scaffold is fundamental to life. Many anticancer and antiviral drugs are purine analogs that function as antimetabolites. Fludarabine , for instance, is a purine analog used in the treatment of leukemia.[3][21] The design of kinase inhibitors often involves creating scaffolds that mimic the purine's hinge-binding motif, a role for which azaindoles are exceptionally well-suited.
Experimental Workflows & Protocols
To translate scaffold theory into practice, robust experimental validation is essential. Here, we detail representative protocols for the synthesis of a key azaindole intermediate and the biological evaluation of its derivatives.
Experimental Workflow: From Scaffold Synthesis to Biological Evaluation
This diagram illustrates the logical flow of a typical medicinal chemistry campaign focused on developing kinase inhibitors based on a novel scaffold.
Caption: Drug discovery workflow for developing azaindole-based inhibitors.
Protocol 1: Synthesis of a Substituted 4-Azaindole Intermediate
Rationale: This protocol describes a common strategy for synthesizing a functionalized 4-azaindole core, which can then be elaborated into a library of potential inhibitors. The use of palladium-catalyzed cross-coupling reactions is a modern and versatile approach.[2]
Methodology:
-
Sonogashira Coupling:
-
To a solution of 4-amino-2-bromo-5-iodopyridine (1.0 eq) in a suitable solvent (e.g., THF/water mixture) in a sealed vessel, add the desired terminal alkyne (1.2 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Add a base, such as triethylamine (3.0 eq), and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkyne-coupled intermediate.
-
-
Intramolecular Cyclization (Larock Indole Synthesis):
-
Dissolve the purified intermediate (1.0 eq) from the previous step in a polar aprotic solvent like DMF.
-
Add a palladium catalyst, such as Pd(OAc)₂ (0.1 eq), and a ligand, like PPh₃ (0.2 eq).
-
Add a base, such as K₂CO₃ (2.0 eq).
-
Heat the mixture at 100-120 °C for 6-18 hours until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting substituted 4-azaindole by column chromatography.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Comparative Kinase Inhibition Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][16] It is a universal assay suitable for high-throughput screening of inhibitors against various kinases.
Methodology:
-
Kinase Reaction Setup (384-well plate):
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA).
-
In each well, add 2.5 µL of the test compound (e.g., pyrrolo[3,2-b]pyridine derivative) at 2x the final desired concentration, diluted in the reaction buffer. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 1.25 µL of a 4x solution of the kinase substrate and ATP in reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Initiate the reaction by adding 1.25 µL of a 4x solution of the kinase in reaction buffer. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Mechanism of Action: Azaindoles as Kinase Hinge-Binders
Many protein kinases are targeted by ATP-competitive inhibitors. The adenine portion of ATP binds to a "hinge" region in the kinase, forming critical hydrogen bonds. The strategic advantage of azaindole scaffolds lies in their ability to mimic this interaction.
Caption: H-bond interactions of pyrrolo[3,2-b]pyridine with a kinase hinge.
As shown in the diagram, the pyrrole N-H of the azaindole can act as a hydrogen bond donor to a backbone carbonyl in the kinase hinge, while the pyridine nitrogen can act as a hydrogen bond acceptor for a backbone N-H. This bidentate interaction is a classic binding mode for many successful kinase inhibitors and is a key reason for the prevalence of azaindole scaffolds in this therapeutic area.[3]
Conclusion and Future Outlook
The pyrrolo[3,2-b]pyridine scaffold represents a masterful example of strategic bioisosteric replacement in medicinal chemistry. By introducing a nitrogen atom into the indole framework, it offers a refined toolkit for medicinal chemists, providing a means to improve solubility, enhance metabolic stability, and introduce critical hydrogen bonding interactions for potent and selective target engagement.[4][10] While indole, quinoline, and purine scaffolds each have their established place in the pantheon of drug discovery, the demonstrable advantages of the azaindole core, particularly in the highly competitive field of kinase inhibitor development, position it as a scaffold of exceptional promise.
The continued exploration of synthetic methodologies to functionalize the 4-azaindole ring, combined with a deeper understanding of how the nitrogen position influences pharmacology across different target classes, will undoubtedly lead to the development of next-generation therapeutics built upon this versatile and powerful framework.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Walking the nitrogen around the ring": Chemical synthesis and spectroscopic characterization of novel 4-, 5-, 6-, and 7-azaindazole analogs of the synthetic cannabinoid receptor agonist MDMB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors Against Second-Generation Standards
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Challenge of Kinase Inhibition
Protein kinases remain one of the most critical target classes in drug discovery, particularly in oncology. The progression from first- to second- and third-generation kinase inhibitors has been driven by the clinical realities of acquired resistance and the need for improved selectivity. First-generation inhibitors, while revolutionary, are often thwarted by single point mutations in the kinase domain.[1] Second-generation inhibitors were specifically designed to overcome this challenge by targeting a broader range of kinase conformations or inhibiting common resistance mutants.[2]
When developing a novel kinase inhibitor, rigorous, objective benchmarking against these established second-generation agents is not merely a formality—it is the crucible in which a compound's therapeutic potential is forged. This guide provides a comprehensive, multi-tiered framework for this evaluation. It is structured not as a rigid protocol, but as a logical cascade of experiments designed to build a holistic profile of a novel derivative's potency, selectivity, and its ability to overcome clinically relevant resistance mechanisms.
The Benchmarking Cascade: From Pure Enzyme to Complex Cellular Systems
A successful benchmarking strategy must deconstruct a compound's activity layer by layer. We begin with the most direct interaction—the inhibitor versus its purified target—and progressively add layers of biological complexity to understand how that interaction translates into a physiologically relevant effect. This approach allows us to diagnose liabilities early, understand structure-activity relationships (SAR), and build a compelling case for a compound's advancement.
Caption: The Kinase Inhibitor Benchmarking Cascade.
Tier 1: Foundational Biochemical Potency and Selectivity
The first step is to quantify the direct interaction between the inhibitor and its purified kinase target, free from the complexities of a cellular environment.[3] This provides the cleanest measure of potency and a broad view of potential off-target effects.
Experiment 1: Direct Potency Determination (IC50)
The half-maximal inhibitory concentration (IC50) is the cornerstone metric of potency.[4] It measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for this determination.
Protocol: TR-FRET Kinase Assay for IC50 Determination
-
Reagent Preparation: Prepare serial dilutions (e.g., 10-point, 3-fold) of the novel derivative and the chosen second-generation inhibitor (e.g., Dasatinib for BCR-ABL, Afatinib for EGFR) in assay buffer.
-
Kinase Reaction: In a 384-well plate, add the recombinant target kinase, a suitable substrate peptide, and the inhibitor dilutions.
-
Initiation: Initiate the phosphorylation reaction by adding a concentration of ATP equivalent to the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. Incubate for 60-90 minutes at room temperature.
-
Detection: Stop the reaction and add a detection solution containing a Europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Reading: Read the plate on a TR-FRET compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[5]
Experiment 2: Kinome-Wide Selectivity Profiling
A potent inhibitor is of little value if it is not selective. Off-target inhibition can lead to unforeseen toxicities.[6] Second-generation inhibitors were often developed to have improved selectivity profiles over their predecessors.[2] Therefore, profiling the novel derivative against a broad panel of kinases is a critical step.
Protocol: Kinase Selectivity Panel Screening
-
Compound Submission: Provide the novel derivative and the second-generation reference compound to a specialized service provider (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase HotSpot™).[7][8]
-
Assay Format: These services typically employ binding assays (which measure affinity, Kd) or activity assays (which measure % inhibition at a fixed concentration, e.g., 1 µM). A binding assay is often preferred for initial profiling as it is independent of ATP concentration.
-
Data Interpretation: The primary output is often represented as a "Selectivity Score" or a dendrogram, visually depicting the kinases that are significantly inhibited.[9] The goal is to identify a compound that potently inhibits the intended target with minimal interaction with other kinases, particularly those known to cause toxicities.
Data Summary Table 1: Biochemical Profile
| Compound | Target Kinase | Biochemical IC50 (nM) | Selectivity Score (S10 at 1µM) | Key Off-Targets (>90% Inhibition) |
| Novel Derivative X | EGFR (L858R) | 1.2 | 0.015 | ERBB2, ERBB4 |
| Afatinib (Reference) | EGFR (L858R) | 0.5 | 0.020 | ERBB2, ERBB4, BLK |
Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.
Tier 2: Cellular Efficacy and Target Engagement
A compound that is potent in a biochemical assay must also be effective in a cellular context. This requires it to be cell-permeable, stable, and able to engage its target amidst the high concentration of endogenous ATP and the presence of thousands of other proteins.[10]
Experiment 3: Cellular Potency Assessment
Here, we measure the inhibitor's ability to block the kinase's downstream signaling pathway within a relevant cancer cell line. For a target like EGFR, this involves measuring the phosphorylation of a key substrate like EGFR itself (autophosphorylation) or a downstream effector like ERK.
Protocol: In-Cell Western for Phospho-Substrate Inhibition
-
Cell Culture: Seed a relevant cancer cell line (e.g., NCI-H1975 for EGFR L858R/T790M) in a 96-well plate and allow cells to adhere overnight.
-
Serum Starvation & Inhibition: Serum-starve the cells for 4-6 hours to reduce basal signaling. Then, treat with serial dilutions of the novel derivative and the reference inhibitor for 2 hours.
-
Stimulation: Stimulate the pathway with the appropriate ligand (e.g., 100 ng/mL EGF) for 10 minutes to induce robust kinase activity.
-
Fixing and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100 to allow antibody entry.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-EGFR Tyr1068) and a normalization antibody (e.g., an anti-actin or total-EGFR).
-
Detection: Add infrared dye-conjugated secondary antibodies, wash, and scan the plate using an imaging system (e.g., LI-COR Odyssey).
-
Analysis: Quantify the intensity of the phospho-protein signal, normalize it to the total protein signal, and plot the dose-response curve to determine the cellular IC50.
Experiment 4: Direct Target Engagement Confirmation
To definitively prove that the observed cellular effect is due to the inhibitor binding its intended target, a Cellular Thermal Shift Assay (CETSA®) is the gold standard.[11] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[12][13]
Protocol: High-Throughput CETSA
-
Compound Treatment: Incubate intact cells with the test compound or vehicle control.
-
Thermal Challenge: Heat the cell suspensions across a temperature gradient using a PCR machine.
-
Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Quantification: Quantify the amount of soluble target protein remaining in the supernatant using a sensitive immunoassay like AlphaScreen® or HTRF®.[11]
-
Analysis: Plot the amount of soluble protein versus temperature. A successful inhibitor will cause a rightward shift in the melting curve, indicating target stabilization. This confirms direct physical engagement in a physiological context.
Tier 3: The Definitive Test - Overcoming Acquired Resistance
The key advantage of second-generation inhibitors is their ability to inhibit kinase mutants that confer resistance to first-generation drugs.[14] A successful novel derivative must, at a minimum, match this capability. The most common resistance mechanisms involve mutations at the "gatekeeper" residue, such as T315I in BCR-ABL or T790M in EGFR.[15][16]
Caption: EGFR Resistance Mechanism and Inhibitor Action.
Experiment 5: Potency Against Wild-Type vs. Resistant Mutant Cell Lines
This head-to-head comparison is the ultimate test. We use the cellular potency assay described in Tier 2 but apply it to isogenic cell lines: one expressing the wild-type (WT) kinase and another engineered to express the key resistance mutation.
Protocol: Comparative Cellular Potency Assay
-
Cell Lines: Utilize a pair of cell lines, such as Ba/F3 cells engineered to express either WT BCR-ABL or T315I mutant BCR-ABL. For EGFR, use cell lines like PC-9 (EGFR exon 19 del, sensitive) and NCI-H1975 (L858R/T790M, resistant to 1st gen).
-
Assay: Perform a cell viability or proliferation assay (e.g., CellTiter-Glo®) after a 72-hour incubation with a full dose-response curve of the novel derivative and the second-generation reference inhibitor.
-
Analysis: Calculate the IC50 for each compound in both the sensitive (WT) and resistant (mutant) cell lines.
Data Summary Table 2: Cellular Potency & Resistance Profile
| Compound | Cell Line (Target) | Cellular IC50 (nM) | Resistance Fold-Change (Mutant IC50 / WT IC50) |
| Gefitinib (1st Gen) | PC-9 (EGFR del19) | 15 | 400x |
| NCI-H1975 (EGFR T790M) | 6,000 | ||
| Novel Derivative X | PC-9 (EGFR del19) | 10 | 5x |
| NCI-H1975 (EGFR T790M) | 50 | ||
| Afatinib (2nd Gen) | PC-9 (EGFR del19) | 8 | 6.25x |
| NCI-H1975 (EGFR T790M) | 50 |
A low fold-change value indicates that the compound retains high potency against the resistance mutation, a key characteristic of a successful second-generation or better inhibitor.[17][18]
Conclusion
Benchmarking a novel kinase inhibitor is a systematic process of building a value proposition supported by objective, reproducible data. By progressing through this three-tiered cascade—from biochemical potency and selectivity to cellular efficacy and, crucially, performance against resistance mutations—researchers can accurately position their derivative in the competitive landscape. A compound that demonstrates superior potency, a clean selectivity profile, and robust activity against clinically relevant mutants, as evidenced by the protocols and data structures outlined here, has a strong, evidence-based foundation for advancement into further preclinical and clinical development.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. courses.edx.org [courses.edx.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Kinase Selectivity Profiling Services [promega.sg]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming molecular mechanisms of resistance to first-generation epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of drug-resistant mutants of ABL, KIT, and EGF receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that advancing research and development goes hand-in-hand with an uncompromising commitment to safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine, grounded in an understanding of its chemical nature and the principles of hazardous waste management.
The core structure of this molecule—a halogenated, nitrated pyrrolopyridine—dictates its handling and disposal pathway. The presence of a chlorine atom classifies it as a halogenated organic compound , while the nitro group suggests potential reactivity and toxicity.[1][2] These features necessitate a disposal protocol that prioritizes segregation, containment, and clear communication of the hazard.
Hazard Profile and Risk Assessment
-
Halogenated Pyrrolopyridine Core: The parent compound, 5-Chloro-1H-pyrrolo[3,2-b]pyridine, is classified as "Harmful if swallowed" and "Causes serious eye damage".[3][4] It is reasonable to assume that the nitrated derivative carries, at a minimum, these same hazards.
-
Nitro Aromatic Compounds: Nitrated aromatic compounds are often toxic and can be reactive.[5] The SDS for a similar compound, 2-Chloro-3-nitropyridine, lists it as harmful if swallowed and a skin, eye, and respiratory irritant.[5]
-
Environmental Hazard: Halogenated organic compounds are environmentally persistent and subject to strict disposal regulations to prevent release into waterways.[6]
| Parameter | Guideline & Rationale |
| Primary Hazard Class | Halogenated Organic Waste.[2] |
| Anticipated Health Hazards | Acute Toxicity (Oral), Serious Eye Damage, Skin/Respiratory Irritation.[3][4][5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, and a laboratory coat are mandatory.[7] A face shield should be used when handling larger quantities or if there is a splash risk. |
| Waste Container | High-density polyethylene (HDPE) or other chemically resistant, sealable container.[8] |
| Labeling | Must be labeled "Hazardous Waste" with the full chemical name and hazard characteristics (e.g., Toxic, Halogenated).[1][9] |
Critical Waste Segregation Protocol
The single most important step in this disposal procedure is the strict segregation of waste streams. Mixing halogenated and non-halogenated waste streams is a common and costly mistake in a laboratory setting.
The Causality Behind Segregation:
-
Regulatory Compliance: Environmental protection agencies, such as the EPA in the United States, mandate the separation of different waste classes.[10] Halogenated wastes require specific high-temperature incineration for complete destruction, a different and more costly process than that for non-halogenated solvents.[2]
-
Safety: Improperly mixing waste can lead to dangerous chemical reactions. This compound, with its nitro group, should be kept separate from strong acids, bases, and reducing agents to prevent potential exothermic or gas-producing reactions within the waste container.[11][12]
Step-by-Step Segregation and Containerization:
-
Designate a Container: Select a clearly marked, dedicated container for "Halogenated Organic Waste".[9] This container must have a secure, vapor-tight lid to prevent the escape of fumes.[1]
-
Initial Labeling: Before adding any waste, affix a hazardous waste label.[13] Fill in your name, the start date, and the full chemical name: "Waste this compound". List all other components that will be added (e.g., solvents used for rinsing).
-
Solid Waste Disposal:
-
For the pure compound or contaminated lab materials (e.g., weighing paper, gloves), collect them in a sealable plastic bag or a small, dedicated solid waste container.
-
This container should then be placed into the larger halogenated waste container or managed as a separate solid halogenated waste stream, per your institution's EHS guidelines.
-
-
Solution Waste Disposal:
-
If the compound is in solution, pour the waste directly into the designated liquid halogenated waste container.
-
Rinse any emptied containers (e.g., reaction flasks) with a small amount of a compatible solvent (like acetone or methanol). This first rinseate is considered hazardous and must be collected in the halogenated waste container.[13] Subsequent rinses may be permissible for drain disposal only after consulting your institution's EHS office.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Spill and Emergency Procedures
Even with careful planning, accidents can occur. An immediate and correct response is critical to mitigating risk.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Small Spill Cleanup (Solid):
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Carefully sweep up the solid material, avoiding the creation of dust.[14] Using a dampened paper towel to gently wipe up the powder can minimize aerosolization.
-
Place all contaminated materials (wipes, gloves, etc.) into a sealed bag and dispose of it as halogenated hazardous waste.[15]
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][14]
-
Crucial Final Step: Always consult your institution's Environmental Health and Safety (EHS) department. They are the ultimate authority on disposal procedures at your facility and can provide specific guidance that aligns with local, state, and federal regulations. This document is a guide, but your EHS office provides the mandate.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. 5-Chloro-1H-pyrrolo 3,2-b pyridine AldrichCPR 65156-94-7 [sigmaaldrich.com]
- 4. 5-Chloro-1H-pyrrolo(3,2-b)pyridine | C7H5ClN2 | CID 12384237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. vita-d-chlor.com [vita-d-chlor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Safely Handling 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine. The protocols outlined below are designed as a self-validating system, grounded in the principles of chemical hazard assessment and risk mitigation. By understanding the causality behind each procedural step, you can ensure a safer laboratory environment and maintain the integrity of your research.
Hazard Profile: A Synthesis of Structural Analogs and Chemical Class Risks
-
Structural Alerts: The molecule contains a chlorinated pyridine ring and a nitro group attached to a pyrrole system. Aromatic nitro compounds can be toxic, with potential systemic effects such as methemoglobinemia.[1] Halogenated organic compounds present their own set of hazards, including potential irritation and toxicity.[2][3]
-
Analog Data: A Safety Data Sheet (SDS) for the related compound, 5-Chloro-1H-Pyrrolo[2,3-b]pyridine, indicates it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[4] Another analog, 2-Chloro-3-nitropyridine, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5] Given these precedents, it is prudent to assume this compound possesses a similar or greater hazard profile. The signal word "Warning" has been associated with the compound.[6]
Based on this analysis, the primary hazards are anticipated to be:
-
Toxicity upon ingestion, inhalation, or skin absorption.
-
Irritation to the skin, eyes, and respiratory tract.
All handling procedures must be designed to eliminate or minimize these routes of exposure.
The Essential PPE Ensemble: Your First Line of Defense
A multi-layered personal protective equipment (PPE) strategy is mandatory. The following table outlines the minimum requirements for handling this compound in any form (solid or in solution).
| PPE Component | Specification & Standard | Rationale: The "Why" Behind the Choice |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety measure. All manipulations of the solid compound and its solutions must be performed within a properly functioning fume hood to prevent inhalation of airborne particulates or vapors.[3][7] |
| Hand Protection | Nitrile Gloves (min. 4-5 mil thickness) | Nitrile offers good resistance against a wide range of chemicals, including many chlorinated compounds. Double-gloving is strongly recommended to provide protection in case the outer glove is compromised. Gloves must be changed immediately upon contamination.[8] |
| Eye & Face Protection | ANSI Z87.1-rated Safety Goggles | Safety goggles that form a seal around the eyes are required to protect against splashes. Standard safety glasses with side shields are insufficient. A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash risk.[2][8] |
| Protective Clothing | Flame-Resistant (FR) Lab Coat & Full Coverage | A lab coat, preferably flame-resistant, should be worn buttoned. Full-length pants and closed-toe, chemical-resistant shoes are required to protect the skin from potential spills.[9] |
| Respiratory Protection | NIOSH-approved Respirator (contingency) | For routine handling, the chemical fume hood serves as the primary respiratory control. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges should be available for emergency situations like a significant spill outside of containment.[10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow is designed to minimize exposure at every stage of the experimental process.
Caption: A logical workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of halogenated organic compounds can pose a significant environmental risk. A segregated waste stream is mandatory.
-
Identify Waste Type: Determine if the waste is solid or liquid.
-
Segregate Halogenated Waste: All materials, both liquid and solid, that have come into contact with this compound must be disposed of in a designated "Halogenated Organic Waste" container.[11][12][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[13]
-
Solid Waste: This includes contaminated gloves, weighing papers, silica gel, and any other contaminated disposable lab supplies. Place these items in a clearly labeled, sealed container for halogenated solid waste.[14]
-
Liquid Waste: This includes reaction mother liquors, solvent rinses from glassware, and any chromatography fractions containing the compound. Collect in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste."[12][13]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the words "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.[13]
-
Consult EHS: Follow your institution's specific guidelines and consult with your Environmental Health & Safety (EHS) department for final pickup and disposal procedures.
Caption: Decision tree for the proper segregation and disposal of waste.
By integrating these safety protocols into your standard operating procedures, you build a foundation of trust in your laboratory's ability to conduct cutting-edge research while prioritizing the well-being of its personnel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 3. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. escales | Virtual tour generated by Panotour [ub.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. hsa.ie [hsa.ie]
- 9. rshughes.com [rshughes.com]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
